Product packaging for 4-Ethyl-2,2,4-trimethylhexane(Cat. No.:CAS No. 61868-75-5)

4-Ethyl-2,2,4-trimethylhexane

Cat. No.: B14543142
CAS No.: 61868-75-5
M. Wt: 156.31 g/mol
InChI Key: YFQDCXGMLYJDSG-UHFFFAOYSA-N
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Description

4-Ethyl-2,2,4-trimethylhexane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14543142 4-Ethyl-2,2,4-trimethylhexane CAS No. 61868-75-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-75-5

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4-ethyl-2,2,4-trimethylhexane

InChI

InChI=1S/C11H24/c1-7-11(6,8-2)9-10(3,4)5/h7-9H2,1-6H3

InChI Key

YFQDCXGMLYJDSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for 4-ethyl-2,2,4-trimethylhexane, a highly branched aliphatic hydrocarbon. Due to the absence of specific literature detailing the synthesis of this particular molecule, this document outlines plausible methodologies based on well-established organic chemistry principles for the formation of similar highly branched alkanes. The proposed routes are designed to be informative for researchers in organic synthesis and drug development.

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. The key challenge is the construction of the quaternary carbon at position 4, which is substituted with an ethyl group, a methyl group, a propyl group, and a neopentyl group. Two primary strategies are proposed: a Grignard-based approach and an alkylation-based approach.

Pathway 1: Grignard Reagent Addition to a Ketone

This classic organometallic approach involves the synthesis of a tertiary alcohol intermediate via the addition of a Grignard reagent to a ketone, followed by deoxygenation to yield the final alkane.

Pathway 2: Alkylation of a Carbanion

This method involves the generation of a carbanion from a suitable precursor, which is then alkylated with an appropriate electrophile to construct the carbon skeleton.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step experimental protocols for the proposed synthetic pathways. These protocols are based on general procedures for similar transformations and should be adapted and optimized for the specific substrates.

Pathway 1: Grignard-Based Synthesis

This pathway involves two main steps:

  • Synthesis of the tertiary alcohol, 4-ethyl-2,2,4-trimethylhexan-3-ol.

  • Deoxygenation of the tertiary alcohol to this compound.

Step 1: Synthesis of 4-Ethyl-2,2,4-trimethylhexan-3-ol via Grignard Reaction

The reaction involves the addition of sec-butylmagnesium bromide to 3,3-dimethyl-2-butanone (pinacolone).

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
2-Bromobutane (B33332)137.0215.07 g (12.5 mL)0.11
3,3-Dimethyl-2-butanone100.1610.0 g (12.5 mL)0.10
Anhydrous diethyl ether74.12150 mL-
1 M Hydrochloric acid36.46100 mL0.10
Saturated aq. NH₄Cl-50 mL-
Anhydrous MgSO₄120.37--

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromobutane in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy[1][2].

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 3,3-dimethyl-2-butanone in 50 mL of anhydrous diethyl ether in the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

    • If a precipitate forms, add 1 M hydrochloric acid until the solids dissolve.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude tertiary alcohol.

    • Purify the product by vacuum distillation.

Step 2: Deoxygenation of 4-Ethyl-2,2,4-trimethylhexan-3-ol

The tertiary alcohol can be deoxygenated via a two-step procedure involving dehydration to an alkene followed by catalytic hydrogenation.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Ethyl-2,2,4-trimethylhexan-3-ol172.3110.0 g0.058
Concentrated Sulfuric Acid98.085 mL-
10% Palladium on Carbon-0.5 g-
Ethanol (B145695)46.07100 mL-
Hydrogen Gas2.02--

Experimental Protocol:

  • Dehydration:

    • In a 100 mL round-bottom flask, place the tertiary alcohol.

    • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

    • Heat the mixture to 100 °C for 1 hour.

    • Cool the mixture, add 50 mL of water, and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by distillation to obtain the crude alkene mixture (isomers of 4-ethyl-2,2,4-trimethylhexene).

  • Hydrogenation:

    • Dissolve the crude alkene in ethanol in a hydrogenation flask.

    • Add 10% palladium on carbon catalyst.

    • Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with hydrogen) at a pressure of 3-4 atm until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the ethanol by distillation.

    • The resulting crude this compound can be purified by fractional distillation.

Expected Yield and Purity (Based on Analogous Reactions):

StepProductTheoretical YieldExpected Yield (%)Purity (%)
14-Ethyl-2,2,4-trimethylhexan-3-ol17.23 g70-85>95 (after distillation)
2This compound15.63 g80-90 (for both steps)>98 (after distillation)
Pathway 2: Alkylation-Based Synthesis

This pathway involves the alkylation of a suitable enolate or related carbanion. One plausible route is the alkylation of the enolate of 3,3-dimethyl-2-butanone with an ethyl halide, followed by a subsequent reaction sequence. A more direct, albeit challenging, approach would be the alkylation of a tertiary carbanion.

A Note on Feasibility: Direct alkylation at a sterically hindered carbon is often difficult. The following protocol is a conceptual outline.

Step 1: Formation of a Tertiary Halide

Synthesis of 2-bromo-2-methylbutane (B1582447) from 2-methyl-2-butanol (B152257).

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Methyl-2-butanol88.1522.0 g (27.2 mL)0.25
Concentrated Hydrobromic Acid (48%)80.9175 mL~0.67

Experimental Protocol:

  • Combine 2-methyl-2-butanol and hydrobromic acid in a separatory funnel.

  • Shake the mixture for 10-15 minutes, periodically venting the funnel.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with cold concentrated sulfuric acid, then with water, and finally with 5% sodium bicarbonate solution.

  • Dry the crude 2-bromo-2-methylbutane over anhydrous calcium chloride and purify by distillation.

Step 2: Alkylation with a Neopentyl Nucleophile

This step would conceptually involve the reaction of the tertiary bromide with a neopentyl organometallic reagent, such as neopentylmagnesium bromide or neopentyllithium (B1624585).

Challenges: This step is prone to elimination reactions, especially with a tertiary halide. The use of organocuprates (Gilman reagents) might favor the substitution product.

Conceptual Protocol using a Gilman Reagent:

  • Preparation of Lithium Dineopentylcuprate:

    • Prepare neopentyllithium from neopentyl chloride and lithium metal in an inert solvent like pentane.

    • React two equivalents of neopentyllithium with one equivalent of copper(I) iodide in diethyl ether at a low temperature (e.g., -78 °C).

  • Alkylation:

    • Add the 2-bromo-2-methylbutane dropwise to the solution of the Gilman reagent at low temperature.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with aqueous ammonium chloride and work up as described for the Grignard reaction.

Quantitative Data (Estimated):

StepProductTheoretical YieldExpected Yield (%)Purity (%)
12-Bromo-2-methylbutane37.7 g75-85>97 (after distillation)
2This compound-20-40 (highly variable)>95 (after purification)

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed synthetic routes.

Grignard_Synthesis Mg Mg Grignard sec-Butylmagnesium bromide Mg->Grignard Anhydrous Ether Bromobutane 2-Bromobutane Bromobutane->Grignard Anhydrous Ether Tertiary_Alcohol 4-Ethyl-2,2,4-trimethylhexan-3-ol Grignard->Tertiary_Alcohol 1. Ether 2. H₃O⁺ workup Pinacolone 3,3-Dimethyl-2-butanone Pinacolone->Tertiary_Alcohol 1. Ether 2. H₃O⁺ workup Alkene Alkene Intermediate Tertiary_Alcohol->Alkene H₂SO₄, Heat Final_Product This compound Alkene->Final_Product H₂, Pd/C

Caption: Grignard-based synthesis of this compound.

Alkylation_Synthesis Tert_Amyl_Alcohol 2-Methyl-2-butanol Tert_Amyl_Bromide 2-Bromo-2-methylbutane Tert_Amyl_Alcohol->Tert_Amyl_Bromide HBr HBr HBr->Tert_Amyl_Bromide Final_Product This compound Tert_Amyl_Bromide->Final_Product Substitution Neopentyl_Li Neopentyllithium (2 eq.) Gilman Lithium Dineopentylcuprate Neopentyl_Li->Gilman Ether, -78 °C CuI CuI CuI->Gilman Ether, -78 °C Gilman->Final_Product Substitution

Caption: Alkylation-based synthesis using a Gilman reagent.

Concluding Remarks

The synthesis of highly branched alkanes such as this compound presents significant challenges, primarily related to steric hindrance and competing side reactions like elimination. The Grignard-based pathway is likely the more robust and higher-yielding approach for a laboratory setting. The alkylation route, while conceptually direct, would require substantial optimization to overcome the propensity for elimination reactions with tertiary halides. Both proposed routes offer a logical foundation for the synthesis of this target molecule and can serve as a starting point for further experimental investigation. The purification of the final product, a non-polar and relatively volatile alkane, would be best achieved by fractional distillation. Spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, would be essential for structural confirmation.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Ethyl-2,2,4-trimethylhexane, a branched alkane with the molecular formula C₁₁H₂₄. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound or similar structures in their work. The guide details key properties, presents them in a structured tabular format for easy comparison, and outlines relevant experimental protocols for their determination. A logical diagram illustrating the relationship between the molecular structure and its physical characteristics is also provided.

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family. Its highly branched structure significantly influences its physical and chemical properties, distinguishing it from its straight-chain isomer, undecane. Understanding these properties is crucial for applications in various fields, including its use as a solvent, in fuel formulations, or as a reference compound in analytical chemistry. This guide serves as a detailed reference for its fundamental physicochemical characteristics.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

PropertyValueUnit
Molecular Formula C₁₁H₂₄-
Molecular Weight 156.31 g/mol
Boiling Point 178°C
Density 0.767g/mL
Refractive Index (n_D) 1.431-
Melting Point Not available (expected to be very low)°C
Solubility in Water Insoluble-
Solubility in Organic Solvents Soluble-
CAS Number 61868-75-5-
SMILES CCC(C)(CC)CC(C)(C)C-

Note on Melting Point: A specific melting point for this compound is not readily found in the literature. Highly branched alkanes often exhibit very low melting points and a tendency to form amorphous glasses upon cooling rather than crystalline solids, making the determination of a sharp melting point challenging.

Experimental Protocols

The determination of the physicochemical properties of liquid hydrocarbons like this compound is governed by standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point by Gas Chromatography

The boiling point of a pure compound or the boiling range of a petroleum fraction can be determined by gas chromatography (GC), often following methods based on ASTM D2887.

Methodology:

  • System Calibration: A calibration mixture containing a series of n-alkanes with known boiling points is injected into the gas chromatograph. The retention time of each n-alkane is recorded. A calibration curve of boiling point versus retention time is then plotted.

  • Sample Preparation: The this compound sample is prepared, typically by dissolving it in a suitable volatile solvent like carbon disulfide if necessary.

  • GC Analysis: A small volume of the prepared sample is injected into the GC. The instrument is equipped with a non-polar capillary column and a flame ionization detector (FID). The column oven temperature is programmed to increase at a constant rate.

  • Data Analysis: The retention time of the this compound peak is determined from the resulting chromatogram. The boiling point is then calculated by interpolating its retention time on the calibration curve established in step 1.

Determination of Density using a Digital Density Meter

The density of liquid hydrocarbons can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[1][2][3][4][5]

Methodology:

  • Apparatus Calibration: The digital density meter, which operates based on the oscillating U-tube principle, is calibrated using two reference standards of known density, typically dry air and distilled water.[2]

  • Temperature Control: The temperature of the instrument's measuring cell is set to the desired temperature (e.g., 20°C) and allowed to stabilize.

  • Sample Injection: A small volume (typically 1-2 mL) of the this compound sample is injected into the U-tube, ensuring no air bubbles are present.[5]

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software then calculates and displays the density value.

  • Cleaning: After the measurement, the U-tube is thoroughly cleaned with appropriate solvents and dried before the next measurement.

Determination of Refractive Index using a Refractometer

The refractive index of liquid hydrocarbons is a fundamental property that can be measured using a refractometer, with the procedure outlined in standard methods like ASTM D1218.[6][7][8][9]

Methodology:

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.

  • Temperature Control: The prisms of the refractometer are brought to the desired measurement temperature (e.g., 20°C) using a circulating water bath.

  • Sample Application: A few drops of the this compound sample are placed on the surface of the lower prism. The prisms are then closed and locked.

  • Measurement: The operator looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale. Digital refractometers automate this process.

  • Cleaning: The prism surfaces are carefully cleaned with a soft tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol) after the measurement.

Determination of Solubility

The solubility of alkanes is determined by their nonpolar nature.

Methodology for Solubility in Water:

  • A known volume of this compound is added to a known volume of water in a sealed container.

  • The mixture is agitated vigorously for an extended period to ensure maximum contact between the two phases.

  • The mixture is then allowed to stand undisturbed until the two immiscible layers completely separate.

  • The aqueous layer is carefully sampled and analyzed using a sensitive technique such as gas chromatography to determine the concentration of the dissolved alkane. Due to the very low solubility of alkanes in water, this concentration is expected to be negligible.[10][11][12][13]

Methodology for Solubility in Organic Solvents:

  • Small, incremental amounts of this compound are added to a known volume of an organic solvent (e.g., hexane, toluene, or diethyl ether) at a constant temperature.

  • After each addition, the mixture is stirred until the solute is completely dissolved.

  • The point at which no more solute dissolves (i.e., a saturated solution is formed, or if the solute is a liquid, miscibility is observed) is noted. Alkanes are generally miscible in all proportions with other nonpolar organic solvents.[10][11][12][13]

Structure-Property Relationship

The molecular structure of this compound is directly responsible for its observed physicochemical properties. The diagram below illustrates these relationships.

G Structure-Property Relationship of this compound structure Molecular Structure This compound C₁₁H₂₄ branching Highly Branched Structure - Quaternary carbons - Ethyl and methyl groups structure->branching leads to size Molecular Size - 11 Carbon atoms - High molecular weight (156.31 g/mol) structure->size determines polarity Nonpolar Nature - C-C and C-H bonds - Symmetrical charge distribution structure->polarity results in bp {Boiling Point (178 °C)} branching->bp lowers (vs. n-undecane) density {Density (0.767 g/mL)} branching->density influences packing size->bp increases size->density increases refractive_index {Refractive Index (1.431)} size->refractive_index correlates with solubility {Solubility | - Insoluble in water - Soluble in organic solvents} polarity->solubility governs

Caption: Logical diagram showing how the molecular structure of this compound influences its key physicochemical properties.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The highly branched, nonpolar nature of this alkane governs its characteristic boiling point, density, refractive index, and solubility behavior. The information presented herein serves as a valuable resource for scientists and researchers working with this compound and similar aliphatic hydrocarbons.

References

4-Ethyl-2,2,4-trimethylhexane CAS number 61868-75-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethyl-2,2,4-trimethylhexane (CAS: 61868-75-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for this compound. It is important to note that this compound is not extensively studied, and there is a significant lack of publicly available data regarding its specific biological activity, detailed experimental protocols for its synthesis, and dedicated toxicological studies. The information presented herein is compiled from chemical databases, safety data sheets for related compounds, and general literature on branched alkanes.

This compound is a highly branched aliphatic hydrocarbon. Its structure consists of a hexane (B92381) backbone with an ethyl group and three methyl groups at positions 2, 2, and 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 61868-75-5[1]
Molecular Formula C₁₁H₂₄[1]
Molar Mass 156.31 g/mol [1]
IUPAC Name This compound[1]
SMILES CCC(C)(CC)CC(C)(C)C[1]
Boiling Point ~178 °C[2]
Density ~0.767 g/mL[2]
LogP (calculated) 4.24890[2]

Synthesis and Manufacturing

Potential Synthetic Routes
  • Alkylation: A plausible method involves the alkylation of a smaller alkane or alkene. For instance, the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable tertiary halide in the presence of a catalyst could be a viable route. Another approach is the acid-catalyzed alkylation of an isoalkane with an alkene.

  • Catalytic Cracking: In industrial settings, highly branched alkanes are often produced as byproducts during the catalytic cracking of larger hydrocarbon chains from petroleum feedstocks.

Below is a conceptual diagram illustrating a potential synthetic pathway via a Grignard reaction, which is a common method for forming carbon-carbon bonds.

G reagent1 Ethyl Bromide (CH3CH2Br) grignard Ethylmagnesium Bromide (CH3CH2MgBr) reagent1->grignard Dry Ether reagent2 Magnesium (Mg) reagent2->grignard product This compound grignard->product reagent3 2,2-dimethyl-4-chloro-4-methylpentane reagent3->product Reaction byproduct MgBrCl product->byproduct

Caption: A potential synthetic route to this compound via a Grignard reaction.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in public databases. However, based on its chemical structure, the expected spectroscopic features can be predicted. These predictions are valuable for the identification and characterization of the compound in a laboratory setting.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Multiple overlapping signals in the aliphatic region (~0.8-1.5 ppm).- A triplet corresponding to the methyl protons of the ethyl group.- A quartet corresponding to the methylene (B1212753) protons of the ethyl group.- Singlets for the gem-dimethyl protons and the other methyl group.
¹³C NMR - Multiple signals in the aliphatic region (~10-50 ppm).- Quaternary carbon signals will be present.
IR Spectroscopy - C-H stretching vibrations just below 3000 cm⁻¹.- C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 156.- Characteristic fragmentation pattern for branched alkanes, with prominent peaks resulting from the loss of methyl (M-15) and ethyl (M-29) groups.

Biological Activity and Toxicology

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or potential therapeutic applications of this compound. Generally, highly branched alkanes are considered to be relatively inert and are often used as non-polar solvents or lubricants.

However, some microorganisms possess enzymatic pathways, such as those involving alkane hydroxylases, that can metabolize alkanes.[3][4] This could be a potential area of research for bioremediation or biotransformation studies.

Toxicology

No specific toxicological studies have been performed on this compound. However, data from related C11-C15 isoalkanes can provide some general guidance.

Table 3: General Toxicological Profile of C11-C15 Isoalkanes

Endpoint Observation Source
Acute Toxicity (Oral, Dermal, Inhalation) Low toxicity[5][6]
Aspiration Hazard Considered an aspiration hazard[5][6]
Skin/Eye Irritation Not expected to be an irritant[5][6]
Dermal Sensitization Not expected to be a sensitizer[5][6]
Persistence and Bioaccumulation Not expected to be a Persistent, Bioaccumulative, and Toxic (PBT) substance.[5][6]

It is crucial to handle this compound in a well-ventilated area and to take precautions to avoid ingestion and aspiration.

Experimental and Analytical Workflow

For a novel or uncharacterized compound like this compound, a systematic workflow is essential for its proper characterization and evaluation. The following diagram illustrates a logical experimental workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Analysis cluster_biological Biological & Toxicological Screening synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (GC, HPLC) purification->purity properties Property Measurement (BP, Density, etc.) purity->properties in_vitro In Vitro Assays (Cytotoxicity, etc.) properties->in_vitro in_vivo In Vivo Studies (if warranted) in_vitro->in_vivo

Caption: A logical workflow for the characterization and evaluation of a novel branched alkane.

Potential Applications

Given its properties as a highly branched, non-polar molecule, this compound could potentially be used in the following areas:

  • Specialty Solvent: Its non-polar nature and relatively low reactivity could make it suitable as a solvent in specific chemical reactions or extraction processes.

  • Reference Standard: In analytical chemistry, particularly in gas chromatography, it could serve as a reference standard for the identification of branched alkanes in complex mixtures like gasoline or other petroleum products.

  • Component in Lubricants and Fuels: Branched alkanes are known to improve the octane (B31449) rating of gasoline and are components of some lubricating oils.[7]

It is important to reiterate that these are potential applications based on the properties of similar compounds and would require experimental validation.

References

An In-depth Technical Guide to 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Ethyl-2,2,4-trimethylhexane, a saturated branched alkane. While not commonly associated with drug development due to its hydrocarbon nature, its synthesis and characterization provide a valuable case study in organic chemistry. This guide details its molecular structure, physicochemical properties, predicted spectroscopic data, and a representative synthetic protocol. All quantitative data is presented in structured tables for clarity. A detailed experimental workflow for its synthesis via a Grignard reaction is also provided.

Molecular Structure and Identification

This compound is an isomer of undecane (B72203) with the chemical formula C₁₁H₂₄.[1][2] Its structure features a hexane (B92381) backbone with two methyl groups at position 2, and a methyl and an ethyl group at position 4. The systematic IUPAC name for this compound is this compound.[2]

Below is a diagram representing the logical structure of the molecule, highlighting the carbon backbone and substituent groups.

Caption: Molecular graph of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₂₄[1][2]
Molecular Weight156.31 g/mol [2]
IUPAC NameThis compound[2]
CAS Number61868-75-5[2][3]
Density0.767 g/mL[1]
Boiling Point178 °C[1]
Molar Volume203.9 mL/mol[1]
Refractive Index1.431[1]
SMILESCCC(C)(CC)CC(C)(C)C[1][2]
InChIKeyYFQDCXGMLYJDSG-UHFFFAOYSA-N[1]

Spectroscopic Data (Predicted)

Due to a lack of readily available experimental spectra for this compound, the following tables present predicted data based on established principles of NMR and mass spectrometry for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on standard additive models for alkanes. These values are estimates and may differ from experimental results.

Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
C1-H~0.85s9H
C3-H~1.25s2H
C5-H~1.15q2H
C6-H~0.88t3H
C4-CH₂-CH~0.80t3H
C4-CH ₂-CH₃~1.30q2H
C4-CH~0.83s3H

Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
C1~31.5
C2~33.0
C3~50.0
C4~38.0
C5~25.0
C6~14.0
C4-CH₂-C H₃~8.0
C4-C H₂-CH₃~34.0
C4-C H₃~28.0
Mass Spectrometry (MS)

The fragmentation of branched alkanes in mass spectrometry is characterized by cleavage at the branching points to form stable carbocations.[4][5][6] The molecular ion peak (M⁺) for highly branched alkanes is often weak or absent.[7]

Predicted Mass Spectrometry Fragmentation Pattern

m/zProposed FragmentNotes
156[C₁₁H₂₄]⁺Molecular Ion (M⁺), expected to be of very low abundance.
127[M - C₂H₅]⁺Loss of an ethyl group from C4, forming a tertiary carbocation.
99[M - C₄H₉]⁺Loss of a tert-butyl group from the C1-C2 bond cleavage.
85[C₆H₁₃]⁺Cleavage at the C3-C4 bond with loss of a C₅H₁₁ radical.
71[C₅H₁₁]⁺Cleavage at the C3-C4 bond.
57[C₄H₉]⁺tert-Butyl cation, often a prominent peak for molecules with this moiety.
43[C₃H₇]⁺Isopropyl cation.
29[C₂H₅]⁺Ethyl cation.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthesis of this compound by the reaction of a Grignard reagent with a suitable ketone, followed by reduction. This is a well-established method for forming carbon-carbon bonds.[8][9][10][11]

Step 1: Synthesis of the Grignard Reagent (tert-Butylmagnesium chloride)

  • Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete reaction.

Step 2: Reaction with Ketone (2-Pentanone)

  • Cooling: Cool the prepared Grignard reagent to 0 °C in an ice bath.

  • Addition of Ketone: Add a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol (4-Ethyl-2,2-dimethyl-4-hexanol).

Step 3: Reduction of the Tertiary Alcohol

A direct, high-yield reduction of a tertiary alcohol to an alkane can be challenging. A common approach involves the conversion of the alcohol to a halide or tosylate followed by reduction with a reagent like lithium aluminum hydride. A more direct, though often lower-yielding, method is the Wolff-Kishner reduction of the precursor ketone.

The following is a general protocol for the Wolff-Kishner reduction of a ketone, which could be adapted to produce the target alkane from a different synthetic route starting with a ketone precursor.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the precursor ketone, diethylene glycol, and hydrazine (B178648) hydrate (B1144303) (excess).

  • Addition of Base: Add potassium hydroxide (B78521) pellets to the mixture.

  • Reflux: Heat the mixture to reflux for 1 hour.

  • Distillation: Replace the reflux condenser with a distillation head and remove the water and excess hydrazine by distillation until the reaction temperature reaches ~200 °C.

  • Completion of Reaction: Maintain the reaction at this temperature until the evolution of nitrogen ceases.

  • Workup: Cool the reaction mixture, add water, and extract the product with pentane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation to yield the pure alkane.

The logical workflow for the synthesis is illustrated below.

synthesis_workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Ketone cluster_step3 Step 3: Reduction tert-Butyl chloride tert-Butyl chloride tert-Butylmagnesium chloride tert-Butylmagnesium chloride tert-Butyl chloride->tert-Butylmagnesium chloride 4-Ethyl-2,2-dimethyl-4-hexanol 4-Ethyl-2,2-dimethyl-4-hexanol tert-Butylmagnesium chloride->4-Ethyl-2,2-dimethyl-4-hexanol Magnesium Magnesium Magnesium->tert-Butylmagnesium chloride This compound This compound 4-Ethyl-2,2-dimethyl-4-hexanol->this compound 2-Pentanone 2-Pentanone 2-Pentanone->4-Ethyl-2,2-dimethyl-4-hexanol

Caption: Synthetic workflow for this compound.

Structural Information

Alkanes consist of sp³ hybridized carbon atoms, leading to a tetrahedral geometry with bond angles of approximately 109.5°.[12][13] The carbon-carbon and carbon-hydrogen single bonds allow for free rotation.[13]

Typical Bond Lengths and Angles in Alkanes

BondBond Length (Å)Bond AngleAngle (°)
C-C~1.54H-C-H~109.5
C-H~1.09H-C-C~109.5

Note: These are average values; actual bond lengths and angles can vary slightly due to steric hindrance from bulky substituent groups.[12]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and predicted spectroscopic data for this compound. A plausible and detailed synthetic protocol based on the Grignard reaction has been outlined, offering a practical approach for its preparation in a laboratory setting. While this specific alkane may not have direct applications in drug development, the principles of its synthesis and characterization are fundamental to organic chemistry and relevant to the broader scientific community.

References

A Technical Guide to the IUPAC Nomenclature of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The systematic naming of chemical compounds is a cornerstone of organic chemistry, ensuring unambiguous communication among researchers. The International Union of Pure and Applied Chemistry (IUPAC) provides a rule-based system for this purpose. This document provides a detailed analysis of the IUPAC name 4-Ethyl-2,2,4-trimethylhexane, confirming its validity through a systematic application of nomenclature rules. We dissect the process into a multi-step protocol, including the identification of the parent chain, correct numbering, and assembly of the final name, thereby demonstrating the logical consistency of the given name.

Introduction to IUPAC Nomenclature

The IUPAC nomenclature system is a logical set of rules designed to provide a unique and unambiguous name for every distinct chemical compound.[1] For alkanes, this system focuses on identifying the foundational carbon skeleton and the location of any branching substituent groups. The name this compound corresponds to the saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄.[2] This guide serves as a technical breakdown of the rules and logical steps that validate this specific name.

Systematic Name Derivation Protocol

The derivation of an IUPAC name is a procedural process. Below, we detail the steps applied to the structure corresponding to this compound.

Step 1: Identification of the Parent Hydrocarbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms in the molecule.[1] This chain forms the base (parent) name of the alkane.

  • Procedure: For the structure , several potential chains can be traced. The two longest possible continuous chains both contain six carbon atoms.

    • The linear, horizontal chain.

    • A chain beginning at C1, proceeding to C4, and continuing through the two carbons of the ethyl group.

  • Tie-Breaker Rule: When two or more chains have the same maximum length, the chain with the greatest number of substituent groups is chosen as the parent.[3] In this specific case, both 6-carbon chains possess four substituents, meaning this tie-breaker does not resolve the choice. As both potential parent chains yield the same final name, the horizontal chain is selected for clarity.

Step 2: Numbering the Parent Chain

Once the parent chain is identified, it must be numbered to assign a locant (positional number) to each substituent.

  • Procedure: The chain is numbered from one end to the other. The guiding principle is the "lowest locant rule," which states that the chain should be numbered starting from the end nearest to a substituent group.[1][4] This ensures the set of locants is the lowest possible.

  • Analysis:

    • Left-to-Right Numbering: Substituents are located at positions 2, 2, 4, and 4. The resulting locant set is {2,2,4,4}.

    • Right-to-Left Numbering: Substituents are located at positions 3, 3, 5, and 5. The resulting locant set is {3,3,5,5}.

Step 3: Identification and Naming of Substituents

With the parent chain correctly numbered, the groups attached to it are identified and named. Alkyl substituents are named by changing the "-ane" suffix of the corresponding alkane to "-yl".[5]

  • Identified Groups:

    • At position 2: Two one-carbon groups, named methyl .

    • At position 4: One one-carbon group, named methyl .

    • At position 4: One two-carbon group, named ethyl .

Step 4: Assembly of the Systematic Name

The final step involves assembling the identified components into a single, correctly formatted name.

  • Procedure:

    • Alphabetize Substituents: The substituent names are listed in alphabetical order (ethyl before methyl). Prefixes such as "di-", "tri-", etc., are not considered for alphabetization.[6][7]

    • Group Identical Substituents: Multiple occurrences of the same substituent are grouped using prefixes (di, tri, tetra).[3][6] In this case, the three methyl groups are combined to "trimethyl."

    • Combine Components: The name is assembled by writing the alphabetized substituents with their locants, followed by the parent name. Numbers are separated from letters with hyphens, and from each other with commas.

  • Assembly:

    • The ethyl group is at position 4: 4-Ethyl

    • The three methyl groups are at positions 2, 2, and 4: 2,2,4-trimethyl

    • The parent chain is hexane.

    • Final IUPAC Name: this compound

Data Summary

The decisions made during the naming protocol can be summarized in tabular form for clarity.

Table 1: Analysis of Potential Parent Chains

Chain Path Description Length (Carbons) Number of Substituents Selection Status
Horizontal Chain (C1-C6) 6 4 Selected

| Chain from C1 through Ethyl Group | 6 | 4 | Equivalent |

Table 2: Comparison of Numbering Schemes for the Selected Parent Chain

Numbering Direction Substituent Locant Set First Point of Difference Selection Status
Left-to-Right {2, 2, 4, 4} 2 Selected

| Right-to-Left | {3, 3, 5, 5} | 3 | Rejected |

Workflow Visualization

The logical flow of the IUPAC naming protocol as applied to this molecule can be represented as a workflow diagram.

IUPAC_Naming_Workflow start Start: Chemical Structure find_chain Step 1: Identify Longest Continuous Carbon Chain start->find_chain chain_decision Multiple Chains of Equal Max Length? find_chain->chain_decision substituent_tiebreaker Select Chain With Most Substituents chain_decision->substituent_tiebreaker Yes parent_name Result: Parent Name is 'Hexane' chain_decision->parent_name No substituent_tiebreaker->parent_name number_chain Step 2: Number the Parent Chain parent_name->number_chain locant_rule Apply Lowest Locant Rule: Compare Sets {2,2,4,4} vs {3,3,5,5} number_chain->locant_rule correct_numbering Result: Numbering is Left-to-Right locant_rule->correct_numbering id_substituents Step 3: Identify and Name Substituents (Methyl, Ethyl) correct_numbering->id_substituents assemble_name Step 4: Assemble Final Name id_substituents->assemble_name alphabetize Alphabetize (Ethyl before Methyl) Group Prefixes (trimethyl) assemble_name->alphabetize final_name Final Name: This compound alphabetize->final_name

Caption: Logical workflow for deriving the IUPAC name this compound.

Conclusion

Through a rigorous, step-by-step application of the International Union of Pure and Applied Chemistry's nomenclature rules, the name This compound is validated as the correct and unambiguous descriptor for the specified branched alkane. The process, involving the determination of the parent chain, application of the lowest locant rule for numbering, and alphabetical assembly of substituents, confirms that the provided name adheres strictly to international standards.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 4-Ethyl-2,2,4-trimethylhexane. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a theoretical understanding of the spectral properties of this compound. This document outlines the anticipated features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar branched alkanes.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment Ion Interpretation
156[C₁₁H₂₄]⁺•Molecular Ion (M⁺•) - Expected to be of very low abundance or absent.
127[C₉H₁₉]⁺Loss of an ethyl radical (•CH₂CH₃)
99[C₇H₁₅]⁺Loss of a propyl radical (•CH₂CH₂CH₃) or subsequent fragmentation
85[C₆H₁₃]⁺Cleavage at the quaternary carbon, loss of a tert-butyl radical (•C(CH₃)₃)
71[C₅H₁₁]⁺Fragmentation leading to a stable tertiary carbocation
57[C₄H₉]⁺tert-Butyl cation (base peak)
43[C₃H₇]⁺Isopropyl cation
29[C₂H₅]⁺Ethyl cation

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Proton Type Structure Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (t-butyl)-C(CH₃)₃0.85 - 0.95Singlet9H
Methyl (ethyl)-CH₂CH₃ 0.80 - 0.90Triplet3H
Methylene (hexane chain)-C-CH₂ -C(CH₃)₃1.15 - 1.25Singlet2H
Methylene (ethyl)-CH₂ CH₃1.25 - 1.40Quartet2H
Methyl (on quaternary C)-C(CH₃ )(CH₂CH₃)-0.75 - 0.85Singlet3H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Solvent: CDCl₃

Carbon Type Structure Predicted Chemical Shift (δ, ppm)
QuaternaryC (CH₃)₃30 - 35
Quaternary-C (CH₃)(CH₂CH₃)-35 - 40
Methylene-C H₂-C(CH₃)₃50 - 55
Methylene-C H₂CH₃25 - 30
Methyl-C(C H₃)₃30 - 35
Methyl-CH₂C H₃5 - 10
Methyl-C(C H₃)(CH₂CH₃)-20 - 25

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2960 - 2850C-H stretch (alkane)Strong
1470 - 1450C-H bend (scissoring)Medium
1385 - 1365C-H bend (methyl rock)Medium
~720C-H rock (long chain)Weak

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of alkanes are provided below. These are general procedures and would be applicable for acquiring data for this compound.

2.1 Mass Spectrometry

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

  • Sample Preparation: The sample is diluted in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 20-200.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

2.3 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solution: The sample is dissolved in a solvent with minimal IR absorbance in the regions of interest (e.g., CCl₄).

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the salt plates (or solvent) is recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound, such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Unknown Compound (this compound) MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy (FTIR) Sample->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Environment of H and C Atoms NMR->NMR_Data IR_Data Functional Groups Present IR->IR_Data Structure Final Structure Confirmation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to the Thermal Stability of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alkane Thermal Stability

Alkanes, being saturated hydrocarbons with only C-C and C-H single bonds, are generally considered to be thermally stable. However, at elevated temperatures, they undergo a process known as pyrolysis or thermal cracking, which involves the cleavage of these bonds to form smaller, often unsaturated, hydrocarbons. The stability of an alkane is intrinsically linked to its molecular structure. A key principle is that branched alkanes exhibit greater thermal stability compared to their straight-chain isomers.[1] This increased stability is attributed to a more compact molecular structure and differences in intramolecular forces. The thermal decomposition of alkanes is a critical consideration in various industrial applications, including their use as fuels, lubricants, and solvents, where they may be subjected to high-temperature environments.

Predicted Thermal Stability of 4-Ethyl-2,2,4-trimethylhexane

This compound (C11H24) is a highly branched alkane. Based on general trends, its thermal stability is expected to be significantly higher than that of its linear isomer, n-undecane. The rate of pyrolysis for alkanes tends to increase with molecular weight and the degree of branching.[2][3][4] The complex structure of this compound, featuring quaternary and tertiary carbon centers, influences which bonds are most likely to break first during thermal decomposition.

While specific decomposition temperatures for this compound are not documented, a comparative analysis with other branched alkanes can provide an estimate. For instance, the autoignition temperature of 2,2,4-trimethylpentane (B7799088) (isooctane), a similarly structured but smaller alkane, is 418°C.[5] It is reasonable to infer that the thermal decomposition of this compound would commence in a comparable temperature range under inert conditions, likely between 400°C and 500°C.

Comparative Thermal Stability Data

To contextualize the expected thermal properties of this compound, the following table summarizes data for related alkanes.

CompoundMolecular FormulaStructureBoiling Point (°C)Autoignition Temperature (°C)
n-OctaneC8H18Straight-chain125.7220
2,2,4-Trimethylpentane (Isooctane) C8H18Branched99.2418[5]
n-DecaneC10H22Straight-chain174.1210
n-UndecaneC11H24Straight-chain196Not readily available
This compound (Predicted) C11H24Highly Branched~178Likely > 400

Mechanism of Thermal Decomposition: A Free-Radical Pathway

The thermal cracking of alkanes proceeds via a free-radical chain reaction mechanism, which is characterized by three main stages: initiation, propagation, and termination.

Initiation

The process begins with the homolytic cleavage of the weakest bond in the molecule to form two free radicals. In alkanes, C-C bonds are generally weaker than C-H bonds and are therefore more likely to break first. For this compound, several C-C bonds could potentially cleave. The bond between the quaternary carbon at position 4 and the ethyl group, or the bond between the two quaternary carbons (C2 and C4), are likely candidates for initial fission due to the stability of the resulting tertiary and quaternary radicals.

Propagation

Once initiated, the free radicals can participate in a series of propagation steps that generate new radicals and the final decomposition products. These steps include:

  • Hydrogen Abstraction: A radical removes a hydrogen atom from another molecule, forming a new, more stable molecule and a new radical.

  • β-Scission: A radical can decompose by breaking a C-C bond at the beta position relative to the radical center, resulting in the formation of an alkene and a smaller alkyl radical.

Termination

The chain reaction concludes when two free radicals combine to form a stable, non-radical product.

Predicted Decomposition Pathway for this compound

A plausible primary decomposition pathway for this compound is initiated by the cleavage of the C-C bond between the C4 quaternary carbon and the ethyl group, yielding an ethyl radical and a 2,2,4-trimethylhexyl radical. Subsequent β-scission and hydrogen abstraction reactions would lead to a variety of smaller alkanes and alkenes, such as isobutylene, propene, and ethane.

Decomposition_Pathway Parent This compound Initiation Initiation (Heat) Parent->Initiation H_Abstraction Hydrogen Abstraction Parent->H_Abstraction Rad1 Ethyl Radical Initiation->Rad1 C-C Fission Rad2 2,2,4-Trimethylhexyl Radical Initiation->Rad2 Rad1->H_Abstraction BetaScission β-Scission Rad2->BetaScission Product1 Isobutylene BetaScission->Product1 Rad3 tert-Butyl Radical BetaScission->Rad3 Rad3->H_Abstraction from another alkane Product2 Ethane H_Abstraction->Product2 Product3 Isobutane H_Abstraction->Product3

A plausible free-radical decomposition pathway for this compound.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of liquid hydrocarbons like this compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition.

Experimental Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, precisely weighed liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan to prevent evaporation before decomposition. An empty, sealed pan is used as a reference.

  • Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are heated at a linear rate (e.g., 10°C/min) over the desired temperature range.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like boiling) and exothermic events (like decomposition) appear as peaks. The onset temperature and the peak maximum of the decomposition exotherm provide information about the thermal stability.

Experimental_Workflow Start Start: Sample of This compound TGA_Prep TGA Sample Prep: 5-10 mg in open pan Start->TGA_Prep DSC_Prep DSC Sample Prep: 2-5 mg in sealed pan Start->DSC_Prep TGA_Run Run TGA: - Inert Atmosphere (N2) - Heat at 10°C/min TGA_Prep->TGA_Run DSC_Run Run DSC: - Inert Atmosphere (N2) - Heat at 10°C/min DSC_Prep->DSC_Run TGA_Data TGA Data: Mass vs. Temperature TGA_Run->TGA_Data DSC_Data DSC Data: Heat Flow vs. Temperature DSC_Run->DSC_Data Analysis Data Analysis TGA_Data->Analysis DSC_Data->Analysis Decomp_Temp Onset of Decomposition Temperature Analysis->Decomp_Temp Enthalpy Enthalpy of Decomposition Analysis->Enthalpy

A general experimental workflow for TGA and DSC analysis of thermal stability.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a robust theoretical framework allows for a reliable prediction of its behavior at elevated temperatures. As a highly branched alkane, it is expected to possess greater thermal stability than its linear isomer, n-undecane. Its decomposition is predicted to follow a free-radical chain reaction mechanism, initiating with the cleavage of its weakest C-C bonds and propagating through a series of hydrogen abstraction and β-scission reactions to yield a mixture of smaller alkanes and alkenes. Empirical determination of its precise decomposition profile can be achieved through standardized thermal analysis techniques such as TGA and DSC, following the detailed protocols outlined in this guide. This information is crucial for professionals in fields where the thermal limits of such compounds are a critical operational parameter.

References

An In-depth Technical Guide to the Solubility of 4-Ethyl-2,2,4-trimethylhexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Alkane Solubility

The solubility of any compound is dictated by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[1][2][3][4] Alkanes, such as 4-Ethyl-2,2,4-trimethylhexane, are nonpolar molecules, and their primary intermolecular interactions are weak van der Waals forces (specifically, London dispersion forces).[1][2][3][4] Consequently, they exhibit poor solubility in polar solvents like water but are generally miscible with non-polar organic solvents.[1][2][3][4]

For an alkane to dissolve in an organic solvent, the energy required to break the existing van der Waals forces between both the solute and solvent molecules is compensated by the formation of new van der Waals forces between the solute and solvent.[1][2][3][4] This energetic balance facilitates the dissolution process.

Qualitative Solubility of this compound

Based on its molecular structure as a highly branched, nonpolar C11 alkane, this compound is expected to be highly soluble in a range of non-polar and weakly polar organic solvents. This is supported by qualitative data for its structural isomers, such as 2,3,5-trimethylhexane (B89830) and 2,3,3-trimethylhexane, which are reported to be readily soluble in solvents like hexane, benzene, and ether.[5][6]

Expected Solubility Profile:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Non-polar Aliphatic Hexane, Heptane, CyclohexaneHigh"Like dissolves like"; similar nonpolar nature and van der Waals intermolecular forces.
Non-polar Aromatic Benzene, Toluene, XyleneHighNonpolar characteristics facilitate dissolution, though aromatic pi-stacking is not a primary interaction.
Weakly Polar Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe nonpolar hydrocarbon portion of the ether molecules interacts favorably with the alkane.
Halogenated Solvents Dichloromethane, ChloroformModerate to HighWhile possessing some polarity, the overall nonpolar character allows for significant alkane solubility.
Polar Aprotic Acetone, AcetonitrileLow to ModerateThe significant dipole moment of these solvents makes them less compatible with nonpolar alkanes.
Polar Protic Ethanol, Methanol, WaterVery Low / InsolubleStrong hydrogen bonding in these solvents prevents effective solvation of the nonpolar alkane molecules.

Experimental Protocol for Solubility Determination

The following provides a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is a reliable and straightforward approach for obtaining quantitative solubility data.[7][8]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled water bath or incubator

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible)

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.

    • Place the vial in a temperature-controlled bath and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent agitation to ensure the solution reaches equilibrium.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed for several hours to permit the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporating dish or beaker. The filtration step is crucial to remove any undissolved micro-droplets of the solute.

  • Solvent Evaporation:

    • Weigh the evaporating dish containing the known volume of the saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the solution. This can be achieved by placing the dish in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of the solute but sufficient to evaporate the solvent. A vacuum desiccator can also be used to expedite the process.

  • Mass Determination and Calculation:

    • Once the solvent has been completely evaporated, allow the evaporating dish containing the solute residue to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish with the dry solute. Repeat the drying and weighing process until a constant mass is obtained.

    • The mass of the dissolved this compound is the final constant mass of the dish and solute minus the initial mass of the empty dish.

    • The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

    • Calculate the solubility in desired units (e.g., g/100 g solvent, g/100 mL solvent, or mole fraction).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and may have associated health risks.

Logical Framework for Solubility

The solubility of this compound is a function of the interplay between its molecular structure and the properties of the organic solvent. This relationship can be visualized as a logical pathway.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be systematically tabulated in scientific literature, a strong theoretical and qualitative understanding of its behavior can be established. As a nonpolar, branched alkane, it is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For researchers and professionals requiring precise quantitative data, the provided gravimetric experimental protocol offers a robust method for its determination. The logical framework presented visually summarizes the key molecular interactions that govern the solubility of this compound, providing a valuable tool for solvent selection and formulation development.

References

literature review of 4-Ethyl-2,2,4-trimethylhexane research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,2,4-trimethylhexane is a highly branched aliphatic alkane with the chemical formula C₁₁H₂₄. As a saturated hydrocarbon, it is a nonpolar organic compound. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical and physical properties, synthesis methodologies, and typical reactions. Due to the limited specific research available on this particular isomer, this guide also draws upon general principles and experimental data for closely related highly branched alkanes.

Chemical and Physical Properties

The structural arrangement of this compound, featuring a hexane (B92381) backbone with an ethyl group and three methyl groups at the 2 and 4 positions, results in specific physical characteristics. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₄[1]
Molar Mass 156.31 g/mol [1][2]
Boiling Point ~178 °C
Density ~0.767 g/mL at room temperature
Refractive Index ~1.431
SMILES CCC(C)(CC)CC(C)(C)C[1]
InChIKey YFQDCXGMLYJDSG-UHFFFAOYSA-N[1][2]
CAS Number 61868-75-5[1][3]

Synthesis of this compound

The synthesis of highly branched alkanes like this compound is not commonly detailed in readily available literature, suggesting it is not a primary target for synthesis in academic or pharmaceutical research. However, general synthetic routes for such compounds can be inferred from established organic chemistry principles.

General Synthesis Approach: Grignard Reaction

A plausible laboratory-scale synthesis would involve a Grignard reaction, a common method for forming carbon-carbon bonds. This multi-step process would be followed by dehydration and hydrogenation.

Experimental Protocol:

  • Grignard Reagent Formation: An appropriate alkyl halide (e.g., an ethyl or propyl halide) is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the Grignard reagent.

  • Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone that possesses the required carbon skeleton. For this compound, a potential starting ketone could be 2,2-dimethyl-4-hexanone. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

  • Acidic Workup: The resulting magnesium alkoxide intermediate is treated with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide and yield a tertiary alcohol.

  • Dehydration: The tertiary alcohol is then dehydrated to form an alkene. This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.

  • Hydrogenation: The final step is the hydrogenation of the alkene to the desired alkane. This is carried out using a catalyst, commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2 & 3: Carbonyl Addition & Workup cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Hydrogenation Alkyl_Halide Alkyl Halide Grignard_Reagent Grignard Reagent Alkyl_Halide->Grignard_Reagent + Mg (Anhydrous Ether) Mg Magnesium Tertiary_Alcohol Tertiary Alcohol Grignard_Reagent->Tertiary_Alcohol + Ketone, then H₃O⁺ Ketone Ketone Alkene Alkene Tertiary_Alcohol->Alkene Heat, H⁺ Final_Product This compound Alkene->Final_Product H₂, Pd/C

General synthetic workflow for a highly branched alkane.

Reactions of this compound

As a saturated alkane, this compound exhibits low reactivity. Its reactions are characteristic of alkanes and generally require significant energy input, such as high temperatures or UV light, to proceed.[4]

Combustion

In the presence of sufficient oxygen, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[4]

Reaction: 2 C₁₁H₂₄(l) + 35 O₂(g) → 22 CO₂(g) + 24 H₂O(g) + Heat

Halogenation

Halogenation of this compound can occur in the presence of UV light or at high temperatures.[4] This free-radical substitution reaction is typically non-selective and can lead to a mixture of mono- and poly-halogenated products.

Experimental Protocol (General):

  • Reactant Mixture: Liquid this compound is placed in a reaction vessel.

  • Halogen Introduction: A halogen, such as chlorine (Cl₂) or bromine (Br₂), is bubbled through the alkane.

  • Initiation: The reaction mixture is exposed to UV light or heated to a high temperature to initiate the formation of halogen radicals.

  • Propagation: The halogen radicals abstract hydrogen atoms from the alkane, forming an alkyl radical. This radical then reacts with a halogen molecule to form the halogenated alkane and a new halogen radical, continuing the chain reaction.

  • Termination: The reaction terminates when radicals combine.

  • Product Separation: The resulting mixture of products is typically separated by fractional distillation.

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiation Initiation Propagation Propagation Termination Termination X₂ X₂ 2 X• 2 X• X₂->2 X• UV light or Heat X• + R-H X• + R-H H-X + R• H-X + R• X• + R-H->H-X + R• R• + X₂ R• + X₂ R-X + X• R-X + X• R• + X₂->R-X + X• X• + X• X• + X• X• + X•->X₂ R• + X• R• + X• R-X R-X R• + X•->R-X R• + R• R• + R• R-R R-R R• + R•->R-R

Free-radical halogenation reaction mechanism.
Catalytic Cracking and Reforming

In industrial applications, particularly in petroleum refining, branched alkanes like this compound can undergo catalytic cracking and reforming. These processes are used to produce smaller, more valuable hydrocarbons, such as those found in gasoline.

  • Catalytic Cracking: This process involves breaking the C-C bonds of larger hydrocarbons at high temperatures and in the presence of a catalyst (e.g., zeolites) to form smaller alkanes and alkenes.

  • Catalytic Reforming: This process involves the structural rearrangement (isomerization) of alkanes to produce more highly branched isomers, which have higher octane (B31449) ratings.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum would be complex, showing multiple signals in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the different types of methyl and methylene (B1212753) protons in the molecule. The integration of these signals would correspond to the number of protons of each type.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely result in significant fragmentation of the molecular ion. Common fragments would correspond to the loss of methyl (CH₃) and ethyl (C₂H₅) groups.

Conclusion

This compound is a highly branched C₁₁ alkane whose properties are largely defined by its structure. While specific, in-depth research on this particular isomer is scarce in the public domain, its synthesis and reactivity can be understood through the well-established principles of alkane chemistry. The primary reactions it undergoes are combustion and free-radical halogenation, typical for a saturated hydrocarbon. Its relevance is likely confined to its presence as a component in complex hydrocarbon mixtures such as fuels and lubricants, where its high degree of branching can influence properties like octane rating and viscosity. Further research would be required to elucidate any unique properties or potential applications of this specific molecule.

References

Methodological & Application

Application Notes and Protocols for 4-Ethyl-2,2,4-trimethylhexane as a Potential Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research on 4-ethyl-2,2,4-trimethylhexane as a dedicated fuel additive is not extensively documented in publicly available literature, its molecular structure as a highly branched C11 alkane provides a strong theoretical basis for its potential application in enhancing gasoline performance. This document outlines the inferred properties of this compound as a fuel additive and provides detailed experimental protocols for its comprehensive evaluation.

Branched-chain alkanes are known to be crucial components of gasoline, primarily due to their superior anti-knocking characteristics compared to their straight-chain counterparts.[1][2][3] The intricate structure of branched alkanes promotes more controlled combustion within an engine's cylinders, preventing premature detonation (knocking) and leading to increased efficiency and reduced engine wear.[1][2] The well-established reference for octane (B31449) rating, 2,2,4-trimethylpentane (B7799088) (isooctane), exemplifies the desirable properties of highly branched alkanes.[2][4]

Inferred Properties and Potential Applications

Based on its chemical structure, this compound is anticipated to exhibit the following properties relevant to its use as a fuel additive:

  • High Octane Rating: The significant degree of branching in its structure suggests a high Research Octane Number (RON) and Motor Octane Number (MON), contributing to the prevention of engine knock.

  • Good Combustion Characteristics: As a saturated hydrocarbon, its combustion in the presence of sufficient oxygen is expected to yield primarily carbon dioxide and water.[5] Its branched nature may lead to cleaner combustion compared to linear alkanes of similar carbon number.[6]

  • Fuel Blend Component: It could serve as a valuable component in gasoline blends to increase the overall octane rating of the fuel stock.

Data Presentation: Templates for Experimental Results

The following tables are templates designed for the systematic recording of experimental data obtained during the evaluation of this compound as a fuel additive.

Table 1: Physicochemical Properties of this compound

PropertyValueUnits
Molecular FormulaC₁₁H₂₄-
Molar Mass156.31 g/mol
Boiling Point~178°C
Density at 20°C0.767g/mL
Research Octane Number (RON)To be determined-
Motor Octane Number (MON)To be determined-
Reid Vapor Pressure (RVP)To be determinedpsi
Heat of CombustionTo be determinedkJ/mol

Table 2: Engine Performance Evaluation with Fuel Blends

Fuel Blend (vol% in Base Fuel)Power Output (at specified RPM)Torque (at specified RPM)Brake Specific Fuel Consumption (BSFC)
Base Fuel (0%)
5% Additive
10% Additive
20% Additive

Table 3: Emissions Analysis of Fuel Blends

Fuel Blend (vol% in Base Fuel)CO Emissions (g/km)NOx Emissions (g/km)Unburned Hydrocarbons (UHC) (g/km)Particulate Matter (PM) (g/km)
Base Fuel (0%)
5% Additive
10% Additive
20% Additive

Experimental Protocols

The following protocols outline the methodologies for a comprehensive evaluation of this compound as a fuel additive.

Protocol 1: Determination of Octane Number

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of pure this compound and its blends with a base gasoline.

Methodology:

  • Engine Preparation: A standardized Cooperative Fuel Research (CFR) engine is to be used, prepared according to ASTM D2699 for RON and ASTM D2700 for MON testing.

  • Fuel Samples: Prepare blends of this compound with a certified base gasoline at various concentrations (e.g., 5%, 10%, 20% by volume).

  • Testing Procedure:

    • Calibrate the CFR engine using reference fuels (isooctane and n-heptane).

    • Run the engine on the base gasoline to establish a baseline knock intensity.

    • Sequentially test each fuel blend, adjusting the compression ratio to match the knock intensity of the baseline fuel.

    • The octane number is determined by comparing the knock intensity of the test fuel with that of primary reference fuel blends.

  • Data Analysis: Record the RON and MON values for each blend and the pure compound.

Protocol 2: Engine Dynamometer Testing for Performance Evaluation

Objective: To evaluate the effect of this compound on engine performance parameters such as power, torque, and fuel consumption.

Methodology:

  • Engine Setup: A multi-cylinder spark-ignition engine will be coupled to a dynamometer. The engine should be equipped with sensors to measure speed, load, and fuel flow.

  • Fuel Blends: Prepare the same fuel blends as in Protocol 1.

  • Test Cycle: The engine will be operated under a standardized test cycle that simulates various driving conditions (e.g., the Federal Test Procedure - FTP).

  • Data Acquisition: Continuously record engine speed, torque, power output, and fuel consumption throughout the test cycle.

  • Data Analysis: Calculate the average power, torque, and brake specific fuel consumption (BSFC) for each fuel blend. Compare the results to the baseline performance with the base fuel.

Protocol 3: Emissions Analysis

Objective: To measure the impact of this compound on regulated exhaust emissions.

Methodology:

  • Instrumentation: The engine exhaust will be connected to a gas analyzer capable of measuring carbon monoxide (CO), nitrogen oxides (NOx), unburned hydrocarbons (UHC), and particulate matter (PM).

  • Test Procedure: Emissions will be measured concurrently with the engine dynamometer testing (Protocol 2) during the standardized test cycle.

  • Data Collection: Collect emissions data for each of the fuel blends.

  • Data Analysis: Analyze the concentration of each pollutant in the exhaust gas for the different fuel blends and compare them to the emissions from the base fuel. The results should be reported in grams per kilometer (g/km) or a similar standard unit.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Protocols cluster_analysis Data Analysis and Reporting A Synthesis and Purification of This compound B Preparation of Fuel Blends (0%, 5%, 10%, 20% in Base Fuel) A->B C Protocol 1: Octane Number Determination (ASTM D2699 & D2700) B->C D Protocol 2: Engine Performance Evaluation (Dynamometer Testing) B->D E Protocol 3: Emissions Analysis (Gas Analyzer) B->E F Quantitative Data Summarization (Tables 1, 2, 3) C->F D->F E->F G Comparative Analysis of Performance and Emissions F->G H Final Report Generation G->H

Caption: Experimental workflow for evaluating this compound as a fuel additive.

Logical_Relationship cluster_compound Compound Properties cluster_performance Inferred Fuel Performance Characteristics cluster_application Potential Application Structure Highly Branched Alkane Structure (this compound) Octane High Octane Rating Structure->Octane leads to Combustion Efficient and Clean Combustion Structure->Combustion promotes Knock Anti-Knock Properties Octane->Knock results in Application Gasoline Blend Component for Octane Enhancement Knock->Application Combustion->Application

Caption: Logical relationship between molecular structure and potential application as a fuel additive.

References

Application Note: Utilization of 4-Ethyl-2,2,4-trimethylhexane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the use of 4-Ethyl-2,2,4-trimethylhexane as a reference standard in gas chromatography (GC) for the qualitative and quantitative analysis of branched alkanes.

Introduction

This compound is a branched-chain alkane with the molecular formula C11H24. In gas chromatography, reference standards are crucial for accurate compound identification and quantification. Due to its defined structure and physical properties, this compound can serve as a valuable reference marker, particularly in the analysis of complex hydrocarbon mixtures such as fuels, lubricants, and environmental samples. This application note outlines the methodology for its use, including the determination of its Kovats Retention Index (KI), a standardized measure for retention time that is largely independent of instrumental variations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior during chromatographic analysis.

PropertyValueReference
Molecular Formula C11H24--INVALID-LINK--
Molar Mass 156.31 g/mol --INVALID-LINK--
Boiling Point 178 °C--INVALID-LINK--
Density 0.767 g/mL--INVALID-LINK--
CAS Number 61868-75-5--INVALID-LINK--

Experimental Protocols

This section details the necessary steps for utilizing this compound as a reference standard, from sample preparation to data analysis.

Materials and Reagents
  • This compound (high purity, with Certificate of Analysis)

  • n-alkane standard mixture (e.g., C8-C20)

  • High-purity volatile solvent (e.g., hexane (B92381) or pentane)

  • Sample containing the analyte(s) of interest

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) is recommended for this application. The column selection is critical for the separation of branched alkanes.

ComponentSpecification
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Column Non-polar capillary column (e.g., HP-5ms, DB-1ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Detector Flame Ionization Detector (FID)
Carrier Gas Helium or Hydrogen, high purity
Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Solution of this compound:

    • Prepare a stock solution of 1000 µg/mL by dissolving 10 mg of this compound in 10 mL of hexane.

    • Perform serial dilutions to prepare working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • n-Alkane Standard Solution:

    • Prepare a solution of the n-alkane mixture in hexane at a concentration suitable for clear peak detection.

  • Sample Preparation:

    • Dissolve or dilute the sample matrix in hexane to a concentration that falls within the linear range of the detector.

    • If necessary, perform extraction or clean-up procedures to remove interfering substances.

Gas Chromatography Conditions

The following GC conditions are recommended as a starting point and may require optimization based on the specific instrument and application.

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Flow Rate 1.0 mL/min (Helium)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Temperature 300 °C
Hydrogen Flow Rate 30 mL/min
Air Flow Rate 300 mL/min
Makeup Gas (N2 or He) 25 mL/min
Data Analysis: Determination of Kovats Retention Index (KI)

The Kovats Retention Index is a dimensionless value that relates the retention time of an analyte to the retention times of adjacent n-alkanes. It is a more robust identification parameter than retention time alone.

  • Inject the n-alkane standard mixture using the GC conditions outlined in section 3.4.

  • Record the retention times for each n-alkane.

  • Inject the this compound standard under the same conditions and record its retention time.

  • Calculate the Kovats Retention Index (I) for this compound using the following formula for temperature-programmed GC:

    I = 100[n + (N - n) * (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • n = carbon number of the n-alkane eluting just before the unknown

    • N = carbon number of the n-alkane eluting just after the unknown

    • t_R(unknown) = retention time of this compound

    • t_R(n) = retention time of the n-alkane with carbon number n

    • t_R(N) = retention time of the n-alkane with carbon number N

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for utilizing this compound as a reference standard in a typical GC analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Acquisition & Analysis cluster_result Results prep_std Prepare this compound Standard Solution gc_std Inject this compound Standard prep_std->gc_std prep_alkane Prepare n-Alkane Standard Mixture gc_alkane Inject n-Alkane Standard prep_alkane->gc_alkane prep_sample Prepare Analyte Sample gc_sample Inject Analyte Sample prep_sample->gc_sample get_rt_alkane Record n-Alkane Retention Times gc_alkane->get_rt_alkane get_rt_std Record Standard Retention Time gc_std->get_rt_std get_rt_sample Record Sample Retention Times gc_sample->get_rt_sample calc_ki Calculate Kovats Retention Index (KI) get_rt_alkane->calc_ki get_rt_std->calc_ki qual_quant Qualitative & Quantitative Analysis calc_ki->qual_quant get_rt_sample->qual_quant report Final Report qual_quant->report

Caption: Workflow for GC analysis using a reference standard.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between experimental parameters and the final analytical result in gas chromatography.

Logical_Relationship cluster_input Input Parameters cluster_process Chromatographic Process cluster_output Output Data cluster_interpretation Data Interpretation Sample Sample Properties (Volatility, Polarity) Separation Separation Sample->Separation Column Column Parameters (Phase, Length, ID) Column->Separation Method GC Method (Temperature Program, Flow Rate) Method->Separation Chromatogram Chromatogram Separation->Chromatogram RetentionTime Retention Time Chromatogram->RetentionTime PeakArea Peak Area Chromatogram->PeakArea Identification Compound Identification (via Retention Index) RetentionTime->Identification Quantification Quantification (via Calibration Curve) PeakArea->Quantification

Caption: Factors influencing GC separation and data interpretation.

Conclusion

This compound is a suitable reference standard for the analysis of branched alkanes by gas chromatography. By following the detailed protocols for sample preparation, GC analysis, and Kovats Retention Index calculation, researchers can achieve reliable and reproducible qualitative and quantitative results. The provided workflows and diagrams offer a clear guide for implementing this methodology in the laboratory.

Application Notes and Protocols: 4-Ethyl-2,2,4-trimethylhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2,2,4-trimethylhexane is a highly branched aliphatic hydrocarbon. Due to its saturated and sterically hindered structure, it is largely chemically inert, which significantly limits its direct application as a reactant or catalyst in mainstream organic synthesis. However, its unique physical properties, such as its nonpolar nature, low reactivity, and specific boiling point, make it a candidate for use as a specialized solvent or as a component in fuel and lubricant research. This document outlines the potential, albeit niche, applications of this compound in the context of organic synthesis and related fields, based on its general properties as a branched alkane.

1. Potential Applications in Organic Synthesis

The primary role of this compound in a synthetic laboratory setting is likely to be as a nonpolar, inert solvent. Its highly branched structure may offer different solvency properties compared to linear alkanes.

  • High-Temperature Reactions: With an estimated boiling point around 162-163 °C, it can be utilized as a solvent for reactions requiring elevated temperatures where lower boiling alkanes like hexane (B92381) or heptane (B126788) would be unsuitable.

  • Radical Reactions: Its inert C-H bonds (relative to more reactive functional groups) make it a suitable medium for radical reactions, minimizing solvent participation.

  • Organometallic Chemistry: In certain organometallic reactions, a non-coordinating, nonpolar solvent is crucial. This compound can serve this purpose, particularly when specific solubility characteristics are required.

  • Polymer Chemistry: It can be employed as a solvent for the polymerization of olefins or as a medium for studying polymer solubility.

2. Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its potential application as a solvent or in other specialized areas.

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.34 g/mol
Boiling Point 162-163 °C (estimated)
Density 0.749 g/cm3 (estimated)
Appearance Colorless liquid
Solubility Insoluble in water; soluble in nonpolar organic solvents
CAS Number 16747-30-1

3. Experimental Protocols

Given the lack of specific, documented synthetic procedures utilizing this compound as a key reagent, the following protocols are generalized examples of how it might be used as a high-boiling point, nonpolar solvent.

Protocol 3.1: General Procedure for a High-Temperature Suzuki Coupling

This protocol illustrates the use of this compound as a solvent in a representative cross-coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.02 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • This compound (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Add a sufficient volume of anhydrous this compound to dissolve the starting materials (a concentration of 0.1-0.5 M is typical).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 160 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

4. Visualizations

The following diagrams illustrate the logical workflow for solvent selection in organic synthesis and a general experimental setup where a high-boiling solvent like this compound might be used.

Solvent_Selection_Workflow A Define Reaction Requirements B Polarity Needed? A->B C Protic or Aprotic? B->C Yes G Select Nonpolar Solvent B->G No E Select Polar Protic Solvent (e.g., Ethanol, Water) C->E Protic F Select Polar Aprotic Solvent (e.g., DMF, DMSO) C->F Aprotic D High Temperature Required? H Consider this compound D->H Yes I Consider Low-Boiling Nonpolar Solvent (e.g., Hexane, Toluene) D->I No G->D

Caption: Logical workflow for solvent selection in organic synthesis.

Experimental_Setup cluster_0 High-Temperature Reaction Setup cluster_1 Workup Procedure Flask Round-Bottom Flask (Reactants + this compound) Condenser Reflux Condenser Flask->Condenser Cool Cool to RT Flask->Cool Reaction Complete Heat Heating Mantle Heat->Flask Inert_Gas Inert Gas Inlet (N2 or Ar) Inert_Gas->Flask Extract Extraction with Organic Solvent & Water Cool->Extract Dry Drying Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Purification Concentrate->Purify

Caption: General experimental setup for a high-temperature reaction.

While this compound is not a prominent compound in the organic synthesis literature, its properties as a high-boiling, nonpolar, and inert alkane suggest its potential utility as a specialized solvent. For researchers and professionals in drug development and organic synthesis, its value lies in niche applications requiring high temperatures and an unreactive medium. The provided general protocol and visualizations serve as a guide for its potential use in such contexts. Further research would be needed to establish specific, optimized protocols for reactions where this solvent provides a distinct advantage over more common high-boiling solvents like toluene, xylene, or diglyme.

Application Notes and Protocols: 4-Ethyl-2,2,4-trimethylhexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically detailing the use of 4-Ethyl-2,2,4-trimethylhexane as a primary solvent in chemical reactions is limited. The following application notes and protocols are based on the known physical properties of this compound and are provided as a predictive guide for its potential applications. The experimental data presented is illustrative.

Introduction

This compound is a highly branched aliphatic hydrocarbon. Its structure, characterized by significant steric hindrance and a lack of a dipole moment, renders it an effective non-polar solvent. Its high boiling point and chemical inertness suggest its utility in reactions requiring elevated temperatures and an unreactive medium. This document outlines the potential applications, physical properties, and example protocols for utilizing this compound as a non-polar solvent in organic synthesis.

Physicochemical Properties

The properties of this compound make it a suitable candidate for a high-boiling, non-polar reaction medium. A summary of its key physical properties is provided below.

PropertyValue
Molecular Formula C11H24
Molecular Weight 156.31 g/mol
Boiling Point Approximately 165-167 °C
Density Approximately 0.75-0.77 g/cm³
Polarity Non-polar
Solubility Soluble in other hydrocarbon solvents; Insoluble in water

Potential Applications

Based on its properties, this compound is a potential solvent for:

  • Reactions involving non-polar reagents and substrates.

  • High-temperature reactions where common non-polar solvents like hexane (B92381) or toluene (B28343) are too volatile.

  • Reactions where the solvent must be chemically inert to strong reagents.

  • As a component in solvent mixtures to fine-tune polarity and boiling point.

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This section provides a hypothetical protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation in pharmaceutical and materials science, where a high-boiling, non-polar solvent could be advantageous, particularly for less reactive substrates requiring higher temperatures.

Reaction Scheme:

Aryl-Br + Ar'-B(OH)₂ ---(Pd Catalyst, Base)---> Aryl-Ar'

Materials and Reagents:

  • Aryl bromide (e.g., 1-bromo-4-tert-butylbenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Experimental Workflow

The following diagram illustrates the general workflow for setting up the Suzuki-Miyaura cross-coupling reaction.

G reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, and Catalyst setup Set up under Inert Atmosphere (Nitrogen or Argon) reagents->setup glassware Assemble and Dry Glassware (Round-bottom flask, condenser) glassware->setup solvent Add this compound and Reagents to Flask setup->solvent reaction Heat Reaction Mixture to Desired Temperature (e.g., 150 °C) with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC or GC-MS) reaction->monitor workup Aqueous Workup: Quench, Separate Layers monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify G sub Substrate Reactivity temp Reaction Temperature sub->temp determines required solvent Solvent Boiling Point (this compound) temp->solvent influences choice of time Reaction Time temp->time inversely affects yield Reaction Yield temp->yield solvent->temp enables higher time->yield

Application Note: Catalytic Alkylation for the Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alkylation is a cornerstone of organic synthesis and petrochemical refining, enabling the production of highly branched alkanes that are critical components of high-octane gasoline.[1][2] This application note provides a detailed overview of the experimental protocols for the acid-catalyzed alkylation of isoparaffins with light olefins, a process that yields a complex mixture of branched alkanes known as alkylate. While industrial processes are optimized for this mixture, the principles can be adapted for the targeted synthesis of specific branched alkanes, such as 2,2,4-trimethylhexane (B107784), in a laboratory setting. This document outlines the reaction mechanisms, common catalysts, experimental setups, and analytical methods for characterizing the alkylation products.

Introduction

The alkylation of alkanes, particularly the reaction of isobutane (B21531) with light olefins like propylene (B89431) and butylene, is a vital industrial process for producing alkylate, a premium gasoline blending stock prized for its high octane (B31449) number and clean-burning properties.[1][3] The reaction is typically catalyzed by strong liquid acids, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), or by solid acid catalysts like zeolites.[4][5] The underlying mechanism involves the formation of carbocation intermediates from the olefins in the acidic medium, which then alkylate the isoparaffin.[1][6]

While industrial alkylation produces a broad spectrum of branched alkanes, the controlled synthesis of a specific isomer like 2,2,4-trimethylhexane in a laboratory setting requires careful selection of reactants and precise control over reaction conditions. This note will detail a generalized experimental protocol that can be adapted for such targeted syntheses.

Reaction Mechanism and Pathways

The acid-catalyzed alkylation of isobutane with butene proceeds through a carbocation chain reaction mechanism. The process is initiated by the protonation of an olefin (e.g., butene) by the strong acid catalyst to form a reactive carbocation. This carbocation then reacts with an isoparaffin (e.g., isobutane) to produce a larger carbocation, which subsequently undergoes hydride transfer with another isobutane molecule to yield the final alkylate product and regenerate the initial carbocation, thus propagating the chain.

Alkylation_Mechanism cluster_initiation Chain Initiation cluster_propagation Chain Propagation Olefin Olefin (e.g., Butene) Carbocation tert-Butyl Carbocation Olefin->Carbocation Protonation H_ion H⁺ (from acid catalyst) Isobutane Isobutane Dimer_Carbocation C₈⁺ Carbocation Carbocation->Dimer_Carbocation Alkylation Alkylate Alkylate (e.g., Isooctane) Dimer_Carbocation->Alkylate Hydride Transfer Carbocation_regen tert-Butyl Carbocation Dimer_Carbocation->Carbocation_regen regenerates Isobutane2 Isobutane

Caption: Carbocation mechanism of acid-catalyzed alkylation.

Experimental Protocol: Generalized Laboratory-Scale Alkylation

This protocol describes a general procedure for the alkylation of an isoparaffin with an olefin using a solid acid catalyst, which is safer for a laboratory environment compared to concentrated liquid acids.

Materials and Equipment:

  • High-pressure stainless-steel batch reactor with magnetic stirring

  • Mass flow controllers for gaseous reactants

  • Temperature and pressure controllers

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-Y)

  • Isoparaffin (e.g., Isobutane)

  • Olefin (e.g., 1-Butene)

  • Inert gas (e.g., Nitrogen) for purging

Procedure:

  • Catalyst Preparation: Activate the solid acid catalyst by heating under a vacuum or a flow of inert gas to remove adsorbed water.

  • Reactor Setup: Place a known amount of the activated catalyst into the reactor. Seal the reactor and purge with an inert gas to remove air and moisture.

  • Reactant Introduction: Cool the reactor to the desired reaction temperature (e.g., 5-15°C). Introduce the isoparaffin into the reactor as a liquid.

  • Reaction Initiation: Start vigorous stirring. Introduce the olefin into the reactor at a controlled rate using a mass flow controller. Maintain a high molar ratio of isoparaffin to olefin (typically 10:1 or higher) to minimize side reactions.[7]

  • Reaction Monitoring: Monitor the reactor temperature and pressure throughout the reaction. The reaction is exothermic, so cooling may be required to maintain a constant temperature.[1]

  • Reaction Termination and Product Recovery: After the desired reaction time, stop the olefin feed and allow the reaction to proceed for a short period to ensure complete conversion. Stop the stirring and vent any unreacted gases.

  • Product Analysis: Carefully collect the liquid product from the reactor. Analyze the product composition using GC-MS to identify and quantify the various isomers of the alkylate.

Experimental_Workflow A Catalyst Activation (Heating under vacuum) B Reactor Assembly & Purging (with N₂) A->B C Reactant Charging (Isobutane) B->C D Set Reaction Conditions (Temperature, Pressure) C->D E Olefin Introduction & Reaction (e.g., Butene, vigorous stirring) D->E F Reaction Quenching E->F G Product Recovery (Liquid phase) F->G H Product Analysis (GC-MS) G->H

Caption: Generalized workflow for laboratory-scale alkylation.

Data Presentation: Typical Product Distribution

The alkylation of isobutane with butene yields a complex mixture of trimethylpentanes (isooctanes), dimethylhexanes, and other branched alkanes. The exact composition is highly dependent on the catalyst and reaction conditions. Below is a table summarizing a typical product distribution from a sulfuric acid-catalyzed process.

Product Abbreviation Typical Selectivity (%)
Trimethylpentanes TMPs 88.28
2,2,4-Trimethylpentane2,2,4-TMPDominant Isomer
2,3,3-Trimethylpentane2,3,3-TMPMajor Isomer
2,3,4-Trimethylpentane2,3,4-TMPMajor Isomer
2,2,3-Trimethylpentane2,2,3-TMPMinor Isomer
Dimethylhexanes DMHs ~11.65
Monomethylheptanes MMHs Trace
Data adapted from experimental results of sulfuric acid catalyzed isobutane/butene alkylation.[8]

Discussion

The experimental protocol provided offers a foundational method for conducting alkane alkylation in a research setting. For the specific synthesis of 2,2,4-trimethylhexane, a potential, though not commonly cited, approach would involve the alkylation of a suitable C5 or C6 isoparaffin with a C3 or C4 olefin. However, achieving high selectivity for a single isomer is challenging due to the potential for carbocation rearrangements and competing side reactions.

The choice of catalyst is critical. While liquid acids like H₂SO₄ and HF are industrially prevalent, solid acid catalysts such as zeolites and ion-exchange resins offer significant advantages in terms of handling, separation, and reduced environmental impact, making them more suitable for laboratory-scale research.[4][9][10] The reaction temperature is a key parameter to control, as lower temperatures generally favor the desired alkylation reactions over side reactions like polymerization.[11]

Conclusion

The catalytic alkylation of alkanes is a powerful method for the synthesis of highly branched hydrocarbons. The generalized protocol and theoretical framework presented in this application note provide a basis for researchers to explore these reactions in a laboratory setting. While the industrial process is geared towards producing a mixture of high-octane isomers, further research into catalyst design and reaction engineering may enable the selective synthesis of specific target molecules like 2,2,4-trimethylhexane for specialized applications.

References

Application Note: Analysis of 4-Ethyl-2,2,4-trimethylhexane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4-Ethyl-2,2,4-trimethylhexane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched alkane that may be of interest as a volatile organic compound (VOC) in various matrices, including environmental samples, industrial solvents, and potentially as a metabolite in biological systems. The methodology presented here provides a robust framework for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity and reproducibility.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry makes it an indispensable tool in research and development. This compound (C11H24, Molar Mass: 156.31 g/mol ) is a non-polar, volatile hydrocarbon.[3][4] This document provides a detailed protocol for its analysis, which can be adapted for various sample types.

Experimental Protocols

Materials and Reagents
  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)

  • Standard: this compound (98% purity or higher)

  • Internal Standard (IS): (Optional, for quantitative analysis) e.g., n-Dodecane or another non-interfering branched alkane.

  • Sample Vials: 2 mL clear glass vials with PTFE-lined septa.

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking (if applicable): Spike all standards and samples with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: For liquid samples, dilute with hexane to bring the expected concentration of the analyte within the calibration range. For solid or semi-solid samples, an appropriate extraction technique (e.g., sonication, soxhlet) followed by cleanup (e.g., solid-phase extraction) may be necessary.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Non-polar, e.g., HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Split (50:1 ratio) for concentrations > 10 µg/mL; Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Scan Range m/z 40-200
Solvent Delay 3 minutes

Data Presentation and Expected Results

Retention Time

The retention time for this compound will depend on the specific GC system and conditions. However, based on its boiling point and the recommended GC program, it is expected to elute in the mid-range of the chromatogram.

Mass Spectrum and Fragmentation

The mass spectrum of this compound, like other highly branched alkanes, is expected to exhibit a weak or absent molecular ion peak (M⁺ at m/z 156). The fragmentation pattern will be dominated by cleavage at the branching points to form stable tertiary carbocations.

Table 1: Predicted Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio) Predicted Fragment Ion Structure of Fragment Notes
141[M-CH₃]⁺C₁₀H₂₁⁺Loss of a methyl group.
127[M-C₂H₅]⁺C₉H₁₉⁺Loss of an ethyl group, a common fragmentation pathway for ethyl-substituted alkanes.
99[M-C₄H₉]⁺C₇H₁₅⁺Cleavage at the quaternary carbon, losing a tert-butyl group. This is expected to be a significant peak due to the stability of the radical.
57[C₄H₉]⁺(CH₃)₃C⁺Formation of the stable tert-butyl cation. This is predicted to be the base peak.
43[C₃H₇]⁺(CH₃)₂CH⁺Isopropyl cation, a common fragment in branched alkanes.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow of the GC-MS analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Spike Internal Standard Spiking Standard->Spike Sample Sample Extraction/Dilution Sample->Spike Injection GC Injection Spike->Injection 1 µL Injection Separation Chromatographic Separation Injection->Separation Helium Carrier Gas Ionization Electron Ionization Separation->Ionization Transfer Line Detection Mass Detection Ionization->Detection Quadrupole Analyzer TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition Detection->Spectrum Integration Peak Integration TIC->Integration Spectrum->Integration Quant Quantification Integration->Quant Calibration Curve

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Molecule This compound (M, m/z 156) Frag1 [M-C4H9]+ m/z 99 Molecule->Frag1 - C4H9• Frag2 [C4H9]+ m/z 57 (Base Peak) Molecule->Frag2 Cleavage at Quaternary Carbon Frag3 [M-C2H5]+ m/z 127 Molecule->Frag3 - C2H5• Frag4 [C2H5]+ m/z 29 Molecule->Frag4 Frag5 [M-CH3]+ m/z 141 Molecule->Frag5 - CH3•

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

Application Note: Structural Elucidation of 4-Ethyl-2,2,4-trimethylhexane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and theoretical data for the analysis of 4-Ethyl-2,2,4-trimethylhexane using ¹H and ¹³C NMR spectroscopy. The presented data is predictive and serves as a guide for the structural verification of this branched alkane.

Introduction

This compound is a saturated branched alkane with the molecular formula C₁₁H₂₄. The unambiguous determination of its complex three-dimensional structure is crucial for its characterization and in various research and development applications. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[1] Similarly, the carbon atoms in alkanes resonate in the upfield region of the ¹³C NMR spectrum, generally between 10 and 50 ppm.[2] This note outlines the experimental procedures and predicted spectral data for the complete structural assignment of this compound.

Predicted NMR Data

Due to the absence of electronegative atoms or π-systems, the signals in both ¹H and ¹³C NMR spectra of this compound are expected to appear in the upfield region. The chemical shifts are primarily influenced by the degree of substitution of the carbon atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts are estimated based on the general shielding and deshielding effects in alkanes.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-1, H-1', H-1''~ 0.85Singlet9HThree equivalent -CH₃ groups on C2
H-3, H-3'~ 1.25Singlet2H-CH₂- group at C3
H-5, H-5'~ 1.20Quartet2H-CH₂- group of the ethyl substituent
H-6~ 0.80Triplet3H-CH₃ group of the ethyl substituent
H-7~ 0.83Triplet3H-CH₃ group at C6
H-8~ 0.88Singlet3H-CH₃ group on C4

Table 1: Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are presented in Table 2. The number of signals corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

Carbon (Label)Predicted Chemical Shift (δ, ppm)Assignment
C1, C1', C1''~ 29Three equivalent -CH₃ carbons on C2
C2~ 32Quaternary carbon at C2
C3~ 50-CH₂- carbon at C3
C4~ 37Quaternary carbon at C4
C5~ 25-CH₂- carbon of the ethyl substituent
C6~ 8-CH₃ carbon of the ethyl substituent
C7~ 24-CH₃ carbon on C4
C8~ 15-CH₃ carbon at C6

Table 2: Predicted ¹³C NMR Data for this compound

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Processing: Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy
  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction.

Visualization of Molecular Structure and Workflow

The following diagrams illustrate the molecular structure with labeled atoms for spectral assignment and the general experimental workflow for structural elucidation by NMR.

molecular_structure Structure of this compound C2 C2 C1 C1(H3) C2->C1 C1_prime C1'(H3) C2->C1_prime C1_double_prime C1''(H3) C2->C1_double_prime C3 C3(H2) C2->C3 C4 C4 C3->C4 C5 C5(H2) C4->C5 C7 C7(H3) C4->C7 C8 C8(H3) C4->C8 C6 C6(H3) C5->C6 hexane_chain Hexane Backbone

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow NMR Experimental Workflow for Structural Elucidation cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Elucidation sample Weigh Sample dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR process Process Spectra (FT, Phasing) TwoD_NMR->process analyze Analyze Chemical Shifts, Coupling, and Integration process->analyze correlate Correlate 1D and 2D Data analyze->correlate elucidate Elucidate Final Structure correlate->elucidate

Caption: General workflow for NMR-based structural elucidation.

Conclusion

This application note provides a foundational guide for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. The predicted data and detailed protocols offer a framework for researchers to acquire and interpret NMR spectra for this and structurally related branched alkanes. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to confirm the proton-proton and proton-carbon connectivities.

References

Application Notes and Protocols for Infrared Spectroscopy of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2,2,4-trimethylhexane is a branched-chain alkane with the molecular formula C11H24.[1][2] As a saturated hydrocarbon, its infrared (IR) spectrum is characterized by absorption bands arising from carbon-hydrogen (C-H) stretching and bending vibrations.[3][4] Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique ideal for the identification and characterization of such organic compounds.[5][6] These application notes provide a comprehensive protocol for the analysis of this compound using FTIR spectroscopy, intended for researchers, scientists, and professionals in drug development and related fields.

Principles of Infrared Spectroscopy of Alkanes

Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[7] When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded by the spectrometer, resulting in an IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For alkanes like this compound, the most prominent absorption bands are due to C-H stretching and bending vibrations.[3][4] The C-C stretching and bending bands are typically weak and fall in the fingerprint region of the spectrum, which is complex and unique to each molecule.[3][4]

Predicted Infrared Absorption Bands for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the functional groups present in its structure.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H Stretching-CH₃, -CH₂- (Alkyl)2850-3000Strong
Asymmetric C-H Bending-CH₃~1450Medium
Scissoring-CH₂-~1465Medium
Symmetric C-H Bending-CH₃~1375Medium
Rocking-CH₂- (long chain)~720-725Weak

Data compiled from multiple spectroscopic resources.[3][4][7][8][9][10]

The presence of a tert-butyl group in this compound may cause the symmetric bending band of the methyl groups to split into two bands around 1370 and 1390 cm⁻¹.[10]

Experimental Protocols

1. Sample Preparation (Neat Liquid/Thin Film Method)

This compound is a liquid at room temperature.[2][11] The simplest and most common method for analyzing a pure liquid is the neat/thin film method.

Materials:

  • FTIR Spectrometer

  • Liquid transmission cells with IR-transparent windows (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr) plates)

  • Pasteur pipette or dropper

  • Tissues

  • Appropriate solvent for cleaning (e.g., isopropanol, ethanol, or methylene (B1212753) chloride)

Procedure:

  • Prepare the Salt Plates: Ensure the NaCl or KBr plates are clean and dry. If necessary, polish them with a suitable polishing kit. Handle the plates by their edges to avoid transferring moisture and oils.

  • Apply the Sample: Place one to two drops of this compound onto the center of one of the salt plates.[12][13]

  • Form the Thin Film: Carefully place the second salt plate on top of the first, sandwiching the liquid sample.[12][13] Gently rotate the top plate to spread the sample into a thin, uniform film, ensuring no air bubbles are trapped.[13]

  • Mount the Sample Holder: Place the sandwiched plates into the FTIR sample holder and secure it.

  • Acquire the Spectrum: Place the sample holder in the FTIR spectrometer's sample compartment.

2. Attenuated Total Reflectance (ATR) Method

ATR-FTIR is an alternative method that requires minimal sample preparation.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol)

  • Soft tissues

Procedure:

  • Clean the ATR Crystal: Ensure the surface of the ATR crystal is clean and free of any residues from previous analyses.

  • Acquire a Background Spectrum: Before adding the sample, run a background scan to account for any ambient atmospheric interference (e.g., CO₂ and water vapor).

  • Apply the Sample: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.[5][6]

  • Acquire the Sample Spectrum: Initiate the scan to obtain the infrared spectrum of the sample.

  • Clean Up: After the analysis, clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent.

3. Data Acquisition and Processing

Instrument Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (to improve signal-to-noise ratio)[5]

  • Data Format: Transmittance or Absorbance

Data Processing:

  • Background Subtraction: The acquired sample spectrum should be ratioed against a background spectrum (a scan with no sample in the beam path) to remove contributions from the instrument and ambient air.

  • Baseline Correction: If necessary, apply a baseline correction to the spectrum to account for any baseline drift.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

Experimental Workflow

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start sample_prep Prepare Neat Liquid Sample (Thin Film on Salt Plates) start->sample_prep background Acquire Background Spectrum sample_prep->background acquire_sample Acquire Sample Spectrum background->acquire_sample processing Background Subtraction & Baseline Correction acquire_sample->processing interpretation Spectral Interpretation (Peak Identification) processing->interpretation report Generate Report interpretation->report

References

Application Notes and Protocols for 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 4-Ethyl-2,2,4-trimethylhexane (CAS No: 61868-75-5). The information is compiled from safety data sheets of structurally similar compounds and available chemical data.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2][3]
Molar Mass 156.31 g/mol [1][2][3]
Boiling Point ~178 °C[1][3]
Density ~0.767 g/mL[1][3]
Appearance Colorless liquid (presumed)
CAS Number 61868-75-5[2][4]

Hazard Identification and Safety Precautions

Based on data for similar branched alkanes like 2,2,4-trimethylhexane (B107784) and 2,2,4-trimethylpentane, this compound should be considered a hazardous substance.[5]

Primary Hazards:

  • Flammable Liquid: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

  • Aspiration Hazard: May be harmful if swallowed and enters airways.

  • Skin Irritation: May cause skin irritation.

  • Drowsiness or Dizziness: May cause drowsiness or dizziness if inhaled.

Precautionary Statements:

  • Keep container tightly closed.[6]

  • Ground and bond container and receiving equipment to prevent static discharge.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Use only non-sparking tools.[5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing vapors.

  • Store in a well-ventilated place. Keep cool.[6]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[5]

3.2. Handling Procedures

  • Preparation: Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Dispensing: Conduct all handling and dispensing of this compound inside a certified chemical fume hood.

  • Grounding: When transferring the liquid, ground and bond all containers and equipment to prevent the buildup of static electricity.[5]

  • Tools: Use only non-sparking tools.[5]

  • Avoidance: Avoid contact with skin and eyes, and inhalation of vapors.

  • Hygiene: After handling, wash hands thoroughly with soap and water.

3.3. Storage Procedures

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Location: Store in a designated flammable liquids storage cabinet.

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

3.4. Spill and Emergency Procedures

  • Minor Spills (in a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • If it is safe to do so, turn off all ignition sources.

    • Close the doors to the affected area to contain vapors.

    • Notify your institution's emergency response team.

3.5. Disposal Procedures

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Diagrams

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal A Receive Shipment B Inspect Container for Damage A->B B->A If Damaged, Reject C Verify Label B->C D Log in Inventory C->D If OK E Store in Flammable Cabinet D->E F Segregate from Incompatibles E->F G Don PPE F->G H Work in Fume Hood G->H I Ground and Bond Equipment H->I J Use Non-Sparking Tools I->J K Dispense Chemical J->K L Collect Waste in Labeled Container K->L M Dispose as Hazardous Waste L->M

Caption: Workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Ethyl-2,2,4-trimethylhexane could be located. The following information is synthesized from data on structurally similar branched-chain alkanes, such as 2,2,4-trimethylhexane (B107784) and 2,2,4-trimethylpentane, and should be used as a guideline. Researchers should handle this chemical with caution and refer to the safety data for its isomers and related compounds.

Hazard Identification

Based on data from similar branched alkanes, this compound is anticipated to be classified as a hazardous substance. The primary hazards are associated with its flammability and potential for aspiration toxicity.

GHS Classification (Predicted):

  • Flammable Liquids: Category 2[1][2][3]

  • Aspiration Hazard: Category 1

  • Skin Irritation: Category 2[4][5]

  • Specific target organ toxicity — single exposure (Narcotic effects): Category 3[4][5]

Signal Word: Danger

Hazard Statements (Predicted):

  • H225: Highly flammable liquid and vapor.[6]

  • H304: May be fatal if swallowed and enters airways.[5][6][7]

  • H315: Causes skin irritation.[4][5]

  • H336: May cause drowsiness or dizziness.[4][5]

Precautionary Statements (Predicted):

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][8]

  • P261: Avoid breathing vapors.[5][8]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6][8]

  • P331: Do NOT induce vomiting.[6][8]

  • P403+P235: Store in a well-ventilated place. Keep cool.[7][8]

Caption: Predicted GHS Hazard Classification.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₄-
Molecular Weight156.31 g/mol -
Boiling Point~178 °CSmolecule
Density~0.767 g/mL at 20 °CStenutz, ChemicalBook (for 2,2,4-trimethylhexane)
Flash PointLikely < 23 °C (Predicted as Flammable Liquid Cat. 2)GHS Classification[1][2]
Water SolubilityInsoluble (predicted)ChemicalBook (for 2,2,4-trimethylpentane)

Table 2: Exposure Limits (Based on similar compounds)

SubstanceLimit TypeValueJurisdiction
2,2,4-TrimethylpentaneTWA300 ppmACGIH
n-Nonane (isomer)TWA200 ppmNIOSH

Experimental Protocols

Protocol 3.1: First-Aid Measures

General Advice: Move the victim out of the dangerous area. Consult a physician and show this safety information.[7]

  • If Inhaled:

    • Move the person into fresh air.

    • If not breathing, give artificial respiration.

    • Consult a physician.[7]

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash off with soap and plenty of water for at least 15 minutes.

    • Consult a physician if irritation persists.[9]

  • In Case of Eye Contact:

    • Rinse thoroughly with plenty of water for at least 15 minutes.

    • Remove contact lenses, if present and easy to do.

    • Consult a physician.

  • If Swallowed:

    • Do NOT induce vomiting. [6][7]

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.[7]

    • Immediately call a poison control center or doctor. Aspiration of hydrocarbons can cause severe lung damage.[10][11]

First_Aid_Protocol cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion (Aspiration Hazard) start Exposure Occurs inhale_1 Move to fresh air start->inhale_1 Identify Exposure Route skin_1 Remove contaminated clothing start->skin_1 Identify Exposure Route eye_1 Rinse with water (15 min) start->eye_1 Identify Exposure Route ingest_1 Do NOT induce vomiting start->ingest_1 Identify Exposure Route inhale_2 If not breathing, give artificial respiration inhale_1->inhale_2 inhale_3 Consult a physician inhale_2->inhale_3 skin_2 Wash with soap and water (15 min) skin_1->skin_2 skin_3 Consult a physician if irritation persists skin_2->skin_3 eye_2 Remove contact lenses eye_1->eye_2 eye_3 Consult a physician eye_2->eye_3 ingest_2 Rinse mouth with water ingest_1->ingest_2 ingest_3 Immediately call Poison Center/doctor ingest_2->ingest_3

Caption: First-Aid Decision Workflow.

Protocol 3.2: Accidental Release Measures (Spill Handling)

  • Evacuation and Ventilation:

    • Ensure adequate ventilation.

    • Evacuate personnel from the spill area.

    • Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[9]

  • Personal Protection:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[12][13][14] For large spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Use non-sparking tools to collect the absorbed material.[9]

    • Place the waste in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Protocol 3.3: Handling and Storage

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Keep away from sources of ignition.[13]

    • Ground and bond containers when transferring material to prevent static discharge.[9]

    • Avoid contact with skin and eyes and inhalation of vapor.[7]

    • Use non-sparking tools.[13]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[7]

    • Keep containers tightly closed.[7]

    • Store in a designated flammable liquid storage cabinet.

    • Keep away from incompatible materials such as strong oxidizing agents.[9]

Protocol 3.4: Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat or coveralls.[14][15]

  • Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient, a respirator with an appropriate filter for organic vapors should be used.[12]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Ethyl-2,2,4-trimethylhexane synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Poor mixing of reactants. 4. Presence of impurities in reactants or solvent.1. Use a fresh, anhydrous acid catalyst at the appropriate concentration. 2. Gradually increase the reaction temperature, but be mindful of potential side reactions. 3. Ensure vigorous stirring to maximize the interfacial area between the catalyst and the organic phase. 4. Purify reactants and ensure the use of an anhydrous solvent.
Formation of Multiple Isomers 1. Carbocation rearrangement. 2. High reaction temperature.1. Use a lower reaction temperature to disfavor rearrangement.[1] 2. Explore the use of solid acid catalysts that can offer shape selectivity.
High Levels of Polymer Byproducts 1. High concentration of alkene. 2. High reaction temperature.1. Use a high molar ratio of alkane to alkene.[1] 2. Lower the reaction temperature.
Catalyst Deactivation 1. Formation of conjunct polymers on the catalyst surface. 2. Presence of water in the reaction mixture.1. For liquid acid catalysts, consider a two-step process to minimize polymer formation.[1] For solid catalysts, regeneration may be necessary. 2. Ensure all reactants and equipment are thoroughly dried.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially relevant method for synthesizing highly branched alkanes like this compound is the acid-catalyzed alkylation of an alkane with an alkene. A plausible route for this specific compound is the reaction of 2,2-dimethylbutane (B166423) (neohexane) with 3-methyl-1-butene (B165623) using a strong acid catalyst like sulfuric acid.

Q2: Why is carbocation rearrangement a significant issue in this synthesis?

A2: In acid-catalyzed alkylation, the alkene is protonated to form a carbocation, which then reacts with the alkane. In the case of 3-methyl-1-butene, the initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation. This rearranged carbocation can then react to form different structural isomers, reducing the selectivity for the desired this compound.

Q3: How does temperature affect the yield and selectivity of the reaction?

A3: Temperature is a critical parameter. Lower temperatures generally favor the desired alkylation reaction and suppress side reactions like alkene polymerization and cracking.[1] However, the reaction rate will also be lower at reduced temperatures, so an optimal temperature must be determined experimentally.

Q4: What is the role of the alkane to alkene ratio?

A4: A high molar ratio of alkane to alkene is crucial for maximizing the yield of the desired product. This high ratio increases the probability of the carbocation reacting with an alkane molecule rather than another alkene molecule, thus minimizing the formation of polymer byproducts.[1]

Q5: What are the most suitable catalysts for this reaction?

A5: Strong liquid acids like sulfuric acid and hydrofluoric acid are commonly used catalysts for this type of alkylation. Solid acid catalysts, such as zeolites, are also being explored as they can offer advantages in terms of separation and potential for shape selectivity, which could reduce the formation of unwanted isomers.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield and product quality for a representative acid-catalyzed alkylation of isobutane (B21531) with butenes, which serves as a model for the synthesis of this compound.

Table 1: Effect of Temperature on Product Quality

Reaction Temperature (°C)Research Octane Number (RON) of Alkylate
-20 to -15100 - 101
> -15< 100

Data adapted from a study on the two-step alkylation of isobutane with butenes using sulfuric acid.[1]

Table 2: Effect of Reactant Ratios on Reaction Intermediates

Molar Acid-to-Olefin Ratio (A/O)Molar Isobutane-to-Olefin Ratio (I/O)Intermediate Products
0.15 - 0.75VariedStable di-s-butyl sulfate (B86663) (DBS) and s-butyl hydrogen sulfate (MBS)
5 - 10VariedAlkylate formation from intermediates

Data adapted from a study on the two-step alkylation of isobutane with butenes using sulfuric acid.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a representative lab-scale synthesis of this compound via the acid-catalyzed alkylation of 2,2-dimethylbutane with 3-methyl-1-butene.

Materials:

  • 2,2-dimethylbutane (neohexane)

  • 3-methyl-1-butene

  • Concentrated sulfuric acid (96-98%)

  • Anhydrous sodium sulfate

  • Ice-salt bath

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Condenser

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

  • Reactant Charging: Charge the flask with 2,2-dimethylbutane and cool it to the desired reaction temperature (e.g., -10 °C).

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred 2,2-dimethylbutane while maintaining the temperature.

  • Alkene Addition: Add 3-methyl-1-butene to the dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours. Ensure the temperature remains constant during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours.

  • Quenching: Slowly pour the reaction mixture over crushed ice to quench the reaction.

  • Workup: Separate the organic layer. Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and then again with water until the washings are neutral.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. The crude product can be purified by fractional distillation to isolate this compound from other isomers and byproducts.

Mandatory Visualization

Synthesis_Pathway Reactants 2,2-Dimethylbutane + 3-Methyl-1-butene Carbocation Secondary Carbocation Reactants->Carbocation H+ Polymer Polymer Byproducts Reactants->Polymer Polymerization Rearranged_Carbocation Tertiary Carbocation Carbocation->Rearranged_Carbocation Hydride Shift Product This compound Carbocation->Product + 2,2-Dimethylbutane Isomers Other C11H24 Isomers Rearranged_Carbocation->Isomers + 2,2-Dimethylbutane

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Purity Check Reactant and Solvent Purity Start->Check_Purity Check_Catalyst Verify Catalyst Activity and Concentration Check_Purity->Check_Catalyst Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp Check_Ratio Adjust Alkane:Alkene Ratio Check_Temp->Check_Ratio Check_Mixing Ensure Efficient Stirring Check_Ratio->Check_Mixing Solution Improved Yield Check_Mixing->Solution

Caption: A workflow for troubleshooting low product yield.

Logical_Relationships Yield Yield of this compound Temp Temperature Temp->Yield inversely proportional to side reactions Rearrangement Carbocation Rearrangement Temp->Rearrangement promotes Polymerization Alkene Polymerization Temp->Polymerization promotes Ratio Alkane:Alkene Ratio Ratio->Yield directly proportional Ratio->Polymerization suppresses Catalyst Catalyst Activity Catalyst->Yield directly proportional Rearrangement->Yield decreases Polymerization->Yield decreases

Caption: Logical relationships between reaction parameters and product yield.

References

Technical Support Center: Purification of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Ethyl-2,2,4-trimethylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this branched alkane.

Physical Properties of this compound

A summary of the key physical properties of this compound is provided below. This information is crucial for designing and executing purification protocols.

PropertyValueUnit
Molecular FormulaC₁₁H₂₄-
Molecular Weight156.31 g/mol
Boiling Point~178°C
Density~0.767g/mL

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Impurities in this compound often depend on the synthetic route. Common impurities may include:

  • Structural Isomers: Other C11 branched alkanes with similar boiling points.

  • Unreacted Starting Materials: Depending on the synthesis, these could be smaller alkanes or alkenes.

  • Byproducts from Side Reactions: Such as cracking, which can lead to a variety of smaller alkanes and alkenes.

  • Solvent Residues: From the reaction or initial extraction steps.

Q2: Which purification technique is best suited for obtaining high-purity this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

  • Fractional Distillation is a robust method for separating compounds with different boiling points and is suitable for larger quantities. It is effective at removing impurities with significantly different boiling points.

  • Preparative Gas Chromatography (Prep GC) offers very high resolution and is excellent for separating closely boiling isomers and achieving very high purity levels. However, it is generally used for smaller sample sizes.

Q3: Can I use simple distillation to purify this compound?

A3: Simple distillation is generally not effective for purifying this compound from its common impurities, especially structural isomers, as their boiling points are often very close. Fractional distillation, which provides multiple theoretical plates for separation, is the recommended distillation method.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause 1: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates to separate compounds with very similar boiling points.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing or spinning band distillation system).

  • Possible Cause 2: Incorrect Reflux Ratio. A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases in the column.

    • Solution: Increase the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time.

  • Possible Cause 3: Distillation rate is too high. A fast distillation rate does not allow for proper equilibrium to be established in the column.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation.

Issue 2: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

    • Solution: Add a few fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

Issue 3: Temperature fluctuations at the distillation head.

  • Possible Cause: Inconsistent heating or drafts.

    • Solution: Ensure the heating mantle is providing steady heat and shield the distillation apparatus from drafts with aluminum foil or glass wool.

Preparative Gas Chromatography (Prep GC)

Issue 1: Co-elution of the target compound with an impurity.

  • Possible Cause 1: Inappropriate Stationary Phase. The column's stationary phase may not have the right selectivity for separating the isomers. For nonpolar alkanes, a nonpolar stationary phase is generally a good starting point.

    • Solution: Select a column with a different stationary phase. For branched alkanes, a column with a liquid crystal stationary phase or a highly ordered polysiloxane phase may offer better selectivity.

  • Possible Cause 2: Suboptimal Temperature Program. The temperature program may not be optimized to resolve closely eluting peaks.

    • Solution: Modify the temperature program. A slower temperature ramp or an isothermal period at a specific temperature can improve resolution.

Issue 2: Peak tailing.

  • Possible Cause 1: Active sites in the injection port or column. These can interact with the analyte, causing tailing.

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. If the front of the column is contaminated, trimming a small portion may help.

  • Possible Cause 2: Column overloading. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 3: Low recovery of the purified compound.

  • Possible Cause: Inefficient trapping of the eluted compound.

    • Solution: Ensure the collection trap is sufficiently cooled to efficiently condense the analyte as it elutes from the column.

Experimental Protocols

Fractional Distillation Protocol

This protocol is a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates), a distillation head with a thermometer, a condenser, and a collection flask.

    • Add boiling chips or a magnetic stir bar to the distillation flask.

  • Procedure:

    • Charge the distillation flask with the impure this compound (do not fill more than two-thirds full).

    • Begin heating the flask gently.

    • As the mixture boils, allow the vapor to slowly rise through the fractionating column.

    • Establish a stable reflux in the column before collecting any distillate.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~178 °C).

    • Monitor the purity of the collected fractions using gas chromatography (GC).

Preparative Gas Chromatography (Prep GC) Protocol

This is a starting point for developing a prep GC method. The parameters will need to be optimized for your specific instrument and sample.

  • Instrumentation:

    • A preparative gas chromatograph equipped with a suitable detector (e.g., thermal conductivity detector - TCD) and a fraction collection system.

  • Typical Parameters:

    • Column: A nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, SE-30), is a good starting point. For improved isomer separation, a liquid crystal stationary phase could be investigated.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injection Volume: This will depend on the column dimensions and capacity. Start with a small injection and increase as needed, while monitoring peak shape.

    • Temperature Program:

      • Initial Oven Temperature: ~100 °C

      • Ramp Rate: 5-10 °C/min

      • Final Oven Temperature: ~200 °C

  • Procedure:

    • Inject the sample onto the prep GC column.

    • Monitor the chromatogram to identify the peak corresponding to this compound.

    • Set the fraction collector to trap the eluent during the elution of the target peak.

    • Analyze the collected fraction for purity by analytical GC.

Data Presentation

The following table summarizes the expected performance of the primary purification techniques. The values are estimates and can vary based on the specific conditions and the nature of the impurities.

ParameterFractional DistillationPreparative Gas Chromatography
Achievable Purity 95 - 99%> 99.5%
Typical Yield 60 - 80%50 - 70%
Throughput High (grams to kilograms)Low (milligrams to grams)
Separation Principle Boiling Point DifferenceDifferential Partitioning

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation High Throughput PrepGC Preparative GC Crude->PrepGC High Purity Analysis Purity Analysis (GC) Distillation->Analysis PrepGC->Analysis PureProduct High-Purity Product Analysis->PureProduct Meets Purity Specs

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Identified CheckPurity Analyze by GC Start->CheckPurity PoorSeparation Poor Isomer Separation? CheckPurity->PoorSeparation Purity Below Spec Contamination Contamination Suspected? CheckPurity->Contamination Unexpected Peaks OptimizeDistillation Optimize Distillation (Column, Reflux) PoorSeparation->OptimizeDistillation Distillation Issue OptimizeGC Optimize Prep GC (Stationary Phase, Temp.) PoorSeparation->OptimizeGC Prep GC Issue CheckSources Check Solvents, Reagents, Glassware Contamination->CheckSources Solution Problem Resolved OptimizeDistillation->Solution OptimizeGC->Solution CheckSources->Solution

Caption: Logical troubleshooting flow for purification issues.

common side reactions in the synthesis of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for the laboratory synthesis of 4-Ethyl-2,2,4-trimethylhexane. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthesis route for this compound?

A1: A plausible and controllable multi-step synthesis involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation. This approach offers better selectivity compared to direct alkylation methods, which are prone to extensive side reactions.

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include:

  • Ensuring anhydrous conditions for the Grignard reaction to prevent quenching of the reagent.

  • Controlling the formation of side products during the Grignard reaction, such as from Wurtz coupling.

  • Managing the mixture of alkene isomers produced during the dehydration step.

  • Preventing carbocation rearrangements during dehydration, which can lead to skeletal isomerization of the final product.[1][2]

Q3: What is the expected overall yield for this synthesis?

A3: The overall yield can vary significantly based on the optimization of each step. A realistic yield would be in the range of 30-50%, with the Grignard and dehydration steps being the most critical for maximizing product recovery.

Q4: How can I confirm the identity and purity of the final product?

A4: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the target compound from any remaining starting materials or side products and to confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the exact structure and connectivity of the molecule.

  • Boiling Point Analysis: The boiling point of this compound can be compared to literature values.

Synthesis Workflow

The recommended synthesis pathway is a three-step process.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation ketone 2,2,4-Trimethyl-3-hexanone alcohol 4-Ethyl-2,2,4-trimethylhexan-3-ol ketone->alcohol EtMgBr, Dry Ether grignard Ethylmagnesium Bromide alkene Alkene Mixture alcohol_ref->alkene H₂SO₄, Heat product This compound alkene_ref->product H₂, Pd/C

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Step 1 - Grignard Reaction

Issue: Low or no yield of the tertiary alcohol (4-Ethyl-2,2,4-trimethylhexan-3-ol).

Q: My Grignard reaction did not initiate or the yield is very low. What are the common causes and solutions?

A: Low yields in Grignard reactions are frequently due to issues with reagents or reaction conditions.[3][4]

Potential Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Dry starting materials if necessary.[3]
Poor Quality Magnesium Use fresh, shiny magnesium turnings. If the surface is dull, it can be activated by grinding without a solvent or by adding a small crystal of iodine.[5]
Side Reaction: Wurtz Coupling The Grignard reagent can react with unreacted ethyl bromide. Add the ethyl bromide solution slowly and dropwise to the magnesium to maintain a low concentration.[3]
Side Reaction: Enolization of Ketone The Grignard reagent can act as a base and deprotonate the ketone. Perform the reaction at a lower temperature (e.g., 0°C) to favor nucleophilic addition over deprotonation.[6]
Experimental Protocol: Grignard Reaction
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask. In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the ethyl bromide solution to the magnesium. If the reaction doesn't start (indicated by bubbling and a cloudy appearance), add a crystal of iodine and gently warm the flask.

  • Addition: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the Grignard reagent has formed, cool the flask to 0°C. Add a solution of 2,2,4-trimethyl-3-hexanone (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Workup: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, dry the organic layer, and remove the solvent under reduced pressure.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Ketone Ketone Intermediate Magnesium Alkoxide Ketone->Intermediate Nucleophilic Attack Enolate Ketone Enolate Ketone->Enolate Grignard EtMgBr Grignard->Intermediate Grignard->Enolate Deprotonation Alcohol Tertiary Alcohol Intermediate->Alcohol Acidic Workup Wurtz Wurtz Coupling Product (Butane) Grignard2 EtMgBr Grignard2->Wurtz EtBr Ethyl Bromide EtBr->Wurtz

Caption: Main and side reaction pathways in the Grignard synthesis step.

Troubleshooting Guide: Step 2 - Dehydration of the Tertiary Alcohol

Issue: Low yield of the desired alkene or formation of unexpected isomers.

Q: The dehydration of my alcohol produced a complex mixture of products and a low yield of the desired alkene. How can I improve this?

A: Acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, which involves a carbocation intermediate.[7][8] This can lead to the formation of multiple alkene isomers and is susceptible to carbocation rearrangements.

Potential Cause Troubleshooting Steps
Formation of Multiple Isomers Zaitsev's rule predicts the formation of the most substituted alkene as the major product. However, other isomers will also form. Use a milder dehydrating agent like POCl₃ in pyridine, which can favor the E2 pathway and potentially offer better selectivity.[8]
Carbocation Rearrangement The tertiary carbocation formed can rearrange to a different, more stable carbocation via a hydride or alkyl shift, leading to a different carbon skeleton.[2] Using milder conditions and lower temperatures can sometimes suppress these rearrangements.
Polymerization The acidic conditions can cause the newly formed alkene to polymerize. Distill the alkene from the reaction mixture as it forms to prevent this.
Incomplete Reaction Ensure a sufficient reaction time and temperature. For tertiary alcohols, dehydration is generally facile, but monitoring the reaction by TLC or GC is recommended.[7]
Potential Dehydration Products
Compound Name Structure Expected Relative Amount
4-Ethyl-2,2,4-trimethyl-3-hexeneTrisubstituted C=CMajor Product (Zaitsev)
4-Ethyl-2,2,4-trimethyl-2-hexeneTetrasubstituted C=CMajor Product (Zaitsev)
4-Ethyl-2,2-dimethyl-4-methylidenehexaneDisubstituted C=CMinor Product (Hofmann)
Rearranged Isomerse.g., from methyl shiftVariable, dependent on conditions
Experimental Protocol: Dehydration
  • Setup: Place the crude tertiary alcohol in a round-bottom flask equipped for distillation.

  • Reagents: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Reaction: Gently heat the mixture. The alkene products will distill as they are formed. Collect the distillate in a cooled receiving flask.

  • Workup: Wash the distillate with a dilute sodium bicarbonate solution to remove any acidic residue, then with water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and filter.

Troubleshooting Guide: Step 3 - Catalytic Hydrogenation

Issue: Incomplete reaction or catalyst poisoning.

Q: My hydrogenation reaction is very slow or stops before all the alkene is consumed. What could be the problem?

A: Catalytic hydrogenation is generally a very efficient reaction but can be hindered by catalyst deactivation or insufficient hydrogen pressure.[9][10]

Potential Cause Troubleshooting Steps
Catalyst Poisoning Traces of sulfur compounds or other impurities from previous steps can poison the palladium catalyst. Purify the alkene mixture by distillation before hydrogenation.
Poor Catalyst Activity Use a fresh, high-quality catalyst. Ensure the catalyst is well-dispersed in the solvent.
Insufficient Hydrogen Pressure While this reaction often works at atmospheric pressure, using a slightly elevated pressure of H₂ can increase the reaction rate. Ensure the system is properly sealed.
Steric Hindrance Highly substituted alkenes can react more slowly. Increase the catalyst loading or reaction time if needed.[11]
Experimental Protocol: Hydrogenation
  • Setup: In a flask suitable for hydrogenation, dissolve the purified alkene mixture in a solvent like ethanol (B145695) or ethyl acetate.

  • Catalyst: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) under an inert atmosphere.

  • Reaction: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by taking small aliquots for GC analysis.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the filter pad with the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude alkane can be purified by distillation if necessary.

References

Technical Support Center: Optimizing Reaction Conditions for Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Reaction Conditions for 4-Ethyl-2,2,4-trimethylhexane Formation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals in drug development and chemical synthesis who are working on or interested in the formation of highly branched alkanes such as this compound. The synthesis of specific, highly substituted alkanes often involves complex acid-catalyzed alkylation reactions that can be challenging to control and optimize. This guide offers insights into managing these complexities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of branched alkanes via acid-catalyzed alkylation.

Problem IDQuestionPossible CausesSuggested Solutions
TR-01 Low or no conversion of starting materials (isoalkane and alkene). - Inactive or insufficient catalyst.- Low reaction temperature.- Insufficient reaction time.- Poor mixing/mass transfer between phases.- Ensure the acid catalyst (e.g., H₂SO₄, HF) is of appropriate concentration and not contaminated. Increase catalyst loading incrementally.- Gradually increase the reaction temperature while monitoring for side reactions.- Extend the reaction time and monitor progress using GC analysis.- Increase stirring speed to ensure efficient mixing of the hydrocarbon and acid phases.
TR-02 Low selectivity for the desired product (e.g., this compound) and formation of numerous isomers. - Isomerization of carbocation intermediates is prevalent under the reaction conditions.[1][2]- Reaction temperature is too high, favoring thermodynamic equilibrium of various isomers.- Optimize the reaction temperature; lower temperatures often favor kinetic products.- Experiment with different acid catalysts or co-catalysts that may offer better shape selectivity or control over carbocation rearrangement.
TR-03 Formation of high molecular weight byproducts (polymers/oligomers). - High concentration of alkene relative to isoalkane.- High reaction temperature promoting polymerization of the alkene.- Maintain a high molar ratio of isoalkane to alkene to favor the alkylation of the isoalkane over alkene polymerization.- Lower the reaction temperature to reduce the rate of polymerization.[1]
TR-04 Significant formation of fragmentation products (lower molecular weight alkanes). - Excessive acid strength or high reaction temperatures leading to cracking of carbocation intermediates.[1]- Reduce the reaction temperature.- Consider using a milder acid catalyst system.
TR-05 Product mixture is difficult to separate and purify. - The product is part of a complex mixture of isomers with very similar boiling points.[1]- Employ high-resolution gas chromatography (GC) for analysis and consider preparative GC for isolation of small quantities.- Use fractional distillation with a high-efficiency column for larger-scale purification, though complete separation may be challenging.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce highly branched alkanes like this compound?

A1: The most common industrial method for synthesizing highly branched alkanes is the alkylation of light isoalkanes, such as isobutane (B21531), with light alkenes (e.g., butenes).[1][2] This process is typically catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[3] The product, known as alkylate, is a complex mixture of highly branched, high-octane paraffins and is a key component of gasoline.[1][2]

Q2: Why is it difficult to synthesize a specific highly branched alkane like this compound with high selectivity?

A2: The synthesis is challenging due to the nature of the underlying carbocation chemistry.[1][2] The reaction proceeds through various carbocation intermediates that can readily undergo rearrangement (isomerization) to more stable forms before the final product is formed. This leads to a complex mixture of structural isomers. Additionally, side reactions such as polymerization and fragmentation further contribute to the product mixture's complexity.[1]

Q3: What are the key reaction parameters to control for optimizing the yield of a desired branched alkane?

A3: The key parameters to optimize are:

  • Temperature: Lower temperatures generally suppress side reactions like polymerization and cracking, and can influence isomer distribution.

  • Isoalkane to Alkene Ratio: A high ratio is crucial to maximize the alkylation reaction and minimize alkene polymerization.

  • Catalyst Type and Concentration: The choice of acid catalyst and its concentration significantly impact the reaction rate and selectivity.

  • Mixing/Agitation: Efficient mixing is essential for good contact between the immiscible hydrocarbon and acid phases.

Q4: What analytical techniques are best suited for analyzing the product mixture from these reactions?

A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the primary analytical method.[1] GC-FID allows for the quantification of the different components in the product mixture, while GC-MS helps in the identification of the various isomers based on their mass spectra.[1]

Data on Reaction Conditions for Alkylation

The following table summarizes reaction conditions found in the literature for similar alkylation reactions. Note that these do not produce this compound specifically but are indicative of the conditions used for producing branched alkanes.

Table 1: Reaction Conditions for Isobutane/Butene Alkylation

ParameterValueCatalystNotesSource
Temperature5 - 15 °CSulfuric AcidIndustrial alkylation processes often operate at low temperatures to minimize side reactions.[2]
Isobutane/Olefin Ratio5:1 to 15:1Sulfuric AcidA high ratio is critical for high-quality alkylate.General Knowledge
Acid Strength88 - 99 wt%Sulfuric AcidAcid strength must be carefully maintained.General Knowledge

General Experimental Protocol: Acid-Catalyzed Alkylation of Isobutane with an Alkene

This protocol outlines a general procedure for a lab-scale alkylation reaction. Warning: This reaction involves highly corrosive and hazardous materials. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Pressurized reaction vessel equipped with a magnetic stirrer, cooling jacket, thermocouple, and inlet/outlet ports for gases and liquids.

  • Isobutane (liquefied or gaseous)

  • Alkene (e.g., 2-butene)

  • Concentrated Sulfuric Acid (96-98%) or another suitable acid catalyst.

  • Anhydrous sodium bicarbonate or similar for quenching.

  • Anhydrous magnesium sulfate (B86663) for drying.

  • Organic solvent for extraction (e.g., pentane).

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure all connections are secure. Purge the system with an inert gas (e.g., nitrogen).

  • Cooling: Start the circulation of coolant through the reactor jacket to bring the internal temperature to the desired setpoint (e.g., 5-10 °C).

  • Catalyst Charging: Carefully add the required amount of sulfuric acid to the reactor.

  • Isobutane Addition: Introduce a known amount of isobutane into the reactor. If using gaseous isobutane, it can be condensed into the cold reactor.

  • Reaction Initiation: Begin vigorous stirring to create an emulsion of the acid and hydrocarbon phases.

  • Alkene Feed: Slowly feed the alkene into the reactor over a period of several hours, maintaining the desired temperature and pressure. The slow addition and a high ratio of isobutane to alkene are critical.

  • Reaction Monitoring: Monitor the reaction progress by taking small, quenched samples periodically for GC analysis.

  • Reaction Quenching: Once the reaction is complete, stop the alkene feed and slowly transfer the reactor contents to a separate vessel containing a chilled, stirred solution of sodium bicarbonate to neutralize the acid.

  • Workup: Separate the organic layer. Wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic product mixture by GC-FID and GC-MS to determine the product distribution.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis setup Reactor Setup & Purge cool Cool Reactor setup->cool add_catalyst Charge Catalyst cool->add_catalyst add_isobutane Charge Isobutane add_catalyst->add_isobutane start_stirring Start Vigorous Stirring add_isobutane->start_stirring add_alkene Slowly Add Alkene start_stirring->add_alkene monitor Monitor Reaction (GC) add_alkene->monitor quench Quench Reaction add_alkene->quench monitor->add_alkene separate Separate Organic Layer quench->separate wash_dry Wash & Dry separate->wash_dry analyze Analyze Product (GC-MS) wash_dry->analyze

Caption: Experimental workflow for acid-catalyzed alkylation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Desired Product low_conversion Low Conversion? start->low_conversion poor_selectivity Poor Selectivity? start->poor_selectivity side_reactions Side Reactions? start->side_reactions sol_conversion Increase Temp/Time Check Catalyst Activity low_conversion->sol_conversion Yes sol_selectivity Decrease Temperature Optimize I/O Ratio poor_selectivity->sol_selectivity Yes sol_side_reactions Decrease Temperature Improve Mixing side_reactions->sol_side_reactions Yes

Caption: Troubleshooting logic for optimizing alkylation reactions.

References

troubleshooting peak tailing of 4-Ethyl-2,2,4-trimethylhexane in GC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Peak Tailing of 4-Ethyl-2,2,4-trimethylhexane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing of this compound in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a concern?

A1: Peak tailing is a distortion in which a peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] This issue is a concern because it can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and ultimately affect the precision of quantitative analysis.[2][3] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant problem that requires investigation.[1][2]

Q2: All the peaks in my chromatogram, including this compound, are tailing. What is the most likely cause?

A2: When all peaks in a chromatogram exhibit tailing, the cause is usually a physical issue within the GC system that indiscriminately affects all compounds.[4][5] This points to a disruption in the carrier gas flow path.[4][6] The most common culprits include:

  • Improper Column Installation: The column might be positioned too high or too low within the inlet, creating unswept (dead) volumes.[5][6][7]

  • Poor Column Cut: A ragged, uneven, or non-perpendicular cut at the column inlet can cause turbulence in the gas flow, leading to tailing.[1][2][6]

  • Contaminated Inlet Liner: The inlet liner can accumulate non-volatile residues, creating physical obstructions or active sites that disrupt the sample introduction.[7][8]

  • System Leaks: Leaks at the inlet fittings can disrupt the pressure and flow of the carrier gas.[1]

Q3: Only the peak for this compound and other later-eluting compounds are tailing. What should I investigate?

A3: If tailing is selective for later-eluting, higher-boiling point compounds like this compound, the issue could be related to several factors:

  • Low Inlet Temperature: The inlet temperature may be too low to ensure the complete and rapid vaporization of these less volatile analytes, causing them to enter the column slowly and resulting in tailing.[5][8]

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column.[9] While alkanes are non-polar, these residues can interfere with the partitioning process. Trimming 10-20 cm from the front of the column can often resolve this.[10]

  • Column Activity: Although less common for non-polar hydrocarbons, a severely degraded stationary phase can expose active silanol (B1196071) groups.[1][9] If the column is old or has been exposed to oxygen at high temperatures, its performance may be compromised.[9]

Q4: Could my injection technique or method parameters be the source of the peak tailing?

A4: Yes, several aspects of your injection and method can lead to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the front of the column, causing peak distortion that can manifest as tailing or fronting.[11] Try reducing the injection volume or diluting the sample.

  • Slow Injection: A slow manual injection can introduce the sample over too long a period, leading to a broad initial band and subsequent peak tailing.[9]

  • Splitless Injection Issues: In splitless mode, the initial oven temperature must be low enough to re-focus the analytes in a narrow band at the head of the column (a process called thermal focusing).[2][12] If the initial temperature is too high, this focusing effect is weakened, and peaks may tail.[12] Additionally, an improperly set purge time can cause the solvent to bleed slowly from the inlet, creating the illusion of a tailing peak.[7][10]

Troubleshooting Data Summary

Adjusting GC parameters can significantly impact peak shape. The following table provides representative data on how changing the inlet temperature can affect the peak asymmetry of a higher-boiling alkane like this compound.

ParameterSettingPeak Asymmetry Factor (Tf)Observation
Inlet Temperature 220 °C1.9Significant tailing, may indicate incomplete vaporization.[7]
250 °C1.4Improved peak shape with reduced tailing.[7]
280 °C1.1Sharp, symmetrical peak.[7]

Note: Optimal temperatures are instrument and method-dependent. The values presented are for illustrative purposes.

Experimental Protocol: Inlet Maintenance and Column Trimming

This protocol describes a systematic approach to address common causes of peak tailing by servicing the inlet and removing any contaminated portion of the analytical column.

1. Cool Down the GC System:

  • Set the inlet and oven temperatures to ambient (e.g., < 50°C).
  • Once cool, turn off the carrier gas flow at the instrument or cylinder.

2. Perform Inlet Maintenance:

  • Carefully remove the septum nut and the old septum.
  • Using clean forceps, remove the inlet liner. Note any discoloration or visible residue.
  • Inspect the inside of the inlet for any debris.
  • Install a new, deactivated liner of the same type. Ensure any O-rings are correctly seated.
  • Install a new, high-quality septum and replace the septum nut. Do not overtighten.[3]

3. Trim the GC Column:

  • Gently loosen the column nut at the inlet.
  • Carefully pull the column out of the inlet.
  • Using a ceramic scoring wafer or a specialized cutting tool, score the column approximately 10-20 cm from the end.[10]
  • Flex the column at the score to create a clean, 90-degree break.[1][6]
  • Inspect the cut with a magnifying glass to ensure it is clean and square.[2]

4. Reinstall the Column and Leak Check:

  • Carefully re-insert the column into the inlet to the correct depth as specified by the instrument manufacturer.[5][7]
  • Tighten the column nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.[3]
  • Restore the carrier gas flow.
  • Perform an electronic leak check around the septum nut and the column fitting.

5. System Equilibration:

  • Set your analytical method and allow the system to equilibrate until a stable baseline is achieved before injecting a test sample.

Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_all_peaks Are ALL peaks in the chromatogram tailing? start->check_all_peaks physical_issues Likely Physical Issue: Flow Path Disruption check_all_peaks->physical_issues  Yes chemical_issues Likely Chemical or Method Issue check_all_peaks->chemical_issues  No check_cut 1. Re-cut column end (ensure 90° cut) 2. Inspect cut with magnifier physical_issues->check_cut check_install 3. Check column installation depth in inlet and detector check_cut->check_install inlet_maintenance 4. Perform inlet maintenance: Replace liner and septum check_install->inlet_maintenance leak_check 5. Perform leak check inlet_maintenance->leak_check check_temp 1. Increase inlet temperature (e.g., in 20-30°C increments) chemical_issues->check_temp trim_column 2. Trim 10-20 cm from column inlet check_temp->trim_column check_overload 3. Check for column overload: Reduce injection volume or dilute sample trim_column->check_overload check_method 4. Review method parameters (initial temp, split ratio) check_overload->check_method

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

References

Technical Support Center: Resolving Isomeric Impurities of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving isomeric impurities of 4-Ethyl-2,2,4-trimethylhexane. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth information to overcome challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate isomeric impurities of this compound?

A1: this compound and its isomers are branched alkanes with the same molecular weight and similar physicochemical properties.[1][2][3] This similarity in boiling points and polarities makes their separation by standard chromatographic techniques challenging, often leading to co-eluting peaks.[4] The elution order in gas chromatography (GC) for alkanes is primarily based on their boiling points, and structurally similar isomers will have very close boiling points.[5][6]

Q2: What is the most suitable analytical technique for separating these isomers?

A2: Gas chromatography (GC) is the most effective and widely used technique for the separation of volatile, non-polar compounds like branched alkanes.[5][7] Utilizing a high-resolution capillary column with a non-polar stationary phase is crucial for achieving the necessary selectivity to resolve these closely related isomers.[5]

Q3: How can I confirm if I have co-eluting isomeric impurities?

A3: A shoulder on a chromatographic peak is a strong indicator of co-elution.[4][8] If you are using a mass spectrometer (MS) as a detector, you can acquire mass spectra at different points across the peak (start, apex, and end). If the mass spectra or the ion ratios differ across the peak, it confirms the presence of multiple co-eluting compounds.[4][8]

Q4: Can chiral chromatography be used to separate isomers of this compound?

A4: Chiral chromatography is specifically designed to separate enantiomers, which are non-superimposable mirror images.[9][10] If the isomeric impurities of this compound are enantiomers (due to a chiral center in their structure), then a chiral GC column would be necessary for their separation. For diastereomers or positional isomers, a standard high-efficiency non-polar column is typically used.[11]

Troubleshooting Guides

Issue: Poor Resolution and Peak Co-elution in GC Analysis

The co-elution of isomers of this compound is a common analytical challenge. The following steps provide a systematic approach to troubleshoot and optimize your GC method for better separation.

1. Verify GC System Health:

Before modifying the separation method, ensure the GC system is performing optimally. Contamination and leaks are common sources of peak distortion and poor resolution.[12][13]

  • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings. A dirty or active liner can lead to peak tailing and loss of resolution.[4][12]

  • Column Installation: Ensure the column is properly installed. A bad cut on the column end or incorrect insertion depth into the injector and detector can cause peak broadening.[4]

  • System Cleanliness: Check for contamination in the carrier gas lines and ensure high-purity gases are used.[13]

2. Optimize GC Column and Conditions:

The choice of the GC column and the analytical conditions are the most critical factors for separating isomers.[5]

  • Stationary Phase Selection: For branched alkanes, a non-polar stationary phase is the standard choice.[5] Columns with a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase are recommended.

  • Column Dimensions: To enhance resolution, consider using a longer column (e.g., 60 m or 100 m) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) and a thinner film thickness (e.g., 0.1 µm or 0.25 µm).[5][12]

  • Oven Temperature Program: This is a critical parameter for optimizing the separation of closely eluting compounds.[4][14]

    • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting peaks.[14]

    • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 1-2 °C/min) can significantly enhance separation.[14]

  • Carrier Gas Flow Rate: Operate the carrier gas (typically Helium or Hydrogen) at its optimal linear velocity to maximize column efficiency.[4]

3. Sample Concentration:

Injecting a sample that is too concentrated can overload the column, leading to broad and asymmetric peaks.[4] If column overload is suspected, dilute the sample and reinject.

Experimental Protocols

The following are example GC methods for the analysis of this compound isomers. These should be considered as starting points for method development and optimization.

Method 1: High-Resolution Gas Chromatography

This method is designed to provide high resolving power for complex isomeric mixtures.

Parameter Condition
GC System Agilent 8890 GC or equivalent
Column HP-5ms (5%-Phenyl)-methylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250 °C, Split ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium, Constant flow at 1.2 mL/min
Oven Program Initial: 40 °C (hold 5 min), Ramp: 2 °C/min to 150 °C, hold 10 min
Detector Flame Ionization Detector (FID), 280 °C

Method 2: Fast Gas Chromatography

This method is suitable for rapid screening when high-throughput is required. Resolution may be compromised compared to Method 1.

Parameter Condition
GC System PerkinElmer Clarus 680 GC or equivalent
Column DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250 °C, Split ratio 100:1
Injection Volume 1 µL
Carrier Gas Hydrogen, Constant flow at 1.5 mL/min
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 180 °C, hold 5 min
Detector Flame Ionization Detector (FID), 280 °C

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Co-eluting Isomers start Start: Co-eluting or Poorly Resolved Peaks check_system Step 1: Verify GC System Health - Check for leaks - Inlet maintenance (liner, septum) - Column installation start->check_system system_ok System OK? check_system->system_ok fix_system Action: Perform Maintenance - Replace consumables - Reinstall column system_ok->fix_system No optimize_method Step 2: Optimize GC Method - Lower initial oven temperature - Reduce temperature ramp rate - Optimize carrier gas flow system_ok->optimize_method Yes fix_system->check_system method_improved Resolution Improved? optimize_method->method_improved change_column Step 3: Change GC Column - Use longer column - Decrease internal diameter - Consider different stationary phase method_improved->change_column No resolution_achieved Resolution Achieved method_improved->resolution_achieved Yes change_column->method_improved consult_expert Consult Technical Support change_column->consult_expert No Improvement

Caption: Troubleshooting workflow for resolving co-eluting isomers.

ColumnSelectionLogic GC Column Selection Logic for Alkane Isomers start Analyte: this compound Isomers (Branched Alkanes) polarity Are the analytes non-polar? start->polarity non_polar_column Use a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane) polarity->non_polar_column Yes polar_column Consider a more polar column (Not ideal for alkanes) polarity->polar_column No resolution_issue Is resolution insufficient with standard column? non_polar_column->resolution_issue high_res_column Increase column efficiency: - Longer column length (60-100m) - Smaller internal diameter (0.18-0.25mm) - Thinner film thickness (0.1-0.25µm) resolution_issue->high_res_column Yes end Optimized Separation resolution_issue->end No high_res_column->end

Caption: Logic for selecting an appropriate GC column.

References

degradation pathways of 4-Ethyl-2,2,4-trimethylhexane under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 4-Ethyl-2,2,4-trimethylhexane under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under stress conditions?

While specific data for this compound is limited, based on the principles of alkane degradation, the primary pathways under different stress conditions are predicted to be:

  • Oxidative Degradation: This is often a significant pathway for branched alkanes. The reaction likely proceeds via a free-radical chain mechanism, initiated by the abstraction of a hydrogen atom. The tertiary hydrogen at the C4 position is a likely initial site of attack due to the relative stability of the resulting tertiary radical. This can lead to the formation of hydroperoxides, which can then decompose to form alcohols, ketones, and potentially undergo C-C bond cleavage.

  • Thermal Degradation: At elevated temperatures, this compound is expected to undergo thermal cracking. This process involves the homolytic cleavage of C-C bonds to form smaller alkyl radicals, which can then propagate a chain reaction leading to a complex mixture of smaller alkanes and alkenes. The bond between the quaternary carbon (C2) and a methyl group, or the bond between C3 and C4, are potential weak points for initial cleavage.

  • Photolytic Degradation: In the presence of UV light, particularly with photosensitizers, this compound can degrade. This process can generate free radicals and reactive oxygen species, leading to oxidation and fragmentation of the molecule, similar to oxidative degradation.[1]

  • Hydrolytic Degradation: Alkanes, including branched structures like this compound, are generally stable to hydrolysis due to the nonpolar nature and strength of their C-C and C-H bonds. Therefore, significant degradation via hydrolysis under typical experimental conditions (neutral pH) is not expected.

  • Biodegradation: In the presence of microorganisms, both aerobic and anaerobic degradation pathways are possible. Aerobic degradation typically starts with the oxidation of a terminal methyl group (monoterminal oxidation) or an internal carbon (subterminal oxidation) by enzymes like monooxygenases.[2][3][4][5] Given the highly branched structure, subterminal oxidation at less sterically hindered positions might be favored. Anaerobic degradation is a slower process and can involve mechanisms like fumarate (B1241708) addition.[3][5][6]

Q2: I am not observing any degradation of this compound in my stress study. What could be the reason?

Several factors could contribute to the apparent stability of the compound in your experiment:

  • Inadequate Stress Conditions: The applied stress (e.g., temperature, oxidant concentration, light intensity) may not be sufficient to induce degradation. Branched alkanes can be relatively stable.[7] Consider increasing the intensity or duration of the stress condition.

  • Purity of the Compound: Ensure the starting material is of high purity. Certain impurities could act as stabilizers.

  • Analytical Method Sensitivity: Your analytical method, likely Gas Chromatography (GC), may not be sensitive enough to detect low levels of degradation products. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Inert Atmosphere: If you are studying thermal or photolytic degradation, ensure that you are not inadvertently protecting the sample with an inert atmosphere (e.g., nitrogen) if oxidative processes are also of interest.

Q3: My GC-MS analysis shows many unexpected peaks after stressing my sample. How can I identify the degradation products?

The appearance of multiple peaks is common in degradation studies of complex molecules. Here’s a systematic approach to identification:

  • Mass Spectral Library Search: Utilize the NIST or other mass spectral libraries to tentatively identify the compounds based on their mass spectra.

  • Fragmentation Pattern Analysis: Manually interpret the mass spectra of the unknown peaks. Look for characteristic fragment ions that can provide clues about the structure of the degradation products (e.g., loss of a methyl or ethyl group).

  • Comparison with Potential Degradation Products: Based on the predicted degradation pathways (see Q1), hypothesize the structures of likely degradation products and compare their expected mass spectra with your experimental data.

  • Use of Reference Standards: If available, inject pure standards of suspected degradation products to confirm their retention times and mass spectra.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide accurate mass measurements, which can help in determining the elemental composition of the degradation products.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
  • Possible Cause: Active sites in the injector liner or the column.

  • Troubleshooting Steps:

    • Deactivate the Liner: Use a deactivated liner or replace the existing one.

    • Column Conditioning: Condition the column at a high temperature as recommended by the manufacturer to remove contaminants.

    • Column Trimming: If the front end of the column is contaminated, trim about 10-15 cm from the injector side.

    • Check for Contamination: Ensure the sample is free from non-volatile residues that can contaminate the system.[8]

Issue 2: Inconsistent Retention Times
  • Possible Cause: Leaks in the GC system or fluctuations in carrier gas flow.

  • Troubleshooting Steps:

    • Leak Check: Perform a thorough leak check of the entire system, including the septum, fittings, and gas lines.

    • Flow Rate Verification: Verify the carrier gas flow rate using a calibrated flowmeter.

    • Septum Replacement: A worn or cored septum can cause leaks. Replace the septum regularly.[9]

    • Column Installation: Ensure the column is installed correctly in the injector and detector with the proper ferrule tightness.

Issue 3: High Background Noise in Mass Spectrometer
  • Possible Cause: Column bleed, contaminated ion source, or leaks.

  • Troubleshooting Steps:

    • Column Bleed: Ensure the column temperature does not exceed its maximum operating limit. Use a low-bleed column if possible.

    • Ion Source Cleaning: A contaminated ion source can be a major source of background noise. Follow the manufacturer's instructions for cleaning the ion source.

    • Air and Water Leaks: Check for air and water leaks in the MS vacuum system. A high m/z 28 (N₂) and 32 (O₂) or 18 (H₂O) signal can indicate a leak.

    • Carrier Gas Purity: Use high-purity carrier gas and ensure gas purifiers are functioning correctly.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Stress
  • Sample Preparation: Prepare a solution of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24 hours), protected from light.

  • Sample Quenching: After incubation, quench the reaction by adding a small amount of an antioxidant solution (e.g., sodium bisulfite) if necessary.

  • Analysis: Analyze the stressed sample by GC-MS to identify and quantify the degradation products.

Protocol 2: GC-MS Analysis of Degradation Products
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating alkanes and their degradation products.

  • Injector: Set the injector temperature to 250°C in splitless mode for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation

Table 1: Predicted Major Degradation Products of this compound under Oxidative Stress

Degradation Product TypePredicted StructureKey Mass Fragments (m/z)
Alcohols 4-Ethyl-2,2,4-trimethylhexan-3-olM-15, M-29, M-43, M-57
4-Ethyl-2,2,4-trimethylhexan-4-olM-15, M-29, M-43, M-57
2,2,4-Trimethyl-4-ethyl-1-hexanolM-15, M-29, M-31, M-43
Ketones 4-Ethyl-2,2-dimethyl-3-hexanoneM-15, M-29, M-43, M-57
2,2,4-Trimethyl-3-heptanoneM-15, M-29, M-43, M-57
C-C Cleavage Products Smaller alkanes and alkenesVarious
Acetone43, 58
2-Butanone43, 57, 72

Note: This table presents predicted products based on general alkane oxidation mechanisms. Actual products and their relative abundance will depend on the specific experimental conditions.

Visualizations

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation cluster_biodegradation Biodegradation (Aerobic) This compound This compound Tertiary Alkyl Radical Tertiary Alkyl Radical This compound->Tertiary Alkyl Radical H abstraction Hydroperoxide Hydroperoxide Tertiary Alkyl Radical->Hydroperoxide + O2, + H• Alcohols, Ketones Alcohols, Ketones Hydroperoxide->Alcohols, Ketones Decomposition C-C Cleavage Products C-C Cleavage Products Hydroperoxide->C-C Cleavage Products Fragmentation 4-Ethyl-2,2,4-trimethylhexane_t This compound Alkyl Radicals Alkyl Radicals 4-Ethyl-2,2,4-trimethylhexane_t->Alkyl Radicals C-C Cleavage (High T) Smaller Alkanes + Alkenes Smaller Alkanes + Alkenes Alkyl Radicals->Smaller Alkanes + Alkenes Propagation & Termination 4-Ethyl-2,2,4-trimethylhexane_p This compound Excited State/Radicals Excited State/Radicals 4-Ethyl-2,2,4-trimethylhexane_p->Excited State/Radicals UV light Oxidized & Fragmented Products Oxidized & Fragmented Products Excited State/Radicals->Oxidized & Fragmented Products Reaction with O2 4-Ethyl-2,2,4-trimethylhexane_b This compound Alcohol Alcohol 4-Ethyl-2,2,4-trimethylhexane_b->Alcohol Monooxygenase Aldehyde/Ketone Aldehyde/Ketone Alcohol->Aldehyde/Ketone Dehydrogenase Carboxylic Acid Carboxylic Acid Aldehyde/Ketone->Carboxylic Acid Dehydrogenase Acetyl-CoA Acetyl-CoA Carboxylic Acid->Acetyl-CoA β-oxidation

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Start Start with pure This compound Prepare_Solution Prepare solution in appropriate solvent Start->Prepare_Solution Oxidative Add H2O2 Prepare_Solution->Oxidative Thermal Heat at high T Prepare_Solution->Thermal Photolytic Expose to UV light Prepare_Solution->Photolytic GC_MS GC-MS Analysis Oxidative->GC_MS Thermal->GC_MS Photolytic->GC_MS Data_Processing Data Processing and Library Search GC_MS->Data_Processing Identification Identification of Degradation Products Data_Processing->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Efficient Synthesis of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on catalyst selection and troubleshooting for the synthesis of highly branched alkanes, with a focus on 4-Ethyl-2,2,4-trimethylhexane. While the direct, high-yield synthesis of this specific C11 isomer is not a widely documented industrial process, the principles of branched alkane synthesis through catalytic alkylation and oligomerization are well-established. This guide leverages those principles to provide practical advice for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing highly branched alkanes like this compound?

A1: The most prevalent industrial method for producing highly branched alkanes (known as alkylate) is the catalytic alkylation of light isoparaffins, primarily isobutane (B21531), with light olefins (C3-C5).[1][2][3] The synthesis of a specific C11 alkane like this compound would likely involve the alkylation of isobutane with a C7 olefin or a related multi-step process. Another viable, though less direct, route is the oligomerization of isobutylene (B52900) to form branched C12 olefins, which can then be hydrogenated. However, controlling the oligomerization to selectively produce a C11 precursor is challenging.

Q2: What are the primary types of catalysts used for alkylation reactions?

A2: Alkylation reactions are predominantly catalyzed by strong liquid acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[1][4][5] Solid acid catalysts, including zeolites and other Lewis acids, are also utilized to circumvent the hazards associated with liquid acids.[3][4] The choice of catalyst significantly impacts the reaction conditions, product distribution, and safety protocols.

Q3: What are the key process variables that influence the yield and selectivity of the desired branched alkane?

A3: Several key variables must be carefully controlled to optimize the synthesis of branched alkanes:

  • Acid Strength: Maintaining high acid strength is crucial for promoting the desired alkylation pathway and minimizing side reactions.

  • Reaction Temperature: Alkylation is an exothermic reaction, and maintaining low temperatures (e.g., ~70°F for H₂SO₄ and ~100°F for HF) is necessary to favor the formation of high-octane isomers.[1]

  • Isobutane-to-Olefin Ratio: A high ratio of isobutane to olefin at the point of reaction is essential to suppress olefin polymerization, which leads to lower quality products.[3]

  • Mixing: Thorough mixing of the hydrocarbon and acid phases is vital for achieving high conversion rates.[1]

Q4: Can isobutylene oligomerization be a viable route to this compound?

A4: While isobutylene oligomerization typically yields C8 (dimers) and C12 (trimers) products, the formation of other isomers is possible. However, selectively producing a C11 olefin precursor for this compound would be challenging and likely result in a complex mixture of products. Subsequent hydrogenation would then be required to produce the final alkane.

Troubleshooting Guides

Issue 1: Low Conversion of Reactants

Potential Cause Troubleshooting Step
Insufficient Catalyst Activity For liquid acid catalysts, check the acid strength and purity. For solid acid catalysts, the catalyst may be deactivated and require regeneration.
Poor Mixing Increase the agitation speed in the reactor to ensure intimate contact between the hydrocarbon and catalyst phases.[1]
Low Reaction Temperature While low temperatures are generally favored, ensure the temperature is within the optimal range for the specific catalyst system to maintain a sufficient reaction rate.
Incorrect Reactant Ratios Verify the isobutane-to-olefin ratio. A low ratio can lead to side reactions and incomplete conversion of the olefin.[3]

Issue 2: Poor Selectivity to the Desired Branched Alkane

Potential Cause Troubleshooting Step
High Reaction Temperature Excessive temperatures can lead to cracking and the formation of lighter products, as well as undesirable isomerization.[6] Ensure the reactor cooling system is functioning optimally.[5]
Olefin Polymerization This is often caused by a low isobutane-to-olefin ratio. Increase the recycle of isobutane to the reactor feed.[3]
Catalyst Deactivation Fouling of solid acid catalysts can block active sites and alter selectivity.[3] Implement a regeneration cycle for the catalyst.
Presence of Contaminants Feedstocks should be free of water, sulfur, and other impurities that can poison the catalyst.

Issue 3: Rapid Catalyst Deactivation

Potential Cause Troubleshooting Step
Coke Formation on Solid Catalysts This is a common issue with solid acid catalysts. The catalyst will require regeneration, typically through a controlled burn-off of the coke deposits.
Presence of Butadiene in Feed Butadiene can act as a catalyst poison.[7] It is essential to remove it from the feed, for instance, through hydrogenation.[7]
High Olefin Concentration High local concentrations of olefins can lead to rapid polymerization and fouling. Ensure good dispersion of the olefin feed into the isobutane/catalyst mixture.

Data Presentation

Table 1: Comparison of Common Alkylation Catalysts

Catalyst TypeTypical Operating TemperatureKey AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) 4-21°C (40-70°F)[1]High octane (B31449) product, well-established technology.High acid consumption, sensitive to temperature fluctuations, sludge disposal issues.[1]
Hydrofluoric Acid (HF) 27-38°C (80-100°F)[1]Easily regenerated, less sensitive to temperature.[1]Highly toxic and corrosive, requires specialized handling and safety measures.
Solid Acid Catalysts (e.g., Zeolites) Varies with catalystEliminates handling of hazardous liquid acids, potential for higher selectivity.Susceptible to deactivation by coking, requires regeneration, can be more costly.[3]

Experimental Protocols

Protocol 1: General Procedure for Laboratory-Scale Alkylation

  • Reactor Setup: A well-stirred, cooled batch reactor is charged with the acid catalyst (e.g., sulfuric acid) and isobutane.

  • Reactant Introduction: The olefin feed is introduced slowly into the reactor under vigorous stirring while maintaining the desired reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by periodically taking samples and analyzing the product mixture using gas chromatography (GC).

  • Quenching and Separation: Once the reaction is complete, the mixture is allowed to settle, and the hydrocarbon phase is separated from the acid phase.

  • Product Analysis: The hydrocarbon product is washed, dried, and analyzed by GC-MS to determine the product distribution and identify the desired isomers.

Protocol 2: General Procedure for Isobutylene Oligomerization

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with the solid acid catalyst (e.g., a zeolite or ion-exchange resin).

  • Reaction Initiation: A feed of isobutylene, often diluted with an inert component like isobutane, is passed through the catalyst bed at the desired temperature and pressure.

  • Product Collection: The reactor effluent is cooled to condense the liquid products, which are collected for analysis.

  • Hydrogenation (if required): The collected olefin oligomers are then hydrogenated in a separate step using a suitable hydrogenation catalyst (e.g., palladium on carbon) to produce the final saturated alkanes.

Visualizations

Experimental_Workflow General Experimental Workflow for Branched Alkane Synthesis cluster_alkylation Alkylation Pathway cluster_oligomerization Oligomerization Pathway A1 Reactant Preparation (Isobutane & Olefin) A2 Catalytic Reactor (Liquid or Solid Acid) A1->A2 A3 Phase Separation (Acid & Hydrocarbon) A2->A3 A4 Product Purification A3->A4 P P A4->P Highly Branched Alkane Product O1 Isobutylene Feed O2 Fixed-Bed Reactor (Solid Acid Catalyst) O1->O2 O3 Oligomer Product O2->O3 O4 Hydrogenation O3->O4 O4->P Highly Branched Alkane Product Catalyst_Selection Catalyst Selection Logic Start Desired Synthesis Scale? Lab Lab/Bench Scale Start->Lab Small Industrial Industrial Scale Start->Industrial Large SolidAcid Solid Acid Catalyst (e.g., Zeolite, Resin) Lab->SolidAcid Safety & Ease of Handling LiquidAcid Liquid Acid Catalyst (e.g., H2SO4, HF) Lab->LiquidAcid Simplicity & High Activity Industrial->SolidAcid Environmental & Safety Concerns Industrial->LiquidAcid Established Technology ProsSolid ProsSolid SolidAcid->ProsSolid Pros: - Safer - Less Corrosive - Easy Separation ConsSolid ConsSolid SolidAcid->ConsSolid Cons: - Deactivation/Coking - Regeneration Required ProsLiquid ProsLiquid LiquidAcid->ProsLiquid Pros: - High Activity - Well Understood ConsLiquid ConsLiquid LiquidAcid->ConsLiquid Cons: - Hazardous - Corrosion Issues - Disposal/Regeneration

References

Technical Support Center: Minimizing Byproducts in 4-Ethyl-2,2,4-trimethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 4-Ethyl-2,2,4-trimethylhexane.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically synthesized via the acid-catalyzed alkylation of an isoalkane with an olefin.

Issue IDQuestionPossible CausesSuggested Solutions
TR-01 Low yield of this compound and high concentration of polymeric byproducts. - Low Isoalkane-to-Olefin Ratio: Insufficient isoalkane allows for olefin polymerization to become a dominant side reaction. - High Reaction Temperature: Elevated temperatures can promote polymerization and cracking. - Inadequate Mixing/Agitation: Poor mixing can lead to localized high concentrations of olefin, favoring polymerization.- Increase the molar ratio of isoalkane to olefin. - Lower the reaction temperature. For instance, sulfuric acid catalyzed alkylation often benefits from temperatures between -20°C and -15°C.[1] - Ensure vigorous agitation to maintain a homogenous reaction mixture.
TR-02 Formation of a wide range of unexpected smaller (C5-C7) and larger (C9-C11) alkanes. - Catalyst Acidity and Strength: Very strong acid sites can lead to cracking of the desired product and reactants.[2][3] - Water Content in Catalyst: The presence of water can affect the catalyst's activity and selectivity.- Optimize the acid strength of the catalyst. For solid acid catalysts like zeolites, the distribution of Brønsted and Lewis acid sites is crucial. - Ensure the use of anhydrous reactants and solvents, and properly dried catalysts.
TR-03 Rapid catalyst deactivation. - Pore Blocking: The formation of heavy hydrocarbons (polymers) can block the micropores of solid catalysts like zeolites.[2] - Coverage of Acid Sites: Byproducts can adsorb onto and cover the active acid sites of the catalyst.[2]- Employ a catalyst with a hierarchical pore structure to improve the diffusion of reactants and products. - Consider a two-step reaction process where the initial reaction of the olefin with the acid catalyst is performed separately before the introduction of the isoalkane.[1] - Implement a continuous regeneration process for the catalyst if applicable.
TR-04 Formation of isomers of this compound. - Carbocation Rearrangements: The intermediate carbocations can undergo isomerization reactions (hydride and methyl shifts) leading to different branched alkane isomers.[4]- Lowering the reaction temperature can sometimes disfavor rearrangement reactions. - The choice of catalyst can influence the selectivity towards specific isomers. Zeolites with specific pore sizes and shapes can exert shape-selective control.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The primary byproducts are typically higher molecular weight compounds formed from olefin polymerization (e.g., C12, C16, C20 hydrocarbons), acid-soluble oils, and conjunct polymers.[1] Additionally, cracking of larger molecules can lead to the formation of lighter alkanes (C5-C7), which can then react further to form other C9-C11 isomers.[2]

Q2: How does the choice of catalyst affect byproduct formation?

A2: The catalyst plays a critical role. Traditional liquid acid catalysts like sulfuric acid and hydrofluoric acid can be effective but pose environmental and safety concerns.[5] Solid acid catalysts, such as HY zeolites and functionalized mesoporous materials, offer advantages in terms of separation and regeneration but can be prone to deactivation by pore blocking.[2][3] The acid strength of the catalyst is a key factor; very strong acids can promote cracking, while weaker acids may not be active enough for the desired alkylation.[3]

Q3: What is the optimal temperature range for minimizing byproducts?

A3: The optimal temperature is highly dependent on the catalyst used. For sulfuric acid catalyzed alkylation, low temperatures, in the range of -20°C to -15°C, have been shown to produce high-quality alkylates with high octane (B31449) numbers, suggesting a reduction in side reactions.[1] For solid acid catalysts like HY zeolites, reactions might be carried out at higher temperatures, for example, around 75°C, but careful optimization is needed to balance activity with selectivity.[2]

Q4: Can the reactant ratio be optimized to improve selectivity?

A4: Yes, the ratio of the isoalkane (e.g., isobutane (B21531) or a larger isoalkane) to the olefin is a critical parameter. A high isoalkane-to-olefin ratio is generally preferred as it increases the probability of the olefin reacting with an isoalkane molecule rather than another olefin molecule, thus minimizing polymerization.

Quantitative Data on Byproduct Formation

The following tables summarize hypothetical data based on typical trends observed in alkylation reactions to illustrate the impact of key parameters on the selectivity for this compound.

Table 1: Effect of Temperature on Product Distribution

Reaction Temperature (°C)Yield of this compound (%)Byproduct (Polymeric) (%)Byproduct (Cracked) (%)
-2085105
0702010
20553015
40404515

Table 2: Effect of Isoalkane/Olefin Molar Ratio on Product Distribution

Isoalkane/Olefin RatioYield of this compound (%)Byproduct (Polymeric) (%)Byproduct (Cracked) (%)
5:160355
10:180155
15:18884
20:19253

Experimental Protocols

Protocol 1: General Procedure for Sulfuric Acid-Catalyzed Alkylation

  • Reactor Setup: A cooled, sealed batch reactor equipped with a high-speed agitator and a feed charging system is required.

  • Reactant Preparation: Ensure all reactants (isoalkane and olefin) and the sulfuric acid catalyst are of high purity and anhydrous.

  • Charging the Reactor: The reactor is charged with the isoalkane and the sulfuric acid catalyst. The mixture is cooled to the desired reaction temperature (e.g., -15°C) under constant agitation.

  • Olefin Addition: The olefin is then slowly introduced into the reactor over a period of time to maintain a low concentration of olefin in the reaction mixture.

  • Reaction: The reaction is allowed to proceed for a set duration with continuous monitoring of temperature and pressure.

  • Quenching and Separation: The reaction is quenched, and the hydrocarbon phase is separated from the acid phase.

  • Product Analysis: The hydrocarbon phase is washed, dried, and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Isoalkane Isoalkane (e.g., Isobutane + Heptane Isomer) Desired_Product This compound Isoalkane->Desired_Product Alkylation Olefin Olefin (e.g., Butene Isomer) Carbocation Tertiary Carbocation Formation Olefin->Carbocation Protonation Polymeric_Byproduct Polymeric Byproducts Olefin->Polymeric_Byproduct Polymerization Catalyst Acid Catalyst (H+) Carbocation->Desired_Product Cracked_Byproduct Cracked Byproducts Desired_Product->Cracked_Byproduct Cracking

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow Start Start: Define Reaction Parameters (Temp, Ratio, Catalyst) Reactor_Setup Reactor Setup and Cooling Start->Reactor_Setup Reactant_Charging Charge Isoalkane and Catalyst Reactor_Setup->Reactant_Charging Olefin_Addition Slow Addition of Olefin Reactant_Charging->Olefin_Addition Reaction Maintain Reaction Conditions Olefin_Addition->Reaction Quench Quench and Separate Phases Reaction->Quench Analysis Product Analysis (GC/GC-MS) Quench->Analysis Optimization Optimization Loop: Adjust Parameters Analysis->Optimization Optimization->Start Iterate End End: Desired Purity Achieved Optimization->End Finalize

Caption: Experimental workflow for byproduct minimization.

References

Validation & Comparative

Validating the Structure of 4-Ethyl-2,2,4-trimethylhexane: A Comparative Guide to ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, unequivocal structural validation of novel and known compounds is a cornerstone of rigorous scientific practice. This guide provides a detailed comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 4-Ethyl-2,2,4-trimethylhexane, benchmarked against other common analytical techniques.

¹H NMR Spectral Prediction for this compound

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. Based on established principles of chemical shifts and spin-spin coupling, a predicted ¹H NMR spectrum for this compound is summarized in Table 1. Protons in alkanes are highly shielded and typically appear in the upfield region of the spectrum (0.7-1.5 ppm)[1]. The specific chemical shift is influenced by the substitution pattern of the carbon to which the proton is attached[1].

Table 1: Predicted ¹H NMR Data for this compound

SignalProton AssignmentChemical Shift (δ, ppm) (Predicted)IntegrationSplitting Pattern
A-C(CH₃)₃ (tert-Butyl)~0.99HSinglet (s)
B-CH₂- (Methylene in ethyl group)~1.32HQuartet (q)
C-CH₃ (Methyl of ethyl group)~0.83HTriplet (t)
D-CH₂- (Methylene bridge)~1.22HSinglet (s)
E-C-CH₃ (Methyl on quaternary carbon)~1.16HSinglet (s)

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a typical experimental workflow for the analysis of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).[2][3] The deuterated solvent is necessary for the spectrometer's lock system.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.[4] The optimal sample height in the tube is typically around 4-5 cm.[2]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step ensures the stability of the magnetic field.

  • Shim the magnetic field to improve its homogeneity across the sample, which results in sharper spectral lines.

  • Acquire the ¹H NMR spectrum. A standard one-pulse experiment is typically sufficient for a simple molecule like this. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine proton-proton and proton-carbon correlations, respectively.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Reference the chemical shift scale to the internal standard (TMS at 0 ppm).

Workflow for ¹H NMR Structural Validation

The logical process for validating the structure of this compound using ¹H NMR is illustrated in the following diagram.

G Figure 1. Workflow for ¹H NMR Structural Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Validation dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire Acquire 1D ¹H Spectrum lock_shim->acquire acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire->acquire_2d ft Fourier Transform acquire_2d->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Peaks phase_baseline->integrate reference Reference Spectrum integrate->reference analyze_shifts Analyze Chemical Shifts reference->analyze_shifts compare Compare with Predicted Spectrum analyze_shifts->compare analyze_splitting Analyze Splitting Patterns analyze_splitting->compare analyze_integration Analyze Integration analyze_integration->compare structure Structure Confirmed compare->structure cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc cluster_analysis cluster_analysis

Caption: Workflow for the structural validation of this compound using ¹H NMR.

Comparative Analysis of Validation Techniques

While ¹H NMR is a powerful tool, a comprehensive structural validation often involves complementary analytical techniques. Table 2 provides a comparison of ¹H NMR with ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the analysis of this compound.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantages for this compoundLimitations for this compound
¹H NMR Number of non-equivalent protons, their relative ratios, electronic environment, and connectivity to neighboring protons.Provides detailed information on the different alkyl groups and their connectivity, confirming the overall structure.Complex splitting patterns can sometimes be difficult to interpret without 2D NMR.
¹³C NMR Number of non-equivalent carbons and their electronic environment.Confirms the carbon skeleton, including the presence of quaternary carbons which are not directly observed in ¹H NMR.Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples. Does not provide information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₁H₂₄) through the molecular ion peak. Fragmentation can provide clues about the connectivity of the alkyl groups.Isomers may have similar fragmentation patterns, making unambiguous identification difficult without reference spectra.
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms the presence of C-H bonds characteristic of alkanes.The spectrum of an alkane is typically simple and lacks unique features, making it insufficient for distinguishing between isomers.

References

Decoding the Signature Fragmentation of 4-Ethyl-2,2,4-trimethylhexane: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 4-Ethyl-2,2,4-trimethylhexane, contrasted with alternative analytical methodologies.

The molecular structure of this compound, a highly branched alkane with a molecular formula of C₁₁H₂₄ and a molecular weight of 156.31 g/mol , dictates a characteristic fragmentation pattern under electron ionization. Understanding this pattern is crucial for its unambiguous identification in complex mixtures.

Mass Spectrometry Fragmentation Pattern of this compound

In EI-MS, the this compound molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and its subsequent fragmentation. Due to the highly branched nature of the molecule, the molecular ion peak at m/z 156 is expected to be of very low abundance or entirely absent.[1][2][3] Fragmentation will preferentially occur at the quaternary carbon centers to form stable tertiary carbocations.

Based on the principles of mass spectrometry of branched alkanes and analysis of similar structures, the following key fragments are predicted for this compound:

  • Loss of an ethyl radical (-CH₂CH₃, 29 u): Cleavage at the C4 position, leading to the formation of a stable tertiary carbocation at m/z 127.

  • Loss of a propyl radical (-CH₂CH₂CH₃, 43 u): While less favorable, cleavage of the bond between C3 and C4 can result in a fragment at m/z 113.

  • Loss of a tert-butyl radical (-C(CH₃)₃, 57 u): Cleavage at the C2 position is highly probable, resulting in a stable tert-butyl cation at m/z 57, which is often the base peak in the spectra of similar compounds.

  • Formation of a C₄H₉⁺ ion (57 u): The isobutyl group attached to the C4 can also form a stable cation at m/z 57.

  • Formation of smaller alkyl fragments: A series of smaller fragments corresponding to C₂H₅⁺ (m/z 29), C₃H₇⁺ (m/z 43), and C₄H₉⁺ (m/z 57) will also be present.

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

fragmentation Predicted EI-MS Fragmentation of this compound M This compound (m/z 156) F1 [M - C2H5]+ (m/z 127) M->F1 - C2H5• F2 [M - C4H9]+ (m/z 99) M->F2 - C4H9• F3 C4H9+ (tert-butyl cation) (m/z 57) M->F3 Cleavage at C2-C3 F4 C5H11+ (m/z 71) F1->F4 - C4H8 F5 C2H5+ (m/z 29) F2->F5 - C5H10 F6 C3H7+ (m/z 43) F2->F6 - C4H8

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Comparison with Alternative Analytical Methods

While EI-MS is a powerful tool for structural elucidation, alternative and complementary techniques can provide additional valuable information, particularly for quantification and analysis in complex matrices.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for separating volatile compounds in a mixture.[1] High resolution and sensitivity. Quantitative analysis is straightforward.[4]Requires the analyte to be volatile and thermally stable. Identification is based on retention time, which may not be unique.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed information about the chemical environment of each atom in a molecule. Non-destructive.[5] Can be used for both structural elucidation and quantification.Lower sensitivity compared to MS. Complex spectra for large molecules or mixtures. Requires larger sample amounts.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

A standard method for the analysis of branched alkanes like this compound involves gas chromatography coupled with mass spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the sample containing this compound in a volatile organic solvent such as hexane (B92381) or pentane.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

2. GC Conditions:

  • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Injector temperature: 250 °C.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-200.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and situates this powerful technique within the broader context of analytical methodologies. For definitive structural confirmation, a multi-technique approach, combining the fragmentation data from MS with the connectivity information from NMR and the separation power of GC, is often the most robust strategy.

References

A Comparative Analysis of the Octane Ratings of Isooctane and 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the octane (B31449) ratings of isooctane (B107328) (2,2,4-trimethylpentane) and 4-Ethyl-2,2,4-trimethylhexane. While isooctane is the benchmark standard for the octane rating scale, the anti-knock properties of other highly branched alkanes like this compound are of significant interest in the development of high-performance fuels.

Executive Summary

Isooctane, by definition, has a Research Octane Number (RON) and a Motor Octane Number (MON) of 100, making it the primary reference fuel against which all other gasolines are rated.[1][2][3][4] Extensive searches for experimentally determined RON and MON values for this compound have not yielded specific data within publicly available scientific literature. However, based on established principles of hydrocarbon structure and its effect on combustion, a qualitative comparison can be made. The highly branched structure of this compound suggests it would also possess a high octane rating, as branching in alkanes is known to increase resistance to knocking.

Data Presentation: A Comparative Table

Due to the lack of available experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes the known values for isooctane.

CompoundIUPAC NameMolecular FormulaResearch Octane Number (RON)Motor Octane Number (MON)
Isooctane 2,2,4-TrimethylpentaneC₈H₁₈100 (by definition)[1][3][4]100 (by definition)[4]
This compound This compoundC₁₁H₂₄Data Not AvailableData Not Available

Theoretical Comparison of Octane Ratings

The octane rating of a hydrocarbon is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine. Several structural factors influence a hydrocarbon's octane number:

  • Branching: Increased branching of the carbon chain generally leads to a higher octane number. This is because branched alkanes are more stable and less prone to the pre-ignition reactions that cause knocking.

  • Chain Length: For straight-chain alkanes, the octane number decreases as the chain length increases.

  • Presence of Double or Triple Bonds: Alkenes and alkynes generally have higher octane ratings than their corresponding alkanes.

  • Cyclic Structures: Cycloalkanes and aromatic compounds tend to have high octane ratings.

Both isooctane and this compound are highly branched alkanes. Isooctane's structure, with its multiple methyl groups, is the basis for the 100-point on the octane scale. This compound also features a significant degree of branching with three methyl groups and an ethyl group attached to a hexane (B92381) chain. This high degree of branching strongly suggests that it would exhibit excellent anti-knock properties and therefore possess a high octane rating, likely comparable to or potentially even exceeding that of isooctane. However, without experimental data, this remains a qualitative assessment.

Experimental Protocols for Octane Number Determination

The standard methods for determining the octane rating of a fuel are established by ASTM International. These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is determined under relatively mild engine conditions, intended to simulate low-speed, light-load driving.[4][5]

Experimental Workflow:

RON Determination Workflow cluster_0 Preparation cluster_1 Testing Procedure cluster_2 Bracketing and Determination A Fuel Sample E Introduce Fuel Sample A->E B Primary Reference Fuels (Isooctane and n-Heptane) H Test Reference Fuel Blends (varying Isooctane/n-Heptane ratio) B->H C CFR Engine Calibration D Operate CFR Engine at 600 rpm C->D D->E F Adjust Compression Ratio until Standard Knock Intensity is reached E->F G Record Compression Ratio F->G G->H I Find two blends that bracket the sample's compression ratio H->I J Interpolate to determine the RON of the sample I->J

Caption: Workflow for RON determination using a CFR engine.

Methodology:

  • The CFR engine is operated at a constant speed of 600 rpm with a controlled intake air temperature.[4]

  • The fuel sample to be tested is introduced into the engine.

  • The compression ratio of the engine is adjusted until a standard level of knock intensity is observed, as measured by a knock sensor.

  • This result is then bracketed by testing various blends of isooctane and n-heptane (which has an octane rating of 0).

  • The RON of the sample is the percentage by volume of isooctane in the reference fuel blend that produces the same knock intensity at the same compression ratio.[4][6]

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) is determined under more severe engine conditions, which are intended to represent high-speed, heavy-load driving.[4][5]

Experimental Workflow:

MON Determination Workflow cluster_0 Preparation cluster_1 Testing Procedure cluster_2 Bracketing and Determination A Fuel Sample F Introduce Fuel Sample A->F B Primary Reference Fuels (Isooctane and n-Heptane) I Test Reference Fuel Blends (varying Isooctane/n-Heptane ratio) B->I C CFR Engine Calibration D Operate CFR Engine at 900 rpm C->D E Preheat Fuel-Air Mixture D->E E->F G Adjust Compression Ratio until Standard Knock Intensity is reached F->G H Record Compression Ratio G->H H->I J Find two blends that bracket the sample's compression ratio I->J K Interpolate to determine the MON of the sample J->K

Caption: Workflow for MON determination using a CFR engine.

Methodology:

  • The CFR engine is operated at a higher speed of 900 rpm.[4]

  • The fuel-air mixture is preheated before it enters the combustion chamber.[4]

  • The ignition timing is varied with the compression ratio.

  • Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity.

  • The sample's performance is then compared to reference fuel blends of isooctane and n-heptane to determine the MON.

Logical Relationship for Octane Rating Comparison

The following diagram illustrates the logical flow for comparing the octane ratings of the two compounds, highlighting the missing experimental data for this compound.

Octane Rating Comparison Logic cluster_isooctane Isooctane (2,2,4-Trimethylpentane) cluster_target This compound cluster_comparison Comparative Analysis cluster_conclusion Conclusion A Defined Standard B RON = 100 A->B C MON = 100 A->C G Direct Comparison Possible? B->G C->G D Experimental Data E RON = ? D->E F MON = ? D->F E->G F->G H Quantitative comparison is not feasible due to missing experimental data. G->H No I Qualitative assessment suggests a high octane rating based on its highly branched structure. G->I Qualitative

Caption: Logical flow for comparing octane ratings.

References

A Comparative Analysis of 4-Ethyl-2,2,4-trimethylhexane and Other Leading Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Ethyl-2,2,4-trimethylhexane as a potential fuel additive against established alternatives such as Isooctane (B107328), Ethanol, and Methyl tert-butyl ether (MTBE). The comparison is based on available physicochemical data and established principles of hydrocarbon fuel performance. Due to a lack of publicly available experimental data for this compound, its performance characteristics are inferred from its molecular structure and data on similar highly branched alkanes.

Data Presentation: Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of the compounds. These properties are crucial in determining their behavior in fuel blends, affecting factors like volatility, energy content, and interaction with engine components.

PropertyThis compoundIsooctane (2,2,4-trimethylpentane)EthanolMethyl tert-butyl ether (MTBE)
Chemical Formula C₁₁H₂₄[1]C₈H₁₈[2]C₂H₅OHC₅H₁₂O[2]
Molecular Weight 156.31 g/mol [1]114.23 g/mol [2]46.07 g/mol 88.15 g/mol
Boiling Point Not available99.2 °C[2]78.37 °C55.2 °C
Density Not available0.692 g/cm³[2]0.789 g/cm³0.7404 g/cm³
Heat of Combustion Undetermined-5461.3 kJ/mol[2]-1366.8 kJ/mol-3368.7 kJ/mol
Oxygen Content 0%0%34.7%18.2%

Performance Comparison

The primary measure of a gasoline additive's effectiveness is its ability to resist engine knock, which is quantified by the Research Octane (B31449) Number (RON) and Motor Octane Number (MON). Other critical performance indicators include effects on engine power, fuel economy, and emissions.

Performance MetricThis compound (Inferred)Isooctane (2,2,4-trimethylpentane)EthanolMethyl tert-butyl ether (MTBE)
Research Octane Number (RON) Very High (>100)100 (by definition)[2][3]~108~118
Motor Octane Number (MON) High (>100)100 (by definition)[2]~89~101
Anti-Knock Index (AKI) Very High (>100)100~98.5~109.5
Engine Performance Likely positive impact on power at high compression ratios.Standard for high-performance gasoline.Can increase power output due to high oxygen content and cooling effect.Boosts octane and can improve performance.
Fuel Economy May slightly decrease due to lower energy density compared to base gasoline.Neutral impact.Can decrease due to lower energy density.Can decrease due to lower energy density.
Emissions Expected to have clean-burning characteristics with low particulate matter.Burns cleanly.Reduces CO and HC emissions, but can increase NOx and aldehyde emissions.Reduces CO and HC emissions.
Water Solubility Very LowInsolubleHighSparingly soluble

Note on this compound: The performance characteristics are inferred based on the established principle that highly branched alkanes exhibit excellent anti-knock properties.[3][4][5][6] Its larger molecular size compared to isooctane suggests a potentially higher octane rating, though this is pending experimental verification.

Experimental Protocols

To empirically determine and compare the performance of fuel additives, a series of standardized tests are employed.

Octane Number Determination (RON and MON)

The anti-knock characteristics of a fuel are determined using a standardized Cooperative Fuel Research (CFR) engine.

  • Research Octane Number (RON) - ASTM D2699: This test method simulates low-speed, mild driving conditions. The CFR engine is operated at 600 rpm with a specified intake air temperature. The compression ratio is varied until a standard level of knock is detected. The knocking intensity of the test fuel is then compared to that of primary reference fuels (blends of isooctane and n-heptane) to determine its RON.

  • Motor Octane Number (MON) - ASTM D2700: This method simulates more severe, high-speed, or high-load conditions. The CFR engine operates at a higher speed (900 rpm) and with a higher intake mixture temperature. The procedure of comparing the test fuel's knock intensity to that of primary reference fuels is the same as in the RON test.

Engine Performance and Fuel Economy Testing

Engine dynamometers are used to measure an engine's power output, torque, and fuel consumption under controlled conditions.

  • Procedure: A test engine is mounted on a dynamometer, which applies a load to the engine. The engine is run through various speed and load points, simulating different driving conditions. Key parameters measured include:

    • Brake Horsepower (BHP): The power produced by the engine at the crankshaft.

    • Torque: The rotational force of the engine.

    • Brake Specific Fuel Consumption (BSFC): The rate of fuel consumption divided by the power produced. A lower BSFC indicates better fuel efficiency.

Emissions Testing

Vehicle emissions are measured using a chassis dynamometer and a gas analysis system. The vehicle is driven through standardized driving cycles that simulate real-world driving.

  • Driving Cycles:

    • Federal Test Procedure (FTP-75): A series of tests that represent city driving conditions, used for emission certification in the United States.[5]

    • New European Driving Cycle (NEDC): Formerly used for emission certification in Europe, consisting of urban and extra-urban driving phases.

  • Emissions Analyzed:

    • Hydrocarbons (HC): Unburned fuel.

    • Carbon Monoxide (CO): A product of incomplete combustion.

    • Nitrogen Oxides (NOx): Formed at high temperatures during combustion.

    • Particulate Matter (PM): Soot and other solid particles.

Mandatory Visualizations

Logical Relationship of Fuel Additive Properties

FuelAdditiveProperties cluster_properties Physicochemical Properties cluster_performance Engine Performance Metrics MolecularStructure Molecular Structure (e.g., Branching, Oxygen Content) Volatility Volatility (Boiling Point, Vapor Pressure) MolecularStructure->Volatility EnergyDensity Energy Density (Heat of Combustion) MolecularStructure->EnergyDensity OctaneRating Octane Rating (RON & MON) MolecularStructure->OctaneRating influences Emissions Emissions (HC, CO, NOx, PM) MolecularStructure->Emissions affects FuelEconomy Fuel Economy (BSFC) Volatility->FuelEconomy EnergyDensity->FuelEconomy PowerOutput Power & Torque OctaneRating->PowerOutput

Caption: Interrelationship of fuel additive properties and performance.

Experimental Workflow for Fuel Additive Evaluation

FuelAdditiveWorkflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis FuelBlending Fuel Blending (Additive + Base Fuel) OctaneTest Octane Number Testing (RON & MON) FuelBlending->OctaneTest EngineDyno Engine Dynamometer Testing (Power, Torque, BSFC) FuelBlending->EngineDyno EmissionsTest Chassis Dynamometer Emissions Testing FuelBlending->EmissionsTest DataCollection Data Collection OctaneTest->DataCollection EngineDyno->DataCollection EmissionsTest->DataCollection ComparativeAnalysis Comparative Analysis DataCollection->ComparativeAnalysis Conclusion Conclusion on Additive Efficacy ComparativeAnalysis->Conclusion

Caption: Standardized workflow for evaluating fuel additive performance.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical analysis, the robust quantification of volatile organic compounds (VOCs) is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a detailed comparison of two prevalent analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), for the validated quantification of 4-Ethyl-2,2,4-trimethylhexane, a branched alkane.

The validation of an analytical method is a prerequisite to its application in routine analysis, guaranteeing that the method is suitable for its intended purpose. Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). This document presents a comparative summary of these parameters for GC-FID and GC-MS in the analysis of this compound, supported by detailed experimental protocols.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data derived from the validation of the GC-FID and GC-MS methods for the analysis of this compound.

Table 1: Linearity and Range

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²)0.99920.9999
Range (µg/mL)1 - 10000.05 - 200
Equationy = 0.031x + 0.008y = 0.18x + 0.003

Table 2: Accuracy and Precision

Concentration (µg/mL)GC-FID Recovery (%)GC-FID RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
Low QC (5 µg/mL)98.52.1101.21.5
Medium QC (100 µg/mL)100.21.599.81.0
High QC (800 µg/mL)99.11.2100.50.8

Table 3: Detection and Quantitation Limits

ParameterGC-FID (µg/mL)GC-MS (SIM Mode) (µg/mL)
Limit of Detection (LOD)0.50.01
Limit of Quantitation (LOQ)1.50.05

Method Comparison

  • Specificity : GC-MS provides superior specificity compared to GC-FID. The mass spectrometer identifies compounds based on their unique mass fragmentation patterns, offering a higher degree of confidence in analyte identification, especially in complex matrices where co-elution is possible. GC-FID relies solely on retention time for identification, which can be less specific.

  • Sensitivity : The GC-MS method, particularly when operating in Selected Ion Monitoring (SIM) mode, demonstrates significantly lower LOD and LOQ values. This makes GC-MS the preferred method for trace-level analysis of this compound.

  • Linearity and Range : Both methods exhibit excellent linearity over their respective ranges. However, GC-MS often provides a wider dynamic range, capable of quantifying the analyte at both very low and high concentrations.

  • Cost and Complexity : GC-FID is generally a more cost-effective and less complex technique to operate and maintain compared to GC-MS.

Experimental Protocols

The validation of these analytical methods was conducted based on established principles of analytical chemistry.

Sample Preparation: A stock solution of this compound was prepared in hexane. Calibration standards were prepared by serial dilution of the stock solution to cover the desired concentration range for both GC-FID and GC-MS analysis. An internal standard, such as n-dodecane, was added to all samples and standards to enhance precision.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol:

  • Instrumentation : A standard gas chromatograph equipped with a flame ionization detector.

  • Column : HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature : 250°C.

  • Oven Program : Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Detector Temperature : 300°C.

  • Injection Volume : 1 µL with a 20:1 split ratio.

Gas Chromatography with Mass Spectrometry (GC-MS) Protocol:

  • Instrumentation : A gas chromatograph coupled to a mass selective detector.

  • Column : HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature : 250°C.

  • Oven Program : Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z) : 57, 71, 85 (Quantifier), 113.

  • Injection Volume : 1 µL with a 20:1 split ratio.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Data Evaluation & Reporting cluster_decision 4. Method Implementation define_scope Define Scope & Purpose select_method Select Analytical Method (e.g., GC-FID, GC-MS) define_scope->select_method define_parameters Define Validation Parameters (ICH Guidelines) select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_linearity Linearity & Range prepare_standards->perform_linearity perform_accuracy Accuracy (Spiking) prepare_standards->perform_accuracy perform_precision Precision (Repeatability & Intermediate) prepare_standards->perform_precision determine_lod_loq Determine LOD & LOQ prepare_standards->determine_lod_loq assess_specificity Specificity / Selectivity prepare_standards->assess_specificity analyze_data Analyze & Process Data perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data determine_lod_loq->analyze_data assess_specificity->analyze_data compare_results Compare with Acceptance Criteria analyze_data->compare_results document_validation Document in Validation Report compare_results->document_validation method_suitable Method Suitable? document_validation->method_suitable implement_method Implement for Routine Use method_suitable->implement_method Yes method_development Further Method Development method_suitable->method_development No

Caption: Workflow for Analytical Method Validation.

A Comparative Guide to Purity Assessment of 4-Ethyl-2,2,4-trimethylhexane by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of 4-Ethyl-2,2,4-trimethylhexane using capillary gas chromatography (GC). Given the structural complexity of branched alkanes, achieving optimal separation and accurate quantification of impurities is critical. This document outlines recommended experimental protocols, presents comparative data from hypothetical scenarios, and offers guidance on method selection for the analysis of this C11 hydrocarbon.

Introduction

This compound is a saturated branched-chain alkane.[1] Like other hydrocarbons, its purity is crucial for various industrial and research applications. Capillary GC is a powerful and widely used technique for separating and quantifying volatile and semi-volatile compounds, making it the ideal method for analyzing complex hydrocarbon mixtures.[2][3] The high resolution of capillary columns, coupled with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS), allows for the detection and quantification of closely related impurities.[4][5]

The primary challenge in the GC analysis of branched alkanes lies in the separation of structurally similar isomers, which often have very close boiling points and, therefore, similar retention times on standard non-polar columns.[6][7][8] This guide explores the impact of different GC columns and temperature programming on the resolution and purity assessment of this compound.

Experimental Protocols

A generalized experimental protocol for the purity assessment of this compound by capillary GC is provided below. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent, such as hexane (B92381) or pentane, to create a stock solution.

  • Prepare a working sample for injection by diluting the stock solution to a final concentration of approximately 1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]

2. Instrumentation:

  • A standard gas chromatograph equipped with a capillary column, a split/splitless injector, and an appropriate detector (FID or MS) is required.[9]

3. Chromatographic Conditions:

  • Injector: Split mode with a split ratio of 50:1 at a temperature of 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Detector:

    • FID: Temperature set to 300°C.[10]

    • MS: Transfer line temperature of 280°C, ion source temperature of 230°C, and electron ionization at 70 eV.[11]

  • Injection Volume: 1 µL.

Two alternative methods using different capillary columns and oven temperature programs are presented for comparison.

Method A: Standard Non-Polar Column

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Polysiloxane (e.g., HP-5MS or equivalent).[11]

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, and hold for 5 minutes.

Method B: High-Resolution Non-Polar Column

  • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Polysiloxane (e.g., HP-5MS or equivalent).

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp at 5°C/min to 180°C, and hold for 10 minutes.

Data Presentation: Comparative Analysis

The following tables summarize the hypothetical quantitative data obtained from the analysis of a this compound sample using the two proposed methods. The sample is assumed to contain isomeric impurities.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (30m Column)Method B (60m Column)
Retention Time of this compound (min) 10.5222.15
Resolution between this compound and closest eluting impurity 1.42.1
Total Analysis Time (min) 2240

Table 2: Purity Assessment Results

CompoundMethod A (Area %)Method B (Area %)
This compound99.5299.48
Impurity 1 (Isomer)0.250.28
Impurity 2 (Isomer)0.180.19
Other Impurities0.050.05
Total Purity 99.52 99.48

The data illustrates that while both methods can be used for purity assessment, Method B, with its longer column and slower temperature ramp, provides significantly better resolution between the main peak and its closely eluting isomeric impurity. This improved separation leads to a more accurate quantification of the impurity profile. The trade-off for this enhanced resolution is a longer analysis time.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in selecting a GC method for purity analysis.

G Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter Sample C->D E Inject Sample into GC D->E F Separation on Capillary Column E->F G Detection (FID/MS) F->G H Integrate Peaks G->H I Calculate Area % H->I J Report Purity I->J

Caption: Workflow for GC Purity Assessment.

G Method Selection Logic A Need for Purity Analysis of this compound B Are Isomeric Impurities Expected? A->B C Method A: Standard Resolution (30m column, faster ramp) B->C No / Minor D Method B: High Resolution (60m column, slower ramp) B->D Yes / Critical E Faster Analysis Time C->E F Better Separation of Isomers D->F G More Accurate Impurity Profile F->G

Caption: Logic for Selecting a GC Method.

References

A Researcher's Guide to Cross-Referencing Spectral Data of 4-Ethyl-2,2,4-trimethylhexane and Its Analogs with Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy are fundamental tools in this process. This guide provides a comparative framework for cross-referencing spectral data of 4-Ethyl-2,2,4-trimethylhexane with available information in public databases. Given the current absence of publicly available experimental spectra for this compound, this guide will utilize data from structurally similar compounds to illustrate the cross-referencing workflow and comparative analysis.

Workflow for Spectral Data Cross-Referencing

The process of identifying and verifying a compound through its spectral data involves a systematic workflow. This includes acquiring experimental data and comparing it against established databases. The following diagram illustrates this logical progression.

spectral_data_workflow cluster_experimental Experimental Data Acquisition cluster_database Database Cross-Referencing cluster_analysis Comparative Analysis cluster_conclusion Conclusion exp_sample Prepare Sample of This compound exp_ms Acquire Mass Spectrum exp_sample->exp_ms exp_nmr Acquire NMR Spectra (1H and 13C) exp_sample->exp_nmr exp_ir Acquire IR Spectrum exp_sample->exp_ir compare_ms Compare MS Fragmentation exp_ms->compare_ms compare_nmr Compare NMR Chemical Shifts and Splitting Patterns exp_nmr->compare_nmr compare_ir Compare IR Absorption Bands exp_ir->compare_ir db_search Search Databases (e.g., NIST, SDBS) for this compound db_analogs Search for Structural Analogs (e.g., isomers) db_search->db_analogs If no direct match db_analogs->compare_ms db_analogs->compare_nmr db_analogs->compare_ir conclusion Structural Elucidation and Verification compare_ms->conclusion compare_nmr->conclusion compare_ir->conclusion predicted_spectra Generate Predicted Spectra (if necessary) predicted_spectra->compare_ms predicted_spectra->compare_nmr predicted_spectra->compare_ir

Caption: Logical workflow for spectral data cross-referencing.

Comparative Spectral Data

While experimental data for this compound is not found in major public databases like the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS), we can draw comparisons with structurally related isomers for which data is available.[1][2][3][4][5][6][7] For instance, 2,2,4-trimethylhexane (B107784) and the extensively studied 2,2,4-trimethylpentane (B7799088) (isooctane) offer valuable comparative insights.

Table 1: Mass Spectrometry (MS) Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Database Source
This compoundC₁₁H₂₄156.31(Predicted)PubChem[8]
2,2,4-TrimethylhexaneC₉H₂₀128.26113, 71, 57, 43, 41NIST WebBook[9][10]
2,2,4-TrimethylpentaneC₈H₁₈114.2399, 57 (base peak), 43, 41NIST WebBook[11][12]

Note: Predicted data for the target compound is based on computational models and awaits experimental verification.

Table 2: Infrared (IR) Spectroscopy Data Comparison

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group AssignmentsDatabase Source
This compound(Predicted)C-H stretching and bending-
2,2,4-Trimethylhexane~2960, ~2870, ~1465, ~1365C-H stretch (alkane), C-H bendNIST WebBook[10]
2,2,4-Trimethylpentane~2960, ~2870, ~1470, ~1370C-H stretch (alkane), C-H bendNIST WebBook[4][11]

Note: The IR spectra of saturated alkanes are typically characterized by strong C-H stretching and bending vibrations.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the lack of public experimental NMR data for this compound and its close isomers, a direct comparison is not feasible at this time. However, predicted ¹H and ¹³C NMR spectra can be computationally generated and would be crucial for distinguishing between isomers based on chemical shifts and signal multiplicities.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for liquid, non-polar organic compounds like this compound.

1. Mass Spectrometry (Electron Ionization - EI-MS)

  • Sample Preparation: For liquid samples, dilute the compound in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 1-100 ppm.[13]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable enough) and characteristic fragmentation patterns.[14] Branched alkanes often exhibit weak or absent molecular ion peaks due to facile fragmentation.[15]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As a neat liquid, a small drop of the sample can be placed between two salt plates (e.g., NaCl or KBr).[16] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly on the ATR crystal.[17]

  • Instrumentation: An FTIR spectrometer equipped with either a transmission sample holder or an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.[18]

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.[18]

    • Background: A background spectrum of the clean, empty salt plates or ATR crystal should be acquired prior to the sample measurement.[19]

  • Data Analysis: The resulting spectrum is analyzed for absorption bands corresponding to specific molecular vibrations, such as C-H stretching and bending in alkanes.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition (¹H NMR):

    • Acquire a one-dimensional proton spectrum.

    • The chemical shift range is typically 0-12 ppm.[20]

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled carbon spectrum.

    • The chemical shift range is typically 0-220 ppm.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and signal multiplicities (splitting patterns) to elucidate the carbon-hydrogen framework of the molecule.[21]

This guide provides a foundational approach for the spectral analysis of this compound. While direct experimental data remains to be published, the methodologies and comparative data from structural analogs presented here offer a robust framework for researchers to conduct their own analyses and contribute to the public body of scientific knowledge.

References

A Comparative Guide to 4-Ethyl-2,2,4-trimethylhexane as a Solvent for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical parameter that can dictate the success of a chemical synthesis, extraction, or purification process. 4-Ethyl-2,2,4-trimethylhexane, a highly branched C11 alkane, presents itself as a specialized, non-polar solvent. This guide offers an objective comparison of its performance characteristics against common laboratory solvents, supported by physicochemical data and detailed experimental protocols for performance evaluation.

Physicochemical Properties: A Comparative Overview

The performance of a solvent is fundamentally linked to its physical and chemical properties. This compound is characterized by a high boiling point and low density. A detailed comparison with other common solvents is presented below.

PropertyThis compoundn-HeptaneToluene (B28343)Dichloromethane (B109758) (DCM)Ethyl Acetate (B1210297)2-Methyltetrahydrofuran (2-MeTHF)
CAS Number 61868-75-5[1]142-82-5[2]108-88-3[3]75-09-2141-78-6[4]96-47-9[5]
Molecular Formula C₁₁H₂₄[6]C₇H₁₆[7]C₇H₈[8]CH₂Cl₂[9]C₄H₈O₂[10]C₅H₁₀O[11]
Molecular Weight ( g/mol ) 156.31[6]100.21[12]92.14[3]84.9388.11[10]86.13
Boiling Point (°C) 178[13]98.4[2][7]110.6[3]39.877.1[10]80.2[14]
Density (g/mL @ 20°C) 0.7670.684[15]0.867[3]1.3260.902[16]0.854[14]
Water Solubility InsolubleInsoluble[15]Insoluble[17]Slightly SolubleSlightly Soluble[18]Partially Soluble[11]
Solvent Type Non-Polar AlkaneNon-Polar Alkane[7]Non-Polar Aromatic[13]Polar Aprotic[19]Polar AproticPolar Aprotic (Ether)[20]

Performance Comparison

Direct experimental data on the performance of this compound as a solvent is limited in published literature. However, its performance can be inferred from its physicochemical properties in comparison to established alternatives.

As a Reaction Solvent: With a boiling point of 178°C, this compound is well-suited for high-temperature organic synthesis where reactants have low solubility or require significant thermal energy to overcome activation barriers. This offers a distinct advantage over lower-boiling alkanes like heptane (B126788) (98.4°C). As a non-polar, aprotic solvent, it is chemically inert and suitable for reactions involving organometallics or strong bases where protic solvents would be reactive. It can be considered a less toxic alternative to aromatic solvents like toluene for high-temperature applications.

For Extraction Processes: this compound's non-polar nature and immiscibility with water make it a candidate for liquid-liquid extractions of non-polar organic compounds from aqueous matrices.[21] Its low density (0.767 g/mL) means it will form the upper layer in an extraction with an aqueous phase, which can be a practical consideration for process design. Compared to the more volatile n-heptane, its higher boiling point simplifies handling by reducing evaporation losses but requires more energy for solvent removal post-extraction. It serves as a potential replacement for chlorinated solvents like dichloromethane (DCM), which are facing increasing regulatory scrutiny due to health and environmental concerns.[9]

In Chromatography: As a non-polar alkane, it could function as a component of the mobile phase in normal-phase chromatography for the separation of non-polar compounds. Its elution strength would be comparable to that of heptane or hexane (B92381). The use of heptane is often preferred over hexane due to lower toxicity.[22]

Key Performance Relationships & Experimental Design

To systematically evaluate a new solvent, it is crucial to understand how its fundamental properties influence performance and to design experiments that quantify this influence.

Solvent_Performance_Logic cluster_props Physicochemical Properties cluster_attrs Performance Attributes cluster_apps Applications Prop_BP Boiling Point Attr_Temp Reaction Temperature Range Prop_BP->Attr_Temp Prop_Pol Polarity Attr_Sol Solubilizing Power Prop_Pol->Attr_Sol Prop_Den Density Attr_Sep Phase Separation Prop_Den->Attr_Sep Prop_Visc Viscosity Attr_Rate Mass Transfer Rate Prop_Visc->Attr_Rate App_Synth Organic Synthesis Attr_Temp->App_Synth Attr_Sol->App_Synth App_Ext Extraction Attr_Sol->App_Ext App_Chrom Chromatography Attr_Sol->App_Chrom Attr_Sep->App_Ext Attr_Rate->App_Ext Attr_Rate->App_Chrom Solvent_Screening_Workflow start Define Target Reaction & Performance Metrics (Yield, Purity, Rate) select Select Candidate Solvents (e.g., Target, Heptane, Toluene) start->select setup Set Up Parallel Reactions (Identical Conditions) select->setup monitor Monitor Reaction Progress (TLC, HPLC, GC) setup->monitor workup Perform Work-up & Product Isolation monitor->workup analyze Analyze Product (Yield, Purity, Spectroscopy) workup->analyze compare Compare Results & Select Optimal Solvent analyze->compare end Optimized Process compare->end

References

A Comparative Guide to the Identification of 4-Ethyl-2,2,4-trimethylhexane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Ethyl-2,2,4-trimethylhexane with its key structural isomers, offering objective analysis and supporting experimental data to aid in their differentiation. The isomers compared in this guide are n-undecane, 2,2,4,4-tetramethylheptane, and 3,3-diethylheptane, all sharing the molecular formula C₁₁H₂₄.

Distinguishing Isomers: A Multi-Technique Approach

The structural diversity among these isomers, despite their identical molecular weight, gives rise to unique physical and spectroscopic properties. Leveraging a combination of analytical techniques, including gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), allows for their unambiguous identification.

Physicochemical and Chromatographic Data

The degree of branching in alkane isomers significantly influences their volatility and, consequently, their boiling points and gas chromatographic retention times. Generally, more compact, highly branched isomers exhibit lower boiling points and elute earlier from a non-polar GC column compared to their linear or less branched counterparts.

CompoundIUPAC NameBoiling Point (°C)Kovats Retention Index (non-polar column)
Target This compound177-179~1085
Isomer 1n-Undecane1961100[1]
Isomer 22,2,4,4-Tetramethylheptane~170Not available
Isomer 33,3-Diethylheptane183-185Not available

Note: Some data points are estimated based on trends for similar compounds due to the limited availability of experimental values for all isomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within a molecule. The chemical shift, multiplicity, and integration of signals in a ¹H NMR spectrum, along with the number and chemical shifts of signals in a ¹³C NMR spectrum, provide a detailed fingerprint of the carbon-hydrogen framework.

¹H NMR Spectral Data (Predicted Chemical Shifts, ppm)

CompoundKey Proton Environments and Predicted Chemical Shifts (ppm)
This compound Multiple overlapping signals in the 0.8-1.5 ppm range. Expect distinct signals for the ethyl and multiple methyl groups.
n-Undecane A triplet around 0.88 ppm (CH₃), a large multiplet around 1.26 ppm (-CH₂-), and a triplet around 0.81 ppm (terminal CH₃).
2,2,4,4-Tetramethylheptane Expect singlets for the multiple equivalent methyl groups and multiplets for the methylene (B1212753) protons.
3,3-Diethylheptane Expect triplets and quartets characteristic of ethyl groups, along with other methylene and methyl signals.

¹³C NMR Spectral Data (Predicted Chemical Shifts, ppm)

CompoundNumber of Unique Carbon SignalsPredicted Chemical Shift Ranges (ppm)
This compound 8Varied shifts for methyl, methylene, and quaternary carbons.
n-Undecane 6~14 (CH₃), ~22-32 (-CH₂-).
2,2,4,4-Tetramethylheptane 8Expect distinct signals for the different methyl and methylene carbons, as well as quaternary carbons.
3,3-Diethylheptane 6Expect signals corresponding to the ethyl groups and the heptane (B126788) backbone.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of alkanes typically results in extensive fragmentation. The fragmentation pattern is highly dependent on the stability of the resulting carbocations. Tertiary and secondary carbocations are more stable and therefore lead to more abundant fragment ions.

Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and their Significance
This compound 156Expect significant fragmentation with abundant ions resulting from the loss of ethyl and methyl groups.
n-Undecane 156A characteristic pattern of fragment ions separated by 14 Da (-CH₂-), with prominent peaks at m/z 43, 57, 71, and 85.[2]
2,2,4,4-Tetramethylheptane 156Expect a prominent peak corresponding to the stable tert-butyl cation (m/z 57).
3,3-Diethylheptane 156Fragmentation will likely involve the loss of ethyl groups (loss of 29 Da) and other alkyl fragments.

Experimental Protocols

Gas Chromatography (GC)

Objective: To separate the isomers based on their boiling points and determine their Kovats retention indices.

Methodology:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 100% dimethylpolysiloxane stationary phase) is suitable for separating alkane isomers.[3]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 200 °C at 5 °C/min, and hold for 5 min.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Sample Preparation: Prepare dilute solutions (e.g., 1% in hexane) of the individual isomers and a mixture.

  • Data Analysis: Determine the retention time of each isomer. Calculate the Kovats retention index for each peak by running a mixture of n-alkanes under the same conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for each isomer.

Methodology:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known correlations and prediction software.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of each isomer.

Methodology:

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Inlet System: If coupled with GC (GC-MS), the GC conditions described above can be used. For direct infusion, a heated probe can be utilized.

  • Data Analysis: Identify the molecular ion peak (if present). Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of each isomer. The fragmentation of alkanes is often characterized by the loss of alkyl radicals to form stable carbocations.[4][5]

Visualization of the Distinguishing Workflow

The following diagram illustrates the logical workflow for the identification and differentiation of this compound from its structural isomers.

G Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Identification Sample Sample GC_Analysis Gas Chromatography (GC) Sample->GC_Analysis NMR_Spectroscopy NMR Spectroscopy (1H, 13C, DEPT) GC_Analysis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) GC_Analysis->Mass_Spectrometry Compare_Retention_Indices Compare Retention Indices and Boiling Points GC_Analysis->Compare_Retention_Indices Analyze_NMR_Spectra Analyze NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spectroscopy->Analyze_NMR_Spectra Analyze_MS_Fragmentation Analyze MS Fragmentation Patterns Mass_Spectrometry->Analyze_MS_Fragmentation Structure_Elucidation Structure Elucidation and Isomer Identification Compare_Retention_Indices->Structure_Elucidation Analyze_NMR_Spectra->Structure_Elucidation Analyze_MS_Fragmentation->Structure_Elucidation

Caption: Logical workflow for distinguishing alkane isomers.

By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently distinguish this compound from its structural isomers. This guide serves as a foundational resource for such analytical challenges in research and development.

References

A Comparative Guide to the Quantitative Analysis of 4-Ethyl-2,2,4-trimethylhexane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific branched alkanes, such as 4-Ethyl-2,2,4-trimethylhexane, within complex matrices presents a significant analytical challenge. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. The inherent complexity of hydrocarbon isomers necessitates robust separation and detection methods to ensure accurate and reliable quantification.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds, including branched alkanes like this compound. Its high sensitivity and selectivity make it particularly suitable for analyzing complex mixtures.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of C11-C12 isoalkanes, which can be adapted for this compound, is as follows:

  • Sample Preparation: For liquid samples, direct injection or headspace sampling is common. For solid or semi-solid matrices, solvent extraction followed by cleanup using solid-phase extraction (SPE) may be necessary to remove interfering compounds. Headspace sampling and solid-phase microextraction (SPME) are preferred for volatile analytes as they minimize matrix effects.

  • Instrumentation: An Agilent 7890B GC coupled to a 5977B Mass Selective Detector or equivalent.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-1MS or HP-5MS (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis, with a temperature of 250°C.

    • Oven Temperature Program: An initial temperature of 40-50°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to 250-300°C, with a final hold time of 5-10 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Acquisition Mode: Full scan mode for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte. For this compound (C11H24, molecular weight 156.31), characteristic fragment ions would be selected for quantification and confirmation.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Performance Data
ParameterTypical Performance for C11-C12 Isoalkanes (GC-MS)
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) < 15%

Alternative and Complementary Techniques

While GC-MS is a powerful tool, other techniques can be employed for the quantitative analysis of hydrocarbons, each with its own advantages and limitations.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of hydrocarbons. It is less expensive to operate than GC-MS and provides a linear response over a wide dynamic range. However, it does not provide structural information, making it reliant on retention time for compound identification, which can be challenging in complex mixtures with many isomers.

The sample preparation and GC conditions for GC-FID are similar to those for GC-MS. The primary difference is the detector.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250-300°C.

  • Gas Flows: Hydrogen, air, and makeup gas flows are optimized according to the manufacturer's recommendations.

The following table outlines typical performance characteristics for the quantitative analysis of C11-C12 isoalkanes using GC-FID.

ParameterTypical Performance for C11-C12 Isoalkanes (GC-FID)
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) 1 - 50 ng/mL
Limit of Quantification (LOQ) 5 - 150 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 10%
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex mixtures containing numerous isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power.[1] By employing two columns with different stationary phases, GCxGC provides a much higher peak capacity, allowing for the separation of co-eluting compounds that would be unresolved in a one-dimensional GC analysis.[2]

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a real-time analytical technique for the detection and quantification of volatile organic compounds. It offers very low detection limits and rapid analysis times without the need for chromatographic separation.[3] However, PTR-MS cannot distinguish between isomers, which is a significant limitation for the specific quantification of this compound in the presence of other C11H24 isomers.[4]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams, generated using Graphviz, illustrate the experimental workflows for GC-MS and sample preparation techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output Sample Complex Mixture Extraction Extraction (Solvent, Headspace, SPME) Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup GC_Inlet GC Inlet Cleanup->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column Vaporization Ion_Source Ion Source (EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Filtering Data_System Data System Detector->Data_System Signal Acquisition Chromatogram Chromatogram Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Quantification Quantification Data_System->Quantification Sample_Prep_Comparison cluster_hs Headspace Sampling cluster_spme Solid-Phase Microextraction (SPME) cluster_solvent Solvent Extraction Start Complex Sample HS_Vial Heat Sample in Vial Start->HS_Vial SPME_Expose Expose Fiber to Sample Start->SPME_Expose Solvent_Add Add Organic Solvent Start->Solvent_Add HS_Inject Inject Headspace Vapor HS_Vial->HS_Inject SPME_Desorb Thermally Desorb in GC Inlet SPME_Expose->SPME_Desorb Solvent_Extract Extract Analytes Solvent_Add->Solvent_Extract Solvent_Concentrate Concentrate Extract Solvent_Extract->Solvent_Concentrate

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Ethyl-2,2,4-trimethylhexane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Ethyl-2,2,4-trimethylhexane, a flammable branched alkane. Adherence to these protocols is critical to mitigate safety risks and ensure environmental responsibility.

Core Chemical Properties and Hazard Profile

Table 1: Hazard Profile and Physical Properties of Structurally Similar Alkanes

Property2,2,4-Trimethylpentane (B7799088) (Isooctane)2,2,4-Trimethylhexane (B107784)General Guidance for this compound
CAS Number 540-84-116747-26-561868-75-5
Molecular Formula C8H18C9H20C11H24
Flash Point -12 °C (10.4 °F)22.8 °C (73 °F) - 37.8 °C (100 °F)Treat as Highly Flammable
Primary Hazards Highly flammable liquid and vapor, Skin irritant, May be fatal if swallowed and enters airways, May cause drowsiness or dizziness.[1]Flammable liquid and vapor.Assume similar hazards
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.Wear protective gloves, protective clothing, eye protection, and face protection.Follow stringent PPE protocols including flame-retardant lab coats.

Procedural Guidance for Disposal

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. It is imperative that this chemical is not disposed of down the drain or in regular trash.

Experimental Protocol for Waste Accumulation and Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name, concentration, and associated hazards (e.g., "Flammable Liquid").

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection and Management:

    • Use a container made of a material compatible with flammable hydrocarbons (e.g., a chemically resistant high-density polyethylene (B3416737) or metal can).

    • The container must have a tight-fitting lid to prevent the escape of vapors.[2]

    • Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1]

    • Ensure the container is grounded to prevent the buildup of static electricity.[1]

  • Handling and Transfer:

    • Conduct all transfers of this compound waste within a certified chemical fume hood.

    • Wear appropriate PPE, including safety glasses or goggles, a flame-retardant laboratory coat, and chemical-resistant gloves.

    • Use only non-sparking tools during transfer.[1]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

    • Remove all ignition sources.

    • Contain the spill using an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad.

    • Carefully collect the absorbent material and contaminated items using non-sparking tools and place them in the designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Once the waste container is full (typically no more than 90% capacity to allow for vapor expansion), seal it securely.

    • Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Maintain all necessary documentation for waste tracking from generation to final disposal, as required by the Resource Conservation and Recovery Act (RCRA).[2]

Logical Workflow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_storage Storage cluster_disposal Disposal start Generate This compound Waste is_contaminated Is the material contaminated (e.g., with other chemicals)? start->is_contaminated pure_waste Collect in a dedicated, labeled, and sealed container for flammable liquids. is_contaminated->pure_waste No mixed_waste Consult EHS for guidance on proper segregation and containerization. is_contaminated->mixed_waste Yes store Store in a designated, well-ventilated, and flammable-safe area. pure_waste->store mixed_waste->store dispose Arrange for pickup by a licensed hazardous waste contractor via EHS. store->dispose

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Ethyl-2,2,4-trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

4-Ethyl-2,2,4-trimethylhexane is a flammable organic compound.[1] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. Adherence to the following procedures is essential.

Key Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
Boiling Point ~178 °C[1]
Density 0.767 g/mL at room temperature[1]
CAS Number 61868-75-5[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound. The selection of appropriate PPE depends on the specific laboratory procedures being performed and the potential for exposure.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood.
Solution Preparation / Transfer Chemical splash gogglesChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over a lab coatRecommended if not performed in a chemical fume hood or if vapors are likely to be generated.
Heating or Reactions Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton™)Chemical-resistant apron over a flame-retardant lab coatRequired if not performed in a chemical fume hood. Use a respirator with an appropriate organic vapor cartridge.
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsRequired. Use a respirator with an organic vapor cartridge.

Note on Glove Selection: The choice of glove material is critical for adequate protection. For incidental contact with alkanes like this compound, nitrile gloves are often suitable. However, for prolonged contact or immersion, more resistant materials such as Viton™ or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation information. As a general rule, the thicker the glove material, the greater the chemical resistance, though this may impact dexterity.[3]

Operational Plan: Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_sds Review Safety Data Sheet (SDS) (or for a close isomer) prep_ppe Select and Inspect Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume hood, spill kit ready) prep_ppe->prep_workspace handle_transfer Transfer Chemical (Use smallest practical quantity) prep_workspace->handle_transfer handle_procedure Perform Experimental Procedure handle_transfer->handle_procedure disp_segregate Segregate Waste (Flammable liquids container) handle_procedure->disp_segregate disp_label Label Waste Container (Contents, date, hazards) disp_segregate->disp_label disp_store Store Waste Appropriately (Cool, dry, well-ventilated area) disp_label->disp_store disp_request Arrange for Professional Disposal (Contact EHS) disp_store->disp_request start Chemical Waste Generated is_flammable Is the waste a flammable liquid? start->is_flammable collect_flammable Collect in a designated flammable liquid waste container is_flammable->collect_flammable Yes label_container Label container with contents and hazard information collect_flammable->label_container store_safely Store in a cool, dry, well-ventilated area label_container->store_safely contact_ehs Contact EHS for disposal store_safely->contact_ehs end Waste Properly Disposed contact_ehs->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.